molecular formula C12H22N2O2 B1374891 Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1363380-49-7

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B1374891
CAS No.: 1363380-49-7
M. Wt: 226.32 g/mol
InChI Key: HKJVUMPWNMAHSI-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate is a valuable spirocyclic building block in pharmaceutical research and organic synthesis. The compound features a rigid, three-dimensional azaspiro[3.4]octane core, which is prized in drug discovery for its ability to improve physicochemical properties and explore novel chemical space. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, allowing for further selective functionalization at the primary amine site . This molecular architecture is strategically employed in constructing potential pharmacologically active molecules. Its primary research value lies in its use as a synthetic intermediate for constructing more complex molecular architectures, particularly in the synthesis of protease inhibitors, receptor modulators, and other bioactive compounds . As a common scaffold in medicinal chemistry, related azaspiro compounds are utilized in developing compounds for various disease targets . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, referencing the supplied Safety Data Sheet (SDS). Typical storage recommendations are in a sealed container under inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(14)7-9(13)8-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJVUMPWNMAHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to tert-Butyl 2-Amino-5-azaspiro[3.4]octane-5-carboxylate and its Structural Isomers: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Azaspiro[3.4]octane Landscape

This technical guide addresses the chemical scaffold tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate. Our extensive search of chemical databases and scientific literature did not yield a specific Chemical Abstracts Service (CAS) number or dedicated synthetic protocols for this exact positional isomer. However, the closely related and synthetically accessible isomer, tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate , is well-documented and plays a significant role in contemporary medicinal chemistry. This guide will focus on the synthesis, characterization, and applications of this 6-aza isomer, providing a robust framework for researchers working with azaspirocyclic scaffolds.

Introduction to Azaspiro[3.4]octane Scaffolds

Azaspiro[3.4]octane derivatives are a class of saturated heterocyclic compounds that have garnered considerable interest in drug discovery. Their rigid, three-dimensional structures offer a unique conformational landscape that can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. The introduction of amino and carbamate functionalities provides versatile handles for further chemical modifications, making them valuable building blocks in the synthesis of complex molecules.

Physicochemical Properties and Identification

The key physicochemical properties of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 1239319-94-8, 1932465-75-2[1][2]
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 226.32 g/mol [1][2]
IUPAC Name tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate[2]
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N[2]
Topological Polar Surface Area 55.6 Ų[2]

Note: The existence of two CAS numbers may be attributed to different suppliers or stereoisomers.

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and yield. While specific, detailed protocols are often proprietary, a general retrosynthetic approach is outlined below.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule is depicted below. The key steps involve the formation of the spirocyclic core and the introduction of the amino and Boc-protecting groups.

retrosynthesis target tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate intermediate1 Protected Amino-Azaspiro[3.4]octane target->intermediate1 Deprotection intermediate2 Spirocyclic Ketone intermediate1->intermediate2 Reductive Amination starting_materials Cyclopentanone and Azetidine Derivatives intermediate2->starting_materials Spirocyclization

Caption: Retrosynthetic analysis of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.

Exemplary Synthetic Protocol

A representative synthetic workflow for a related azaspiro[3.4]octane system is detailed below. This protocol highlights the key chemical transformations involved in constructing the spirocyclic scaffold.

Step 1: Synthesis of a Spirocyclic Intermediate

A general method for constructing spirocyclic systems involves the reaction of a cyclic ketone with an appropriately substituted amine. For instance, the synthesis of a related oxo-azaspiro[3.4]octane can be achieved through a multi-step sequence starting from commercially available materials.

Step 2: Introduction of the Amino Group

The amino group can be introduced via reductive amination of a spirocyclic ketone intermediate. This reaction typically involves the formation of an imine or enamine, followed by reduction with a suitable hydride reagent, such as sodium borohydride or sodium triacetoxyborohydride. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Step 3: Boc Protection

The protection of the secondary amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or N,N-diisopropylethylamine.

Purification and Characterization

Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure. Characterization of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H and C=O stretching vibrations.

Applications in Drug Discovery

tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and its derivatives are valuable building blocks in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents.

PROTACs and Molecular Glues

One of the most significant applications of this scaffold is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The rigid, three-dimensional nature of the azaspiro[3.4]octane core makes it an excellent linker component in PROTAC design, helping to optimize the spatial orientation of the target-binding and E3 ligase-binding moieties.

protac target_ligand Target Protein Ligand linker Azaspiro[3.4]octane Linker target_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand

Caption: General structure of a PROTAC incorporating an azaspiro[3.4]octane linker.

Bioisosteric Replacement

The azaspiro[3.4]octane scaffold can also be used as a bioisostere for other cyclic systems, such as piperidine or cyclohexane rings. This substitution can lead to improved physicochemical and pharmacokinetic properties, such as increased metabolic stability and enhanced cell permeability.

Safety and Handling

While specific toxicity data for tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is limited, it is prudent to handle this compound with the appropriate safety precautions in a well-ventilated laboratory. Based on data for similar compounds, it may cause skin and eye irritation.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a valuable and versatile building block in modern drug discovery. Its unique three-dimensional structure and synthetic tractability make it an attractive scaffold for the development of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation. While the specific isomer this compound remains elusive in the current literature, the principles and applications outlined in this guide for the 6-aza isomer provide a solid foundation for researchers exploring the chemical space of azaspirocyclic compounds.

References

  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]

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The Physicochemical Compass: A Technical Guide to 5-Azaspiro[3.4]octane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemical Space with Three-Dimensional Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles has led to an increasing departure from "flat," aromatic structures towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic systems, particularly azaspirocycles, have emerged as powerful tools in this endeavor. The 5-azaspiro[3.4]octane scaffold, a unique fusion of an azetidine and a cyclopentane ring sharing a single carbon atom, offers a compelling framework for the design of novel therapeutics. Its inherent rigidity and defined exit vectors for substitution provide a level of conformational control that is often challenging to achieve with more flexible, traditional cyclic amines like piperidines and morpholines.[2]

This technical guide provides an in-depth exploration of the core physicochemical properties of 5-azaspiro[3.4]octane derivatives. As a Senior Application Scientist, the aim is not merely to present data, but to illuminate the causal relationships between the unique structural features of this scaffold and its impact on properties critical to drug development—lipophilicity, solubility, basicity, and metabolic stability. Understanding and engineering these properties is paramount for any researcher, scientist, or drug development professional seeking to leverage the 5-azaspiro[3.4]octane core to navigate the complex chemical space toward successful clinical candidates.

The Strategic Advantage of the 5-Azaspiro[3.4]octane Core

The incorporation of a 5-azaspiro[3.4]octane moiety into a drug candidate is a deliberate strategic choice aimed at modulating its physicochemical properties in a predictable manner. The spirocyclic nature of the scaffold imparts a higher fraction of sp³-hybridized carbons, a molecular feature that often correlates with improved clinical success. This shift towards greater three-dimensionality can lead to enhanced target engagement, improved selectivity, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The inherent strain and conformational restriction of the fused azetidine and cyclopentane rings in the 5-azaspiro[3.4]octane system can lead to:

  • Improved Solubility: The introduction of the polar nitrogen atom within a rigid, non-planar framework can disrupt crystal lattice packing and enhance interactions with water, often leading to increased aqueous solubility compared to more lipophilic carbocyclic analogs.[4]

  • Modulated Lipophilicity: Azaspirocycles can offer a lower lipophilicity compared to their corresponding six-membered ring counterparts, a desirable trait for mitigating off-target effects and improving a candidate's overall ADME profile.[5]

  • Tunable Basicity: The nitrogen atom in the 5-azaspiro[3.4]octane core provides a handle for tuning the basicity (pKa) of the molecule, which is a critical parameter influencing solubility, cell permeability, and target engagement.

  • Enhanced Metabolic Stability: The quaternary spirocenter and the often-reduced susceptibility of the azetidine ring to metabolism can block common metabolic pathways, leading to improved metabolic stability and a longer in vivo half-life.[2]

The following diagram illustrates the logical flow from the structural features of the 5-azaspiro[3.4]octane scaffold to its impact on key drug-like properties.

G cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_outcomes Drug Development Outcomes structure 5-Azaspiro[3.4]octane Core rigidity Rigid 3D Structure structure->rigidity sp3 High Fsp³ Character structure->sp3 nitrogen Basic Nitrogen Atom structure->nitrogen spirocenter Quaternary Spirocenter structure->spirocenter logp Lipophilicity (LogP/LogD) rigidity->logp Modulates efficacy Enhanced Efficacy & Selectivity rigidity->efficacy solubility Aqueous Solubility sp3->solubility Improves nitrogen->solubility Increases pka Basicity (pKa) nitrogen->pka Determines stability Metabolic Stability spirocenter->stability Enhances adme Improved ADME Profile logp->adme solubility->adme pka->adme stability->adme adme->efficacy safety Reduced Off-Target Effects adme->safety

Caption: Relationship between structural features and drug-like properties of 5-azaspiro[3.4]octane derivatives.

Quantitative Physicochemical Data of 5-Azaspiro[3.4]octane Derivatives

CompoundStructureMolecular FormulaPredicted pKaPredicted XLogP3Predicted Water Solubility (g/L)
5-Azaspiro[3.4]octane 5-Azaspiro[3.4]octaneC₇H₁₃N11.62 ± 0.20[6]1.1-
5λ⁶-Thia-6-azaspiro[3.4]octane-5,5-dione 5Lambda6-thia-6-azaspiro[3.4]octane-5,5-dioneC₆H₁₁NO₂S--0.9-

Data sourced from Guidechem[6] and PubChem[7]. Predicted values are for illustrative purposes.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of a drug discovery program, the accurate experimental determination of physicochemical properties is non-negotiable. The following section provides detailed, step-by-step methodologies for key assays.

Lipophilicity: LogP and LogD Determination (Shake-Flask Method)

The partition coefficient (LogP) and distribution coefficient (LogD) are critical measures of a compound's lipophilicity, which influences its permeability, solubility, and potential for off-target effects.[8]

Experimental Workflow:

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate it with n-octanol by mixing equal volumes and allowing the phases to separate overnight.

    • Similarly, saturate n-octanol with the PBS solution.

    • Prepare a 10 mM stock solution of the 5-azaspiro[3.4]octane derivative in dimethyl sulfoxide (DMSO).

  • Partitioning:

    • In a glass vial, combine the octanol-saturated buffer and the buffer-saturated octanol in a 1:1 ratio (e.g., 1 mL of each).

    • Add a small volume of the compound's DMSO stock solution to achieve a final concentration in the aqueous phase of approximately 10-50 µM.

    • Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at room temperature to ensure equilibrium is reached.

    • Centrifuge the vial at >2000 x g for 15-30 minutes to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation:

    • Calculate the LogD at pH 7.4 using the formula: LogD = log₁₀ (Concentration in octanol / Concentration in aqueous phase).

Aqueous Solubility (Kinetic and Thermodynamic)

Aqueous solubility is a key determinant of a drug's oral bioavailability. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.

Step-by-Step Protocol (Kinetic Solubility):

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare the aqueous buffer (e.g., PBS at pH 7.4).

  • Incubation:

    • In a 96-well plate, add the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., <1%).

    • Seal the plate and shake at room temperature for 18-24 hours.

  • Separation and Analysis:

    • After incubation, centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new plate.

    • Determine the concentration of the dissolved compound in the supernatant by LC-MS/MS or UV-Vis, comparing against a calibration curve. The highest concentration at which the compound remains in solution is the kinetic solubility.

Basicity: pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, permeability, and target binding.

Experimental Workflow:

G prep 1. Preparation - Calibrate pH meter - Prepare standardized acid/base titrants - Prepare compound solution titration 2. Titration - Titrate compound solution with acid/base - Record pH after each addition of titrant prep->titration analysis 3. Analysis - Plot pH vs. volume of titrant - Determine equivalence point(s) titration->analysis calc 4. Calculation - pKa = pH at half-equivalence point analysis->calc

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Accurately weigh and dissolve the 5-azaspiro[3.4]octane derivative in water or a co-solvent system to a known concentration (e.g., 1-10 mM).

  • Titration:

    • Place the compound solution in a jacketed beaker to maintain a constant temperature.

    • If the compound is a base, titrate with the standardized HCl solution, adding small, precise volumes of the titrant.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pKa is the pH at the half-equivalence point (i.e., when half of the compound has been neutralized).

Metabolic Stability (Microsomal Stability Assay)

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in a suitable buffer.

    • Thaw liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound with the liver microsomes at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (Cl_int) from the half-life and the assay conditions.

Conclusion: The Path Forward

The 5-azaspiro[3.4]octane scaffold represents a valuable and versatile building block in the medicinal chemist's toolkit. Its unique three-dimensional structure offers a powerful means to modulate the physicochemical properties of drug candidates, often leading to improved solubility, more favorable lipophilicity, and enhanced metabolic stability compared to traditional cyclic amine motifs. This in-depth guide has provided a framework for understanding the causal relationships between the structure of these derivatives and their key properties.

The provided experimental protocols serve as a self-validating system for the robust characterization of novel 5-azaspiro[3.4]octane derivatives. By rigorously applying these methodologies and carefully analyzing the resulting data, researchers can make informed decisions in the iterative process of drug design and optimization. While the journey from a promising scaffold to a clinically successful drug is long and complex, a thorough understanding and strategic manipulation of physicochemical properties, as outlined in this guide, will undoubtedly serve as a reliable compass for navigating the challenging yet rewarding terrain of drug discovery.

References

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  • Zhao, F., et al. (2013). Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4119-4123. [Link]

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Synthesis of novel azaspiro[3.4]octane building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel Azaspiro[3.4]octane Building Blocks

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Azaspiro[3.4]octanes in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic scaffolds. This strategic shift, often termed "escaping flatland," prioritizes the exploration of three-dimensional (3D) chemical space to access new biological targets and improve pharmacokinetic profiles.[1] Azaspirocycles, particularly the azaspiro[3.4]octane framework, have emerged as privileged building blocks in this new paradigm.[2]

The azaspiro[3.4]octane core, consisting of an azetidine (4-membered) or pyrrolidine (5-membered) ring fused at a single carbon atom to a cyclopentane ring, offers a unique combination of structural rigidity and spatial complexity. This rigid architecture allows for the precise projection of substituents into three-dimensional space, enabling highly specific and potent interactions with biological targets.[3] Furthermore, the introduction of sp³-rich centers can enhance solubility, modulate lipophilicity, and improve metabolic stability compared to their monocyclic or aromatic counterparts.[1][2]

This guide provides a comprehensive overview of robust and innovative synthetic strategies for accessing novel azaspiro[3.4]octane building blocks, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind key experimental choices, present validated protocols, and explore the future of this vital scaffold in medicinal chemistry.

Core Synthetic Strategies and Mechanistic Insights

The construction of the strained spirocyclic azaspiro[3.4]octane system requires carefully considered synthetic strategies. The choice of method is often dictated by the desired substitution pattern, the position of the nitrogen atom(s), and the need for scalability. Below, we analyze several field-proven and cutting-edge approaches.

Annulation Strategies: Stepwise Ring Construction

One of the most fundamental approaches to the azaspiro[3.4]octane core involves the annulation, or formation, of one ring onto a pre-existing cyclic precursor. This strategy is versatile, allowing for the construction of either the four-membered or five-membered ring as the final step.

A common and effective route to 2-azaspiro[3.4]octane involves starting with a readily available cyclopentane derivative. The rationale behind this approach is to build the more strained four-membered azetidine ring in a controlled intramolecular fashion, often from a precursor with strategically placed functional groups that facilitate cyclization.

G cluster_0 Annulation Workflow A Cyclopentane Precursor (e.g., with amine and leaving group) B Intramolecular Cyclization (Base-mediated) A->B C 2-Azaspiro[3.4]octane Core B->C

This method's trustworthiness stems from its reliance on well-understood, high-yielding transformations like intramolecular nucleophilic substitution. The key is the synthesis of the cyclization precursor, which must position the nucleophilic nitrogen and the electrophilic carbon at the correct distance and geometry to favor the formation of the spiro-azetidine ring over intermolecular side reactions.

[3+2] Cycloaddition: A Convergent and Efficient Approach

Cycloaddition reactions offer a powerful and convergent route to spirocycles by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. For the azaspiro[3.4]octane system, the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile is particularly effective for constructing the five-membered pyrrolidine ring.[4]

This strategy has been successfully employed to generate multi-gram quantities of diazaspiro[3.4]octane derivatives, which are valuable as surrogates for common motifs like piperazine and morpholine in drug discovery.[4] The reaction typically involves the in situ generation of a dipole (the azomethine ylide) which then reacts with an alkene dipolarophile, such as a methylene-azetidine or methylene-cyclobutane, to directly form the spirocyclic core.

G cluster_0 [3+2] Cycloaddition Mechanism Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Dipolarophile Methylene-azetidine (Dipolarophile) Transition_State Concerted or Stepwise Cycloaddition Product Diazaspiro[3.4]octane

The expertise in this method lies in selecting the right conditions to generate the reactive ylide intermediate without promoting its decomposition. The self-validating nature of this protocol is evident in its high convergency and stereochemical control, often leading to the desired product with minimal purification.

Strain-Release Driven Spirocyclization: A Novel and Powerful Platform

Harnessing ring strain is a cutting-edge strategy in modern organic synthesis. The immense strain energy of bicyclo[1.1.0]butanes (BCBs) (approx. 64 kcal/mol) can be released to drive thermodynamically favorable transformations.[5] A recently developed method utilizes a scandium-catalyzed spirocyclization of BCBs with azomethine imines to provide a novel and direct entry to the 6,7-diazaspiro[3.4]octane framework.[5]

The causality of this reaction is elegant and powerful:

  • Lewis Acid Activation: A scandium catalyst activates the BCB, facilitating the cleavage of the highly strained central C1-C3 bond to generate a carbanionic intermediate.

  • Dipole Trapping: This nucleophilic intermediate reacts with the electrophilic azomethine imine dipole.

  • Intramolecular Substitution: A subsequent rapid intramolecular nucleophilic substitution occurs, driven by the desire to form a stable five-membered ring, which yields the final spirocyclobutane product.[5]

This method is authoritative as it provides access to previously inaccessible 6,7-diazaspiro[3.4]octane scaffolds and demonstrates high functional group tolerance.[5]

G A Bicyclo[1.1.0]butane (BCB) B Lewis Acid Activation (Sc³⁺) A->B C Carbanionic Intermediate B->C D Reaction with Azomethine Imine C->D E Intramolecular Nucleophilic Substitution D->E F 6,7-Diazaspiro[3.4]octane E->F

Gold(I)-Catalyzed Cycloisomerization

Homogeneous gold catalysis has emerged as a mild and efficient tool for complex molecular construction. A novel approach for synthesizing spirocycles involves the gold(I)-catalyzed cycloisomerization of aliphatic 1-bromoalkynes.[6] This strategy provides a straightforward route to diverse spirocyclic systems by functionalizing an unactivated C(sp³)–H bond under mild conditions. The resulting C(sp²)–Br bond in the product serves as a versatile handle for further derivatization, allowing for the installation of a wide array of functional groups and expanding the utility of these scaffolds in drug discovery programs.[6]

Data Summary: Comparison of Synthetic Routes

The selection of a synthetic route often involves a trade-off between step count, overall yield, scalability, and access to diverse substitution patterns. The following table summarizes key quantitative aspects of the discussed methodologies.

Synthetic StrategyTarget ScaffoldKey ReagentsReported YieldsKey Advantages
Annulation 2-Azaspiro[3.4]octaneCyclopentane precursors, baseGood to ExcellentUtilizes readily available starting materials.
[3+2] Cycloaddition 2,6-Diazaspiro[3.4]octaneAzomethine ylides, methylene-azetidinesHighConvergent, scalable, provides piperazine surrogates.[4]
Strain-Release 6,7-Diazaspiro[3.4]octaneBicyclo[1.1.0]butanes, Sc(OTf)₃55-62%Access to novel scaffolds, broad substrate scope.[5]
Gold(I)-Catalysis Oxa/Aza-spirocycles1-Bromoalkynes, Gold(I) catalystGoodMild conditions, functional handle for derivatization.[6]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, a protocol must be a self-validating system. Below is a representative, detailed protocol for the scandium-catalyzed strain-release spirocyclization, based on published authoritative work.[5]

Protocol: Synthesis of 6,7-Diazaspiro[3.4]octane (General Procedure)

Rationale: This protocol is chosen for its novelty and efficiency in creating a complex scaffold. The use of an inert atmosphere is critical to prevent quenching of the catalyst and reactive intermediates. Dichloromethane (DCM) is selected as a solvent for its ability to dissolve the reactants and its relative inertness under the reaction conditions.

Materials:

  • Bicyclo[1.1.0]butane derivative (1.2 equiv.)

  • C,N-cyclic azomethine imine (1.0 equiv., e.g., 0.2 mmol)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the C,N-cyclic azomethine imine (1.0 equiv.) and Sc(OTf)₃ (10 mol%).

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous DCM (e.g., 2.0 mL) via syringe and stir the mixture at room temperature for 5 minutes.

  • Substrate Addition: Add the bicyclo[1.1.0]butane derivative (1.2 equiv.) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-12 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6,7-diazaspiro[3.4]octane product.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected outcome is the formation of the spirocyclic product in yields ranging from 55-62%, as reported in the literature.[5]

Conclusion and Future Outlook

The synthesis of azaspiro[3.4]octane building blocks has evolved significantly, moving from classical annulation techniques to highly efficient and novel strategies like strain-release spirocyclization and catalytic cycloadditions. These advancements have made these valuable 3D scaffolds more accessible, empowering medicinal chemists to explore previously uncharted chemical space.[1][7]

The future of this field will likely focus on several key areas:

  • Asymmetric Synthesis: Developing catalytic, enantioselective methods to access chiral azaspiro[3.4]octanes will be crucial for creating stereochemically defined drug candidates.

  • Late-Stage Functionalization: Creating new methods to modify the azaspiro[3.4]octane core after its construction will enable rapid library synthesis for lead optimization.

  • Discovery of New Isomers: Expanding the synthetic toolbox to access all possible positional isomers of aza- and diazaspiro[3.4]octanes will provide an even richer palette of building blocks for drug design.

As the pharmaceutical industry continues to embrace 3D molecular architectures, the demand for novel, synthetically accessible azaspiro[3.4]octane building blocks will undoubtedly grow, cementing their role as a cornerstone of modern medicinal chemistry.

References

  • Ramadas, B. et al. Organic & Biomolecular Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

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  • ResearchGate. Request PDF. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Ma, J. et al. PubMed Central. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]

  • Figshare. ACS Publications. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Brem, J. et al. PubMed Central. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. [Link]

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  • Fañanás-Mastral, M. et al. ACS Publications. Approach to Heterospirocycles for Medicinal Chemistry. [Link]

  • K-A, K. & M, M. MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Wang, Y. et al. PubMed Central. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. [Link]

  • Bakherad, M. et al. PubMed Central. One-pot three-component synthesis of azaspirononatriene derivatives. [Link]

  • Yadav, P. et al. RSC Publishing. Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. [Link]

  • Zare, A. & Bissereth, D. J. PubMed Central. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link]

  • Martin, S. F. et al. PubMed. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. [Link]

  • Štefko, M. et al. MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • ResearchGate. Request PDF. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

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Structure and conformation of Boc-protected aminospirooctane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Conformation of Boc-Protected Aminospirooctane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly aminospirooctanes, represent a class of compounds with significant potential in medicinal chemistry due to their rigid, three-dimensional structures that allow for precise spatial orientation of functional groups. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in their synthetic manipulation. This guide provides a comprehensive analysis of the synthesis, structure, and conformational preferences of a Boc-protected aminospirooctane core. We delve into the critical experimental and computational techniques—NMR spectroscopy, X-ray crystallography, and DFT calculations—used to elucidate its three-dimensional architecture. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for key methodologies, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Strategic Value of Aminospirooctanes in Drug Design

In the quest for novel therapeutics, the exploration of chemical space beyond flat, aromatic systems is paramount. Spirocycles, compounds containing two rings connected by a single common atom, offer a unique and compelling structural framework. The inherent rigidity of the spirocyclic core reduces the conformational flexibility of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. This reduction in conformational entropy upon binding can be a significant advantage in rational drug design.[1][2]

The aminospirooctane scaffold is of particular interest as it introduces a key functional handle—the amino group—onto a well-defined 3D template. This allows for the facile introduction of diverse substituents to probe structure-activity relationships (SAR). Protecting this amine is a crucial step in multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its clean, acid-labile removal.[3][4] Understanding the precise influence of the bulky Boc group on the conformational equilibrium of the aminospirooctane core is critical for predicting and designing molecules with desired pharmacological properties.

Synthesis and Protection Strategy

The synthesis of the target compound begins with the parent aminospirooctane, which is then protected using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.[4][5] The choice of this reagent is strategic; it is highly effective and the reaction byproducts are typically benign and easily removed.

G cluster_workflow N-Boc Protection Workflow Start Aminospirooctane (Starting Material) Reaction Stir at Room Temp Start->Reaction Reagent (Boc)₂O + Base (e.g., Et₃N, DMAP) Reagent->Reaction Solvent Solvent (e.g., DCM, ACN) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Boc-Protected Aminospirooctane Workup->Product

Caption: General workflow for the N-Boc protection of aminospirooctane.

Experimental Protocol: N-tert-Butoxycarbonylation of Aminospirooctane

This protocol describes a standard, reliable method for the N-Boc protection of an amine.[5][6]

  • Dissolution: Dissolve the aminospirooctane starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN) to a concentration of approximately 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to the solution. The base acts as a scavenger for the acid generated during the reaction, driving the equilibrium towards the product.[7]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirred solution at room temperature. A slight excess ensures complete consumption of the starting amine.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible. This typically takes 1-4 hours.

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected aminospirooctane.

Conformational Analysis: A Multi-faceted Approach

Determining the three-dimensional structure of the Boc-protected aminospirooctane requires an integrated approach, combining solution-state analysis (NMR), solid-state analysis (X-ray crystallography), and in silico modeling.

G cluster_analysis Integrated Conformational Analysis NMR NMR Spectroscopy (Solution-State Conformation) Result Definitive 3D Structure and Conformational Profile NMR->Result XRAY X-ray Crystallography (Solid-State Conformation) XRAY->Result COMP Computational Modeling (Energetics & Dynamics) COMP->Result

Caption: An integrated workflow for conformational elucidation.

NMR Spectroscopy: Insights into the Solution-State Structure

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. For Boc-protected aminospirooctane, both ¹H and ¹³C NMR provide critical data.

  • ¹H NMR Spectroscopy: The most definitive signal for successful Boc protection is a large, sharp singlet integrating to nine protons, typically appearing in the upfield region between 1.4 and 1.5 ppm.[8] This signal corresponds to the chemically equivalent protons of the tert-butyl group. Protons on the carbon alpha to the newly formed carbamate nitrogen typically experience a downfield shift due to the electron-withdrawing nature of the carbonyl group.[8] The coupling constants (J-values) between adjacent protons in the piperidine-like ring are diagnostic of their dihedral angles, allowing for the determination of chair vs. boat conformations and axial vs. equatorial substituent positions.[9]

  • ¹³C NMR Spectroscopy: The presence of the Boc group is confirmed by signals for the quaternary carbon (~80 ppm) and the carbonyl carbon (~155 ppm). The chemical shifts of the carbons within the spirocyclic core can further corroborate the conformational assignment made from ¹H NMR data.[10]

Table 1: Representative ¹H NMR Chemical Shifts

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Key Insights
t-Butyl (Boc) 1.4 - 1.5 Singlet (s) Confirms successful protection.[8][11]
H-α (Axial) 3.5 - 4.0 Broad Multiplet Large J-values indicate trans-diaxial couplings.
H-α (Equatorial) 2.8 - 3.2 Multiplet Small J-values indicate axial-equatorial couplings.

| Ring Protons | 1.5 - 2.5 | Complex Multiplets | Specific J-couplings reveal ring conformation. |

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides information about the average conformation in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in the solid state.[12][13] This technique is invaluable for determining precise bond lengths, bond angles, and torsional angles, which define the exact conformation.

For a molecule like Boc-protected aminospirooctane, the crystal structure would definitively show:

  • The conformation of the six-membered ring (e.g., chair, twisted chair).

  • The orientation of the Boc group relative to the spirocyclic core.

  • Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The primary challenge is often obtaining a single crystal of sufficient quality for diffraction, a process that can be a rate-limiting step.[13]

Computational Modeling: Bridging Experiment and Theory

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are essential for complementing experimental data.[14][15][16]

  • Conformational Search: A systematic computational search can identify all low-energy conformers.

  • Energy Calculation: DFT calculations can determine the relative energies of these conformers, predicting the most stable structure. This is crucial for understanding the equilibrium in solution.[17][18]

  • NMR Prediction: Theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the proposed structure.

G cluster_conformation Conformational Equilibrium A Chair 1 (Axial Boc) B Chair 2 (Equatorial Boc) A->B Ring Flip C Boat/Twist-Boat (High Energy) A->C Transition B->A Ring Flip B->C Transition

Caption: Simplified energy landscape of the piperidine ring within the spirooctane.

Due to the significant steric bulk of the tert-butyl group, the conformational equilibrium is expected to strongly favor the conformation where the Boc group occupies a pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions.[19] This prediction can be confirmed by both NMR coupling constants and computational energy calculations.

Conclusion and Outlook

The Boc-protected aminospirooctane scaffold possesses a well-defined and predictable three-dimensional structure. Its conformation is dominated by the steric demands of the Boc group, which favors an equatorial orientation on the piperidine-like ring, typically locked in a chair conformation. This conformational rigidity is a highly desirable trait in drug design. A comprehensive characterization using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a complete picture of its structural and energetic landscape. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists leveraging this privileged scaffold in the development of next-generation therapeutics.

References

  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
  • Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics.
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  • Single‐crystal X‐ray structure of the spirocyclic derivative 12.
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  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05.
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  • The conformational preferences of fluorinated piperidine derivatives...
  • Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
  • Conformational analysis. Organic Chemistry 1: An open textbook.
  • Conformational Analysis. Organic Chemistry Tutor.
  • Asymmetric deprotonation of N-Boc-piperidines. ElectronicsAndBooks.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Amine Boc protection-Mechanism and Reaction Setup. YouTube.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • Process for preparing Boc protected amino acid by (Boc) O.
  • The conformational analysis of 2-halocyclooctanones. PubMed.
  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights
  • Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. PubMed.
  • Computational methods for exploring protein conform
  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube.
  • Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3′,4,4′,7-flavanpentol | Request PDF.
  • InSphero's Mission to Reduce Animal Testing in Drug Discovery - an Interview with LSCV. YouTube.
  • Computational techniques for efficient conform

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The Ascendancy of 2-Amino-5-azaspiro[3.4]octane Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional, planar chemical space. The drive to enhance potency, selectivity, and pharmacokinetic profiles, while simultaneously navigating the complexities of intellectual property, has led to a growing appreciation for three-dimensional molecular architectures. Among the most promising of these are spirocyclic scaffolds, which feature two rings joined by a single common atom. This unique structural motif imparts a rigid, well-defined conformational arrangement, offering a powerful tool to orient functional groups in three-dimensional space for optimal interaction with biological targets.

This guide focuses on a particularly valuable class of spirocycles: the 2-amino-5-azaspiro[3.4]octane core and its derivatives. This scaffold, containing a five-membered pyrrolidine ring fused to a four-membered azetidine ring, provides a versatile and synthetically accessible platform for the development of novel drug candidates. Its inherent three-dimensionality and the presence of key functional handles— a primary amine and a secondary amine—make it an attractive building block for creating diverse chemical libraries with favorable drug-like properties.

The strategic incorporation of the 2-amino-5-azaspiro[3.4]octane moiety can significantly influence a molecule's physicochemical properties. The high fraction of sp3-hybridized carbons (Fsp3) associated with this scaffold often leads to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to their flatter, aromatic counterparts.[1] These attributes are critical for the successful development of orally bioavailable drugs with favorable safety profiles.

This technical guide provides an in-depth exploration of the 2-amino-5-azaspiro[3.4]octane scaffold, covering its commercial availability, synthetic accessibility, and diverse applications in modern drug discovery. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of three-dimensional chemistry in their quest for the next generation of innovative medicines.

Commercial Availability: Sourcing the Spirocyclic Core

The increasing interest in 2-amino-5-azaspiro[3.4]octane scaffolds is reflected in their growing commercial availability from various chemical suppliers. These building blocks are typically offered with different protecting groups, most commonly a tert-butoxycarbonyl (Boc) group on one or both of the nitrogen atoms, to facilitate selective functionalization in multi-step synthetic sequences. Below is a comparative table of commercially available 2-amino-5-azaspiro[3.4]octane derivatives and related structures.

Product NameCAS NumberSupplier(s)PurityNotes
tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate1363380-49-7AChemBlock, CP Lab Safety≥97%A common building block with the secondary amine protected.[2][3]
2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride2227206-09-7Achmem97%A related scaffold with a lactam functionality.
2-amino-5-oxaspiro[3.4]octan-6-one2169488-28-0AA Blocks95%An oxa- variation of the core structure.
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane1408074-44-1Sigma-Aldrich95%An oxa- variation with Boc protection.
tert-Butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate1934265-93-6BLDpharmNot specifiedA thia- variation of the core structure.
7-Amino-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide 1,1-dimethylethyl ester1453315-76-8Sigma-Aldrich95%A sulfone derivative of the thia-azaspiro[3.4]octane scaffold.
5-thia-2-azaspiro[3.4]octan-7-amine2757891-05-5AA Blocks95%A thia- variation of the core structure.
5-thia-2-azaspiro[3.4]octan-8-amine2680585-76-4AA Blocks95%An isomeric thia- variation.

Synthetic Strategies: Constructing the 2-Azaspiro[3.4]octane Core

The synthesis of the 2-azaspiro[3.4]octane scaffold can be approached in several ways, with the key challenge being the construction of the spirocyclic junction. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Generally, these syntheses involve the annulation of either the five-membered ring onto a pre-existing four-membered ring, or vice-versa.[4]

One common and effective strategy involves a [3+2] cycloaddition reaction.[5] Other approaches utilize multi-step sequences starting from readily available precursors. Below is a representative, step-by-step protocol for the synthesis of a protected 2-amino-5-azaspiro[3.4]octane derivative, based on methodologies described in the literature.

Illustrative Synthetic Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route, integrating common organic chemistry transformations.

Step 1: Synthesis of 1-Boc-3-methylenepyrrolidine

  • Starting Material: 1-Boc-3-pyrrolidinone.

  • Reaction: Wittig olefination.

  • Reagents: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) or potassium tert-butoxide.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C and add n-BuLi dropwise.

    • Stir the resulting ylide solution at room temperature for 1-2 hours.

    • Cool the reaction mixture to 0 °C and add a solution of 1-Boc-3-pyrrolidinone in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 1-Boc-3-methylenepyrrolidine.

Step 2: Aziridination of 1-Boc-3-methylenepyrrolidine

  • Starting Material: 1-Boc-3-methylenepyrrolidine.

  • Reaction: Addition of a nitrene precursor.

  • Reagents: A suitable nosyl- or tosyl-protected amine precursor and a hypervalent iodine reagent like diacetoxyiodobenzene.

  • Procedure:

    • Dissolve 1-Boc-3-methylenepyrrolidine in a suitable solvent such as dichloromethane.

    • Add the nitrene precursor and the hypervalent iodine reagent.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify by chromatography to obtain the protected spiro-aziridine intermediate.

Step 3: Reductive Opening of the Aziridine and Cyclization

  • Starting Material: Protected spiro-aziridine intermediate.

  • Reaction: Reductive ring-opening followed by intramolecular cyclization.

  • Reagents: A reducing agent such as lithium aluminum hydride (LiH) or a milder reducing agent depending on other functional groups, followed by a base for cyclization.

  • Procedure:

    • Carefully add the spiro-aziridine to a suspension of LiH in THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate and treat the residue with a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to promote intramolecular cyclization to the azetidine ring.

    • Purify the resulting 5-Boc-2-amino-5-azaspiro[3.4]octane by chromatography.

Step 4: Final Deprotection (if required)

  • Starting Material: 5-Boc-2-amino-5-azaspiro[3.4]octane.

  • Reaction: Acid-catalyzed removal of the Boc group.

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

  • Procedure:

    • Dissolve the Boc-protected compound in dichloromethane.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as its TFA salt.

    • The free amine can be obtained by neutralization with a suitable base.

G cluster_0 Synthetic Workflow A 1-Boc-3-pyrrolidinone B 1-Boc-3-methylenepyrrolidine A->B Wittig Olefination C Protected Spiro-aziridine B->C Aziridination D 5-Boc-2-amino-5-azaspiro[3.4]octane C->D Reductive Opening & Cyclization E 2-Amino-5-azaspiro[3.4]octane D->E Deprotection (e.g., TFA)

Caption: A generalized workflow for the synthesis of the 2-amino-5-azaspiro[3.4]octane core.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The unique three-dimensional structure of the 2-amino-5-azaspiro[3.4]octane scaffold has made it an increasingly popular building block in the design of novel therapeutic agents across a range of disease areas. Its rigid framework allows for precise positioning of substituents, leading to enhanced interactions with biological targets and improved pharmacological profiles.

Case Studies and Therapeutic Areas
  • Antitubercular Agents: The 2,6-diazaspiro[3.4]octane core, a close analog, has been successfully incorporated into nitrofuran-based compounds with potent activity against Mycobacterium tuberculosis.[6] The spirocyclic moiety is thought to contribute to the favorable pharmacokinetic properties and high potency of these compounds.[6]

  • Oncology: In the field of cancer therapy, the 2,6-diazaspiro[3.4]octane motif has been identified in inhibitors of the menin-MLL1 interaction, a key driver in certain types of leukemia.[6] The rigid scaffold likely plays a crucial role in orienting the key pharmacophoric elements for effective binding to the protein-protein interface.

  • Metabolic Diseases: VDAC1 inhibitors containing the 2,6-diazaspiro[3.4]octane core are being investigated for the treatment of diabetes.[6] The spirocyclic structure can help to optimize the molecule's properties for interaction with this mitochondrial outer membrane protein.

  • Infectious Diseases: Beyond tuberculosis, the 2,6-diazaspiro[3.4]octane scaffold has been found in chemical series active against multiple stages of the human malaria parasite Plasmodium falciparum.

G cluster_1 Properties & Applications cluster_2 Improved Physicochemical Properties cluster_3 Therapeutic Applications Scaffold 2-Amino-5-azaspiro[3.4]octane Scaffold Prop1 Increased Fsp3 Scaffold->Prop1 Prop2 Enhanced Solubility Scaffold->Prop2 Prop3 Improved Metabolic Stability Scaffold->Prop3 Prop4 Reduced Lipophilicity Scaffold->Prop4 App1 Antitubercular Agents Scaffold->App1 App2 Oncology (e.g., Menin-MLL1 Inhibitors) Scaffold->App2 App3 Metabolic Diseases (e.g., VDAC1 Inhibitors) Scaffold->App3 App4 Antimalarials Scaffold->App4

Caption: The influence of the 2-amino-5-azaspiro[3.4]octane scaffold on drug properties and its therapeutic applications.

Conclusion and Future Outlook

The 2-amino-5-azaspiro[3.4]octane scaffold represents a significant step forward in the exploration of three-dimensional chemical space for drug discovery. Its unique structural features, coupled with its increasing commercial and synthetic accessibility, position it as a valuable tool for medicinal chemists. The ability of this scaffold to enhance the drug-like properties of molecules has been demonstrated in a variety of therapeutic areas, and its potential is far from exhausted.

As our understanding of the intricate relationship between molecular three-dimensionality and biological activity deepens, we can expect to see the 2-amino-5-azaspiro[3.4]octane core and its derivatives featured in an even greater number of innovative drug candidates. The continued development of novel synthetic methodologies will further expand the accessible chemical space around this scaffold, enabling the fine-tuning of pharmacological properties and the creation of next-generation therapeutics with superior efficacy and safety profiles. For researchers and drug developers, the 2-amino-5-azaspiro[3.4]octane scaffold offers a compelling and promising avenue for the discovery of new medicines to address unmet medical needs.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. (2025-08-29).
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. (2025-08-07).
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. (2025-08-05).
  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. (2023-03-10). Retrieved from [Link]

  • This compound, min 97%, 100 mg. CP Lab Safety. (n.d.). Retrieved from [Link]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents. (n.d.).
  • Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. (n.d.).
  • 2-amino-5-oxaspiro[3.4]octan-6-one. AA Blocks. (n.d.). Retrieved from [Link]

  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane. Scientific Laboratory Supplies. (n.d.). Retrieved from [Link]

  • 5-thia-2-azaspiro[3.4]octan-7-amine. AA Blocks. (n.d.). Retrieved from [Link]

  • 5-thia-2-azaspiro[3.4]octan-8-amine. AA Blocks. (n.d.). Retrieved from [Link]

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The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved safety profiles, medicinal chemistry has witnessed a paradigm shift from predominantly flat, aromatic molecules towards more three-dimensional structures. At the forefront of this evolution are spirocyclic scaffolds, unique motifs characterized by two rings sharing a single atom. This guide provides a comprehensive exploration of the role and application of spirocyclic systems in modern drug discovery. We will delve into the fundamental principles that render these scaffolds advantageous, explore key synthetic strategies, and present case studies of their successful implementation in approved pharmaceuticals. This document is intended to serve as a technical resource, offering both foundational knowledge and practical insights for scientists engaged in the design and development of next-generation therapeutics.

The Rationale for Three-Dimensionality: Escaping the "Flatland" of Drug Discovery

For decades, drug discovery efforts have been dominated by aromatic and heteroaromatic ring systems. While successful, this reliance on planar structures has contributed to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The concept of "escaping the flatland" advocates for the exploration of more three-dimensional (3D) molecular architectures to better mimic the complex topology of biological targets.[1][2]

Spirocyclic scaffolds are an exemplary class of compounds that embody this 3D design principle.[3][4] A spirocycle is a bicyclic organic compound in which the two rings are connected through a single, shared carbon atom, known as the spiro atom.[3] This structural feature imparts a rigid, non-planar geometry, allowing for a more precise and diverse spatial presentation of functional groups.

The Spirocyclic Advantage: Tailoring Physicochemical and Pharmacological Properties

The introduction of a spirocyclic moiety can profoundly and beneficially influence a molecule's drug-like properties. This is largely attributed to the increase in the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[4][5]

Enhanced Physicochemical Properties

The shift from planar, sp²-rich systems to sp³-rich spirocycles often leads to improvements in key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7]

  • Solubility: The increased sp³ character of spirocycles can disrupt crystal packing and improve aqueous solubility compared to their flat aromatic counterparts.[3][4]

  • Lipophilicity (LogP/LogD): Strategic incorporation of spirocycles can modulate lipophilicity. For instance, replacing a morpholine with an azaspirocycle has been shown to lower LogD values, which can be advantageous for optimizing ADME properties.[4]

  • Metabolic Stability: The rigid nature of spirocyclic scaffolds can shield metabolically susceptible sites from enzymatic degradation, thereby enhancing metabolic stability.[1][4]

Table 1: Comparative Physicochemical Properties of Aromatic vs. Spirocyclic Analogs
PropertyAromatic Precursor (e.g., Piperazine)Spirocyclic Analog (e.g., Diazaspiro[3.3]heptane)Rationale for Improvement
Solubility Generally LowerOften HigherIncreased sp³ character disrupts planar stacking and improves solvation.
LogP/LogD HigherCan be Modulated (often lower)Greater 3D nature can reduce overall lipophilicity.
Metabolic Stability Susceptible to oxidationGenerally HigherSteric hindrance around the spiro center can protect against metabolic enzymes.
Fsp³ LowHighBy definition, spirocycles increase the proportion of sp³ carbons.
Improved Pharmacological Profile

The well-defined three-dimensional arrangement of substituents on a spirocyclic core allows for more precise and optimized interactions with biological targets.[3][8]

  • Potency and Selectivity: The rigid framework of a spirocycle can lock the molecule into a bioactive conformation, enhancing binding affinity for the intended target.[9] This conformational constraint can also reduce binding to off-targets, thereby improving selectivity.[4][5] For example, the replacement of a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to increased selectivity for PARP-1.[4][5]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[10][11]

Navigating the Synthetic Landscape: Strategies for Spirocycle Construction

Despite their advantages, the synthesis of spirocyclic compounds can be challenging due to the formation of a quaternary spirocenter.[3][10] However, a number of robust synthetic methodologies have been developed.

Diagram 1: General Strategies for Spirocycle Synthesis

G cluster_0 Synthetic Approaches Starting Materials Starting Materials Key Intermediate Key Intermediate Starting Materials->Key Intermediate Ring-forming reaction Spirocyclic Product Spirocyclic Product Starting Materials->Spirocyclic Product [m+n] Cycloaddition Key Intermediate->Spirocyclic Product Intramolecular Cyclization

Caption: Key synthetic pathways to spirocyclic scaffolds.

Intramolecular Cyclization

This is a common and powerful strategy that involves the formation of the second ring by cyclizing a precursor that already contains the spiro-atom.

Experimental Protocol: Synthesis of a Spiro-oxindole via Intramolecular Heck Reaction

  • Reactant Preparation: Dissolve the appropriately substituted N-allyl-2-bromo-phenylacetamide (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Catalyst and Base Addition: Add a palladium catalyst, for example, Pd(OAc)₂ (0.05 equivalents), and a phosphine ligand like P(o-tolyl)₃ (0.1 equivalents). Add a base, such as triethylamine or potassium carbonate (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired spiro-oxindole.

[m+n] Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, can be employed to construct one or both rings of the spirocyclic system in a highly stereocontrolled manner.

Rearrangement Reactions

Certain molecular rearrangements, like the pinacol rearrangement or Wagner-Meerwein shifts, can lead to the formation of spirocyclic frameworks.

Spirocycles in Action: Approved Drugs and Clinical Candidates

The therapeutic potential of spirocyclic scaffolds is validated by their presence in a growing number of approved drugs and clinical candidates across various disease areas.[10][12]

Table 2: Selected Approved Drugs Featuring Spirocyclic Scaffolds
Drug NameSpirocyclic MoietyTherapeutic AreaMechanism of Action
Spironolactone SpirolactoneCardiologyAldosterone antagonist (diuretic)
Griseofulvin [13]Spiro[benzofuran-2,1'-cyclohexane]DermatologyAntifungal agent
Fluspirilene [13]Spiro[isobenzofuran-1,4'-piperidine]PsychiatryAntipsychotic (Dopamine D₂ and Serotonin 5HT₂A receptor antagonist)
Olaparib Phthalazinone spiro-piperidineOncologyPARP inhibitor
Revumenib [14]2,7-diazaspiro[3.5]nonaneOncologyMenin-MLL interaction inhibitor
Diagram 2: The Impact of a Spirocyclic Scaffold on Target Interaction

G cluster_0 Flexible Linker cluster_1 Spirocyclic Scaffold cluster_2 Target Protein A Pharmacophore A B Pharmacophore B A->B Multiple Conformations P2 Binding Pocket 2 B->P2 Weak/Non-specific Binding C Pharmacophore A S C->S D Pharmacophore B D->P2 Optimized Binding S->D label_S Rigid Orientation P1 Binding Pocket 1

Sources

Predicted NMR spectra for Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted NMR Spectra of Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth prediction and theoretical analysis of the full NMR spectral signature of this compound, a spirocyclic scaffold of interest in medicinal chemistry. We will dissect the predicted ¹H, ¹³C, and 2D NMR spectra, offering rationales for chemical shifts, coupling constants, and correlations grounded in fundamental principles. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for structural verification and characterization.

Introduction: The Molecule and the Method

This compound is a chiral saturated heterocyclic compound featuring a unique spirocyclic system where a cyclobutane and a pyrrolidine ring share a single carbon atom (the spiro center). The structure is further functionalized with a primary amine on the cyclobutane ring and a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.[1] The rigidity and three-dimensional nature of the spirocyclic core, combined with the multiple functional groups, make it a compelling building block for creating structurally complex molecules with potential therapeutic applications.

Given this complexity, full structural confirmation is paramount. NMR spectroscopy provides the most definitive data for this purpose, allowing for the precise mapping of the atomic framework and connectivity. This guide will simulate the expected NMR data, providing a benchmark for chemists who synthesize or work with this molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used throughout this guide.

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is the first and most crucial step in structural analysis. The predicted chemical shifts (δ) are based on the local electronic environment of each proton.

Causality of Predicted Chemical Shifts
  • Boc (t-Butyl) Group: The nine protons of the tert-butyl group are chemically equivalent and shielded. They do not couple with other protons, resulting in a prominent, sharp singlet integrating to 9H. This signal is a hallmark of a Boc-protected compound and typically appears in an uncongested region of the spectrum, around 1.4-1.5 ppm.[2][3]

  • Amine (NH₂) Group: The protons of the primary amine will likely appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It can appear anywhere from 1.0 to 3.5 ppm.

  • Cyclobutane Ring Protons (H1, H2, H3): These protons reside in a strained ring system. The proton at C2 (H2), being alpha to the electron-withdrawing amino group, will be deshielded relative to the other cyclobutane protons. The geminal and vicinal coupling constants in cyclobutane rings are complex and depend heavily on the ring's puckered conformation.[4][5][6][7]

  • Pyrrolidine Ring Protons (H6, H7, H8): The methylene protons adjacent to the nitrogen (H6 and H8) are significantly deshielded due to the inductive effect of the nitrogen atom. Their chemical shifts are expected to be in the 3.0-3.8 ppm range. The C7 methylene protons will be more shielded, appearing further upfield.

Summary of Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
H-Boc1.45s (singlet)-9H(CH₃)₃C-
H11.8 - 2.2m (multiplet)Complex2H-CH₂- (Cyclobutane)
H22.9 - 3.2m (multiplet)Complex1H-CH(NH₂)
H31.9 - 2.3m (multiplet)Complex2H-CH₂- (Cyclobutane)
H63.3 - 3.6m (multiplet)Complex2H-N-CH₂- (Pyrrolidine)
H71.7 - 2.0m (multiplet)Complex2H-CH₂- (Pyrrolidine)
H83.2 - 3.5m (multiplet)Complex2H-N-CH₂- (Pyrrolidine)
NH₂1.5 - 3.0br s (broad singlet)-2H-NH₂

Predicted ¹³C NMR and DEPT Spectra (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments determine the multiplicity of each carbon (C, CH, CH₂, or CH₃).[8][9][10][11][12]

Causality of Predicted Chemical Shifts
  • Boc Group Carbons: The carbonyl carbon of the carbamate is highly deshielded, appearing around 155 ppm. The quaternary carbon of the t-butyl group is typically found near 80 ppm, and the three equivalent methyl carbons appear around 28 ppm.[13][14]

  • Spiro Carbon (C4): As a quaternary spirocyclic carbon, it will be a singlet in the broadband-decoupled spectrum and absent from DEPT spectra. Its unique position connecting two rings places its predicted shift around 65-75 ppm.

  • Cyclobutane Ring Carbons (C1, C2, C3): The carbon bearing the amino group (C2) will be the most downfield of this group (around 50-55 ppm). C1 and C3 will be in the typical aliphatic region (25-35 ppm).

  • Pyrrolidine Ring Carbons (C6, C7, C8): The carbons directly attached to the nitrogen (C6 and C8) will be deshielded due to the nitrogen's electronegativity, appearing in the 45-55 ppm range. C7 will be a more typical aliphatic methylene carbon, expected around 20-30 ppm.

Summary of Predicted ¹³C NMR Data
Carbon LabelPredicted δ (ppm)DEPT-135 PhaseAssignment
C-Boc (CH₃)~28.5Positive (CH₃)(CH₃)₃C-
C-Boc (Quat)~79.5Absent (C)(CH₃)₃C-
C-Boc (C=O)~155.0Absent (C)-C=O
C1~33.0Negative (CH₂)-CH₂- (Cyclobutane)
C2~52.0Positive (CH)-CH(NH₂)
C3~30.0Negative (CH₂)-CH₂- (Cyclobutane)
C4~70.0Absent (C)Spiro center
C6~48.0Negative (CH₂)-N-CH₂- (Pyrrolidine)
C7~25.0Negative (CH₂)-CH₂- (Pyrrolidine)
C8~47.0Negative (CH₂)-N-CH₂- (Pyrrolidine)

Predicted 2D NMR Correlations: Confirming Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][16][17][18][19] This allows for the tracing of proton networks within the spin systems of the two rings.

Caption: Predicted key long-range HMBC correlations for structural confirmation.

Key Diagnostic HMBC Correlations:

  • Boc Group Signature: A strong correlation from the H-Boc singlet (δ ~1.45) to the Boc quaternary carbon (C-Boc Quat, δ ~79.5) and the carbonyl carbon (C-Boc C=O, δ ~155.0) will confirm the entire Boc group.

  • Spiro Center Confirmation: Correlations from the pyrrolidine protons H6 and H8 to the spiro carbon C4 (δ ~70.0) are critical for confirming the spirocyclic junction.

  • Ring-to-Ring Connectivity: Correlations from the cyclobutane protons H1 and H3 to the spiro carbon C4 will definitively link the two ring systems.

Recommended Experimental Protocol

To acquire high-quality data that can be compared against these predictions, the following self-validating protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first-choice solvent for many organic molecules. [20]If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative, though it will shift the proton signals, especially the exchangeable NH₂ protons. * Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Setup & Calibration:

  • Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
  • Shim the magnetic field to achieve good resolution, using the deuterium lock signal of the solvent.
  • Calibrate the ¹H spectrum by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm). [2]Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

3. Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans.
  • ¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary for good signal-to-noise.
  • DEPT-135: Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) carbons. This is often faster than a standard ¹³C experiment. [8][10] * gCOSY: Acquire a gradient-enhanced COSY experiment.
  • gHSQC: Acquire a gradient-enhanced HSQC experiment to obtain one-bond ¹H-¹³C correlations.
  • gHMBC: Acquire a gradient-enhanced HMBC experiment. Set the long-range coupling delay to optimize for an average J-coupling of 8 Hz, which is typical for detecting 2- and 3-bond correlations. [21] 4. Data Processing and Analysis:
  • Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D) and perform Fourier transformation.
  • Phase and baseline correct all spectra.
  • Integrate the ¹H spectrum to determine proton ratios.
  • Analyze the 2D spectra to build the connectivity map of the molecule and compare it with the predicted data in this guide.

Conclusion

This guide provides a detailed theoretical framework for the NMR spectral characteristics of this compound. By understanding the predicted chemical shifts, multiplicities, and 2D correlations, researchers can more efficiently and confidently verify the structure of this and related spirocyclic compounds. The combination of 1D and 2D NMR techniques, as outlined, offers a robust and self-validating system for complete structural elucidation, which is a cornerstone of scientific integrity in chemical research and drug development.

References

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024).
  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives - Benchchem. (n.d.).
  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) - CF NMR CEITEC. (n.d.).
  • What Is COSY Spectroscopy? - Chemistry For Everyone. (2025). YouTube.
  • DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable. (n.d.).
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments. (n.d.).
  • Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) - JoVE. (2024).
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.).
  • HSQC Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • COSY - NMR Core Facility - Columbia University. (n.d.).
  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.).
  • t-Butyl group towers over other 1H resonances - ACD/Labs. (n.d.).
  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) - CF NMR CEITEC. (n.d.).
  • What Is HMBC NMR? - Chemistry For Everyone. (2025). YouTube.
  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022).
  • 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023).
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis Online. (n.d.).
  • 2D HMBC - NMR Wiki. (2011).
  • DEPT | NMR Core Facility - Columbia University. (n.d.).
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. (n.d.).
  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing. (1967).
  • Computational Analysis of Solvent Effects in NMR Spectroscopy - ACS Publications. (2009).
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.).
  • N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. (2025).
  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate. (n.d.).
  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

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An In-depth Technical Guide to Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chemical Space with Novel Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional (3D) molecular scaffolds is paramount to accessing new biological targets and overcoming the limitations of traditional "flat" aromatic compounds. Azaspirocycles, rigid bicyclic systems containing at least one nitrogen atom, have emerged as valuable building blocks for enhancing the 3D dimensionality of drug candidates. This guide focuses on a particularly relevant scaffold: Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.

A Note on Nomenclature: This guide pertains to the 6-azaspiro[3.4]octane isomer. It is highly probable that the query for "Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate" contains a typographical error, as the 6-aza isomer is the commercially available and widely referenced compound in scientific literature and chemical databases.

This spirocyclic amine, featuring a protected amine on the azetidine ring and a primary amine on the cyclopentane ring, offers a unique combination of rigidity, defined exit vectors for substitution, and desirable physicochemical properties. Its application as a linker in Proteolysis Targeting Chimeras (PROTACs) further underscores its significance in the development of novel therapeutics aimed at targeted protein degradation.[1]

This technical guide will provide a comprehensive overview of the molecular and physical properties of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, a detailed, plausible synthetic protocol, and methods for its analytical characterization.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of a building block is the foundation of its effective utilization in drug design and synthesis.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[2][3]
Molecular Weight 226.32 g/mol [2][3]
CAS Number 1932465-75-2[2]
Appearance Light yellow to yellow viscous liquid[4]
Topological Polar Surface Area 55.6 Ų[2][3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} Figure 1: Chemical Structure of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.

Synthesis Protocol: A Plausible Multi-step Approach

While a definitive, publicly available, step-by-step synthesis for Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for constructing similar azaspirocyclic systems. The following protocol is a representative, experience-based approach.

Overall Synthetic Strategy

The proposed synthesis commences with the construction of the core 6-azaspiro[3.4]octane ring system, followed by the introduction of the amino group and subsequent protection of the secondary amine.

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 2: Proposed Synthetic Workflow.

Step 1: Synthesis of 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octan-2-one

The synthesis begins with the formation of the spirocyclic ketone, a key intermediate. This can be achieved through various methods, with one common approach involving the reaction of a suitable cyclobutanone precursor with a pyrrolidine-derived nucleophile.

Materials:

  • 1-(tert-butoxycarbonyl)pyrrolidin-3-one

  • (3-bromopropyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of (3-bromopropyl)triphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octan-2-one.

Rationale: This Wittig-type reaction followed by an intramolecular cyclization is a robust method for the construction of the spirocyclic ketone core. The Boc protecting group on the pyrrolidinone nitrogen is stable to the reaction conditions.

Step 2: Reductive Amination to Introduce the Amino Group

The ketone intermediate is then converted to the primary amine via reductive amination.

Materials:

  • 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octan-2-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octan-2-one in methanol, add a solution of ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.

Rationale: Reductive amination is a classic and reliable method for converting ketones to amines. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium intermediate in the presence of the ketone.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the protons of the spirocyclic core (a series of multiplets in the aliphatic region), and the protons of the primary amine (a broad singlet that is exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the spirocyclic carbon, and the other carbons of the azetidine and cyclopentane rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

  • Electrospray Ionization (ESI-MS): This technique is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 227.18, confirming the molecular weight of 226.32 g/mol .

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to assess the purity of the final compound. A high-purity sample should exhibit a single major peak. A certificate of analysis for a commercially available sample indicates a purity of 97.9% as determined by Gas Chromatography (GC).[4]

Applications in Drug Discovery and Development

The unique structural features of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate make it a highly valuable building block in drug discovery.

Role as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that dictates the orientation of the two ligands and the efficiency of ternary complex formation, which is essential for ubiquitination and subsequent degradation of the target protein.

The rigid spirocyclic core of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate provides a well-defined and predictable scaffold for constructing PROTAC linkers. The two amine functionalities, one protected and one primary, allow for orthogonal chemical modifications, enabling the attachment of the target protein ligand and the E3 ligase ligand in a controlled manner.

dot graph "PROTAC_Mechanism" { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} Figure 3: Role of the Azaspiro Linker in PROTAC-mediated Protein Degradation.

Enhancing Drug-like Properties

The incorporation of spirocyclic scaffolds like 6-azaspiro[3.4]octane can improve the physicochemical properties of drug candidates. The increased sp³ character can lead to:

  • Improved Solubility: The non-planar, 3D nature of the scaffold can disrupt crystal packing and improve aqueous solubility.

  • Enhanced Metabolic Stability: The rigid core can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.

  • Reduced Lipophilicity: The introduction of heteroatoms and a more compact structure can help to control lipophilicity, which is a critical parameter for oral bioavailability and reducing off-target effects.

Conclusion

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a versatile and valuable building block for modern drug discovery. Its rigid, three-dimensional structure and orthogonal functionalities make it an ideal scaffold for the synthesis of complex molecules, particularly as a linker in the rapidly evolving field of targeted protein degradation. The synthetic and analytical protocols outlined in this guide provide a framework for the effective utilization of this important chemical entity in the design and development of next-generation therapeutics. As the demand for novel chemical matter with improved drug-like properties continues to grow, the importance of spirocyclic scaffolds like this will undoubtedly increase.

References

  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • Semantic Scholar. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

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Methodological & Application

Application Note & Protocol: A Scalable Synthesis Route for Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds, particularly those incorporating saturated nitrogen heterocycles, are increasingly vital in medicinal chemistry for their ability to provide three-dimensional diversity and improved physicochemical properties in drug candidates.[1][2][3] This guide details a robust and scalable, multi-step synthesis for tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate, a key building block for drug discovery. The presented route begins from commercially available diethyl 1,1-cyclobutanedicarboxylate and proceeds through a ketone intermediate, which is then converted to the target amine via reductive amination. This application note provides detailed, step-by-step protocols, explains the rationale behind key experimental choices, and includes process safety considerations, making it suitable for implementation in both academic research and industrial drug development settings.

Introduction: The Value of Spirocyclic Scaffolds

The principle of "escaping flatland" has become a central theme in modern drug discovery, urging a shift from planar, aromatic molecules to more three-dimensional, sp³-rich structures.[2][3] Spirocycles, which feature two rings joined by a single common atom, are exemplary of this design philosophy.[3] They offer a rigid conformational framework that can precisely orient substituents in three-dimensional space, potentially enhancing binding affinity and selectivity for biological targets while minimizing off-target interactions.[3] The specific target of this guide, this compound, combines a cyclobutane ring with a Boc-protected azetidine ring, presenting a primary amine for further derivatization. This makes it a highly valuable building block for constructing novel chemical entities in various therapeutic areas.

Overview of the Synthetic Strategy

The selected synthetic route is designed for scalability, prioritizing cost-effective reagents, operational simplicity, and the avoidance of chromatographic purification for intermediates where possible. The strategy involves three main stages:

  • Formation of the Spirocyclic Ketone: Starting from diethyl 1,1-cyclobutanedicarboxylate, a Dieckmann condensation is employed to form the five-membered ring of a bicyclic β-keto ester. This is followed by hydrolysis and decarboxylation to yield the key intermediate, 5-azaspiro[3.4]octan-2-one.

  • Boc Protection: The secondary amine of the spirocyclic ketone is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent step and enhance solubility.

  • Reductive Amination: The core of the synthesis, where the ketone is converted to the target primary amine using an ammonium source and a reducing agent.

This approach is advantageous as it builds the complex spirocyclic core early and introduces the crucial amine functionality in the final step.

G A Diethyl 1,1-cyclobutanedicarboxylate B 5-Azaspiro[3.4]octan-2-one (Ketone Intermediate) A->B  Dieckmann Condensation,  Hydrolysis & Decarboxylation   C Tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate B->C  Boc Protection   D This compound (Final Product) C->D  Reductive Amination  

Figure 1: High-level overview of the scalable synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Azaspiro[3.4]octan-2-one (Intermediate 2)

This step involves a base-mediated intramolecular cyclization (Dieckmann condensation) of a diester to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated under acidic conditions.

Reaction Scheme: EtOOC-C(CH₂)₃-COOEt → (Intermediate 1) → 5-Azaspiro[3.4]octan-2-one

Materials and Equipment:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Protocol:

  • Cyclization: To a dry, nitrogen-purged round-bottom flask, add anhydrous toluene and sodium ethoxide (1.1 equivalents). Heat the suspension to 80°C.

  • Add diethyl 1,1-cyclobutanedicarboxylate (1.0 equivalent) dropwise to the heated suspension over 1 hour.

  • After the addition is complete, increase the temperature to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a flask containing concentrated HCl (3.0 equivalents) in water, cooled in an ice bath.

  • Heat the resulting biphasic mixture to reflux (approx. 100°C) and stir vigorously for 8-12 hours until LC-MS analysis indicates complete conversion to the ketone.

  • Work-up: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-azaspiro[3.4]octan-2-one as an oil, which can often be used in the next step without further purification.

Scientist's Notes & Rationale:

  • Scalability: This one-pot procedure for cyclization and decarboxylation is highly efficient for large-scale synthesis as it avoids the isolation of the intermediate β-keto ester.

  • Reagent Choice: Sodium ethoxide is a cost-effective and strong base suitable for the Dieckmann condensation. Toluene is chosen for its appropriate boiling point for both the condensation and the azeotropic removal of ethanol byproduct.

  • In-Process Control (IPC): Monitoring the reaction by LC-MS is crucial to determine the endpoint of both the cyclization and decarboxylation steps, preventing incomplete conversion or degradation.

Step 2: Synthesis of Tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate (Intermediate 3)

The secondary amine of the spirocycle is protected with a Boc group to prevent its interference during the subsequent reductive amination.

Reaction Scheme: 5-Azaspiro[3.4]octan-2-one + (Boc)₂O → Tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Materials and Equipment:

  • 5-Azaspiro[3.4]octan-2-one (Intermediate 2)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Protocol:

  • Dissolve the crude 5-azaspiro[3.4]octan-2-one (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.5 equivalents) to the solution and cool to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS shows complete consumption of the starting material.

  • Work-up: Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate, can be purified by crystallization or used directly if purity is sufficient (>95% by LC-MS).[4][5]

Scientist's Notes & Rationale:

  • Base Selection: Triethylamine is a common and inexpensive base for this transformation. For more sensitive substrates or to minimize potential side reactions, a non-nucleophilic base like DIPEA can be used.

  • Purification Strategy: On a large scale, direct crystallization from a solvent system like hexanes/ethyl acetate is preferred over column chromatography to improve throughput and reduce solvent waste.

Step 3: Synthesis of this compound (Final Product)

This final step involves a direct reductive amination of the ketone using an ammonium salt as the amine source and a hydride reducing agent.

G cluster_0 Reductive Amination Pathway Ketone Boc-Protected Ketone Imine Iminium Intermediate Ketone->Imine + NH4OAc - H2O Amine Target Amine Product Imine->Amine + [H-] (Reducing Agent)

Figure 2: Key mechanism of the reductive amination step.

Materials and Equipment:

  • Tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate (Intermediate 3)

  • Ammonium acetate (NH₄OAc) or Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Standard laboratory glassware

Protocol:

  • To a flask, add tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 equivalent) and a large excess of ammonium acetate (5-10 equivalents).

  • Add methanol as the solvent and stir at room temperature until the ketone has dissolved.

  • Cool the solution to 0°C.

  • In a single portion, add sodium cyanoborohydride (1.5-2.0 equivalents). Caution: NaBH₃CN is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor progress by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of 1M NaOH solution until the pH is >10.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization of its salt form (e.g., hydrochloride or oxalate) to yield the final product.

Scientist's Notes & Rationale:

  • Reducing Agent: Sodium cyanoborohydride is effective at reducing the intermediate iminium ion while being slow to reduce the starting ketone at neutral or slightly acidic pH, which minimizes side reactions. Sodium triacetoxyborohydride (STAB) is a milder, less toxic alternative that can also be effective.

  • Ammonium Source: Ammonium acetate is often preferred as it also acts as a buffer, maintaining a pH suitable for imine formation.

  • Safety: The work-up under basic conditions is critical for destroying any residual cyanide from the NaBH₃CN. Always test the pH of the aqueous layer before disposal.

Data Summary & Characterization

The following table summarizes typical results for this synthetic sequence on a multi-gram scale.

StepIntermediate/ProductMolecular Weight ( g/mol )Typical YieldPurity (LC-MS)
15-Azaspiro[3.4]octan-2-one125.1775-85% (crude)>90%
2Tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate225.28[4][6]90-98%>95%
3This compound226.32[7]60-75%>98%

Characterization of Final Product:

  • ¹H NMR: Consistent with the proposed structure.

  • ¹³C NMR: Consistent with the proposed structure.

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₂₂N₂O₂ [M+H]⁺: 227.17; Found: 227.17.

Process Safety Considerations

  • Sodium Ethoxide: Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Sodium Cyanoborohydride: Highly toxic. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas. All manipulations should be performed in a certified chemical fume hood. Quench reactions and waste with an excess of aqueous base (e.g., NaOH solution or bleach) before disposal.

  • Pressurized Systems: Ensure adequate venting during reactions that may evolve gas, such as the acid-base washes and quenching steps.

Conclusion

This application note provides a well-defined, scalable, and robust synthetic route to this compound. By utilizing cost-effective reagents and minimizing the need for chromatographic purification of intermediates, this process is well-suited for the multi-gram to kilogram scale production required for drug discovery and development programs. The detailed protocols and scientific rationale provide researchers with a solid foundation for implementing this synthesis in their own laboratories.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]

  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. ResearchGate. Available at: [Link]

  • tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem, National Institutes of Health. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. Available at: [Link]

  • Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate. Shaanxi Lighte Optoelectronics Material Co., Ltd.. Available at: [Link]

  • A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. ResearchGate. Available at: [Link]

  • tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem, National Institutes of Health. Available at: [Link]

Sources

Application Note: A Validated Protocol for the Selective N-Boc Protection of 2-Amino-5-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering unique three-dimensional topologies that can improve compound properties such as solubility and metabolic stability while exploring novel chemical space. The 2-amino-5-azaspiro[3.4]octane core is a valuable building block, featuring two distinct amine functionalities: a primary amine at the 2-position and a secondary amine at the 5-position. To utilize this scaffold effectively in multi-step syntheses, selective protection of one amine is crucial to allow for orthogonal functionalization of the other.

This application note provides a detailed, field-proven protocol for the chemoselective N-protection of the primary amino group of 2-amino-5-azaspiro[3.4]octane using di-tert-butyl dicarbonate (Boc₂O). The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions, ensuring orthogonality with other common protecting groups like Fmoc or Cbz. This protocol is designed for researchers in medicinal chemistry and drug development, emphasizing reproducibility, high yield, and a clear rationale behind each step.

Underlying Principles & Reaction Mechanism

The selective protection of the primary amine over the secondary amine is achieved by exploiting the inherent differences in their nucleophilicity and steric accessibility. The primary amine at the 2-position is less sterically hindered and generally more nucleophilic than the secondary amine embedded within the spirocyclic core.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2]

  • Nucleophilic Attack: The lone pair of electrons on the primary nitrogen atom of 2-amino-5-azaspiro[3.4]octane attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

  • Proton Transfer & Decomposition: Triethylamine (TEA), a mild non-nucleophilic base, deprotonates the newly formed ammonium salt to yield the neutral N-Boc protected product.[3] The unstable tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide (CO₂) gas and tert-butoxide, which is also protonated by the reaction medium.[1][4] This irreversible decomposition helps drive the reaction to completion.

Reaction Scheme:

Figure 1: General reaction scheme for the N-Boc protection of 2-amino-5-azaspiro[3.4]octane.

Detailed Experimental Protocol

This protocol has been optimized for the selective mono-protection of the primary amine on a 10 mmol scale.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
2-Amino-5-azaspiro[3.4]octaneC₇H₁₄N₂126.201.26 g10.0e.g., Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.252.29 g10.5e.g., Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.191.67 mL12.0e.g., Fisher Scientific
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9350 mL-e.g., Fisher Scientific
Saturated aq. NaHCO₃ solution--30 mL-Lab Prepared
Brine (Saturated aq. NaCl)--30 mL-Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-e.g., VWR
Silica Gel (230-400 mesh)SiO₂-~50 g-e.g., Sorbent Tech
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-e.g., Fisher Scientific
HeptaneC₇H₁₆100.21As needed-e.g., Fisher Scientific
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-azaspiro[3.4]octane (1.26 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the amine is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) dropwise to the cooled solution.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in ~5 mL of DCM. Add this solution dropwise to the stirred reaction mixture over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% NH₄OH. Stain with ninhydrin; the starting material will appear as a colored spot, while the product will not.

  • Work-up - Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add 30 mL of saturated aqueous NaHCO₃ solution to quench the reaction.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Work-up - Washing: Combine all organic layers and wash sequentially with 30 mL of saturated aqueous NaHCO₃ solution, followed by 30 mL of brine.[5]

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% ethyl acetate in heptane (or a similar polarity solvent system) to isolate the pure product.

  • Final Product: Concentrate the pure fractions to yield tert-butyl (5-azaspiro[3.4]octan-2-yl)carbamate as a solid or viscous oil. Dry under high vacuum.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Amine in DCM cool 2. Cool to 0 °C dissolve->cool add_base 3. Add Triethylamine cool->add_base add_boc 4. Add Boc₂O Solution add_base->add_boc react 5. Stir at RT (12-16h) & Monitor via TLC add_boc->react quench 6. Quench with NaHCO₃ react->quench extract 7. Extract with DCM quench->extract wash 8. Wash with Brine extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for N-Boc protection of 2-amino-5-azaspiro[3.4]octane.

Expected Results & Characterization

The successful synthesis will yield the mono-Boc protected product, tert-butyl (5-azaspiro[3.4]octan-2-yl)carbamate.

ParameterExpected Result
Appearance White to off-white solid or a colorless, viscous oil.[6]
Yield 85-95% (after purification)
TLC (Rf) ~0.4 (9:1 DCM:MeOH); Varies with exact eluent system.

The structure and purity should be confirmed using standard analytical techniques.

AnalysisExpected Data
¹H NMR A characteristic sharp singlet at δ ≈ 1.45 ppm integrating to 9H (the tert-butyl group). A broad singlet for the carbamate N-H proton. Signals for the spirocyclic protons will show shifts compared to the starting material.[7]
¹³C NMR Signals at δ ≈ 80 ppm (quaternary C of Boc) and δ ≈ 28.5 ppm (CH₃ of Boc).
Mass Spec (ESI+) Calculated for C₁₂H₂₂N₂O₂: 226.17. Found: m/z = 227.2 [M+H]⁺.[6][8]

Troubleshooting Guide

Observation/ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive Boc₂O (hydrolyzed).- Insufficient reaction time.- Use a fresh bottle of Boc₂O.- Extend reaction time and monitor by TLC.
Di-Boc Product Formed - Excess Boc₂O used.- Reaction temperature too high, activating the secondary amine.- Use closer to 1.0 equivalent of Boc₂O.- Maintain low temperature (0 °C) during Boc₂O addition and allow to warm slowly.
Starting Material Remains - Insufficient Boc₂O.- Amine starting material is a salt (e.g., HCl salt).- Add a slight excess (1.05-1.1 eq) of Boc₂O.- Ensure the free base of the amine is used. If starting from a salt, add an extra equivalent of base.
Difficult Purification - Streaking on silica gel column.- Co-elution of product and byproducts.- Add 1% triethylamine to the eluent to suppress amine tailing on the silica.- Optimize the eluent gradient for better separation.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ChemTips. Reactions that Work: Boc Protection. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • NIH. Recent Advances in NMR-Based Metabolomics. [Link]

Sources

Mastering the Purification of Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate: An Application Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the purification of tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate, a key building block in contemporary drug discovery, via column chromatography. Addressing the inherent challenges of purifying polar, amine-containing compounds, this document outlines a systematic approach from stationary phase selection and mobile phase optimization to fraction analysis and troubleshooting. Developed for researchers, scientists, and drug development professionals, this application note aims to deliver a robust, reproducible, and efficient purification strategy, ensuring high purity of the target compound.

Introduction: The Challenge and Significance

This compound is a spirocyclic diamine derivative of significant interest in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of novel therapeutic agents. The presence of both a Boc-protected secondary amine and a free primary amine imparts a unique polarity and basicity to the molecule, presenting a distinct challenge for purification.

Standard silica gel chromatography can lead to common issues such as peak tailing, irreversible adsorption, and poor resolution due to the interaction of the basic primary amine with the acidic silanol groups on the silica surface. This guide provides a systematic approach to overcome these challenges, ensuring the isolation of the target compound with high purity, a critical prerequisite for subsequent synthetic steps and biological screening.

Foundational Principles: Understanding the Separation

The successful purification of this compound hinges on mitigating the undesirable interactions between the basic analyte and the acidic stationary phase. The primary amine is susceptible to protonation by the acidic silanol groups of silica gel, leading to strong ionic interactions and consequently, poor chromatographic performance.

Our strategy is twofold:

  • Stationary Phase Selection: Utilizing a standard silica gel stationary phase, which is cost-effective and widely available.

  • Mobile Phase Modification: Incorporating a basic additive into the mobile phase to neutralize the acidic sites on the silica gel and to ensure the analyte remains in its neutral, less polar form.

This approach, a common and effective strategy for the purification of basic compounds, prevents the formation of ionic interactions, thereby promoting a more ideal elution profile.

Materials and Methods

Materials
MaterialGradeSupplier
Crude this compoundSynthesis GradeVaries
Silica Gel60 Å, 230-400 meshStandard Supplier
Dichloromethane (DCM)HPLC GradeStandard Supplier
Methanol (MeOH)HPLC GradeStandard Supplier
Triethylamine (TEA)Reagent GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
HexanesHPLC GradeStandard Supplier
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Standard Supplier
Ninhydrin Staining SolutionIn-house preparation or commercial
Equipment
  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Heat gun

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. This allows for rapid screening of solvent systems and ensures a good separation on the column.

Protocol:

  • Prepare a stock solution of the crude material in a suitable solvent (e.g., DCM).

  • On a TLC plate, spot the crude material.

  • Develop the TLC plate in a chamber containing a mixture of Dichloromethane and Methanol (e.g., 95:5 DCM:MeOH).

  • To a second chamber, add the same solvent system with the addition of a small amount of triethylamine (e.g., 0.5-1% v/v).

  • Visualize the plates under a UV lamp and then stain with ninhydrin. The primary amine of the target compound will yield a characteristic colored spot with ninhydrin.

  • The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities. The addition of triethylamine should result in a more defined spot with less streaking.

Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Workflow Diagram:

PurificationWorkflow cluster_prep Preparation cluster_loading Loading & Elution cluster_analysis Analysis & Isolation A Slurry Pack Column (Silica in Hexanes) D Load Sample onto Column A->D B Prepare Mobile Phase (DCM/MeOH/TEA) E Equilibrate with Initial Mobile Phase B->E C Dissolve Crude Sample (Minimal DCM) C->D F Run Gradient Elution (Increasing MeOH %) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Characterize Pure Product J->K

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material).

    • Prepare a slurry of silica gel in a non-polar solvent like hexanes.

    • Carefully pack the column with the slurry, ensuring an even and compact bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 98:2:0.5 DCM:MeOH:TEA) through it.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the initial mobile phase or a less polar solvent like DCM.

    • Carefully load the sample solution onto the top of the silica bed.

    • Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the sand.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 2% to 10% methanol in DCM, maintaining a constant 0.5% triethylamine.

    • Collect fractions of a suitable volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Spot every few fractions on a TLC plate and develop in the optimized solvent system.

    • Visualize the spots under UV light and with a ninhydrin stain.

    • Combine the fractions that contain the pure product.

  • Isolation:

    • Concentrate the combined pure fractions using a rotary evaporator.

    • The triethylamine is volatile and will be removed during evaporation.

    • The final product should be a pure solid or oil.

Optimizing Separation: A Logical Approach

The key to a successful purification is a systematic optimization of the separation parameters. The following diagram illustrates the decision-making process for refining the chromatographic conditions.

OptimizationLogic start Start TLC Analysis rf_check Is Rf 0.2-0.3? start->rf_check separation_check Good Separation? rf_check->separation_check Yes increase_polarity Increase % MeOH rf_check->increase_polarity No (Rf too low) decrease_polarity Decrease % MeOH rf_check->decrease_polarity No (Rf too high) separation_check->increase_polarity No (spots too close) streaking_check Is there streaking? separation_check->streaking_check Yes increase_polarity->rf_check decrease_polarity->rf_check add_tea Add 0.5-1% TEA streaking_check->add_tea Yes proceed_column Proceed to Column Chromatography streaking_check->proceed_column No add_tea->proceed_column

Caption: Decision tree for optimizing TLC conditions prior to column chromatography.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Peak Tailing/Streaking Strong interaction of the basic amine with acidic silica.Add a basic modifier like triethylamine (0.5-1%) to the mobile phase.
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent gradient using TLC. A shallower gradient can improve resolution.
Compound Stuck on Column Mobile phase is not polar enough.Increase the percentage of the polar solvent (methanol) in the mobile phase.
Low Recovery Irreversible adsorption or decomposition on silica.Ensure the presence of triethylamine throughout the purification. Work up fractions promptly.

Conclusion

The purification of this compound by column chromatography is a readily achievable process when the inherent basicity of the molecule is addressed. The use of a basic modifier, such as triethylamine, in the mobile phase is critical to obtaining a high-purity product with good recovery. The systematic approach to method development using TLC, followed by a well-planned gradient elution on a silica gel column, as detailed in this guide, provides a reliable and reproducible protocol for researchers in the field of drug discovery and development.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Kirschner, K. N., & Woods, R. J. (2001). Solvent-macromolecule interactions. Current Opinion in Structural Biology, 11(2), 220-225. [Link]

  • Lo, C. Y., & Chu, Y. H. (2003). A convenient and mild procedure for the protection of amines with di-tert-butyl dicarbonate. Journal of the Chinese Chemical Society, 50(5), 1073-1078. [Link]

Application Notes and Protocols for Amide Coupling Reactions with 2-Amino-5-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Azaspiro[3.4]octanes, particularly 2-amino-5-azaspiro[3.4]octane and its derivatives, have emerged as valuable building blocks in drug discovery.[1][2] Their rigid, three-dimensional spirocyclic framework offers a distinct advantage over traditional flat, aromatic structures, enabling a more precise and selective interaction with biological targets.[1] The introduction of these spirocycles can lead to improved metabolic stability, aqueous solubility, and cell permeability, while also providing novel intellectual property positions.[1]

The primary amino group on the 2-position of the azaspiro[3.4]octane core serves as a critical handle for chemical diversification, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, yet its application to sterically demanding and structurally complex amines like 2-amino-5-azaspiro[3.4]octane derivatives presents unique challenges.[3] This guide provides an in-depth exploration of the principles, protocols, and best practices for successfully executing amide coupling reactions with this important class of compounds.

Core Principles and Mechanistic Considerations

The fundamental principle of amide coupling involves the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[4] The choice of coupling reagent is paramount and is dictated by the steric and electronic properties of both the carboxylic acid and the amine.

Amide Coupling Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amine 2-Amino-5-azaspiro[3.4]octane Derivative Amide_Product Amide Product Activated_Intermediate->Amide_Product Coupling Amine->Amide_Product Byproducts Byproducts (e.g., DCU, HOBt) Reaction_Mechanism Simplified HATU Coupling Mechanism RCOOH R-COOH Carboxylic Acid ActiveEster OAt-ester Activated Intermediate RCOOH->ActiveEster Activation HATU HATU Coupling Reagent HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide R-CONH-R' Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Spirocyclic Amine Amine->Amide HOAt HOAt Byproduct

Sources

Application Notes & Protocols: Leveraging Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics.[1] The success of this approach is critically dependent on the quality and diversity of the fragment library.[2] Historically, fragment libraries have been dominated by flat, aromatic compounds.[3] However, there is a growing consensus that escaping "flatland" by incorporating three-dimensional (3D) scaffolds can lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, and can unlock novel interactions with biological targets.[4][5] This guide details the strategic application of Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate , a privileged 3D scaffold, in FBDD campaigns. We provide a comprehensive overview of its advantages, detailed protocols for library generation and screening, and field-proven strategies for hit-to-lead optimization.

The Strategic Advantage of the Azaspiro[3.4]octane Scaffold

The this compound core offers distinct advantages for FBDD, addressing many limitations of traditional 2D fragments.

  • Inherent Three-Dimensionality: The spirocyclic core, defined by a quaternary carbon shared by the azetidine and pyrrolidine rings, enforces a rigid, non-planar conformation.[5] This pre-organized 3D geometry allows for a more precise and extensive exploration of protein binding pockets compared to flat fragments, potentially leading to higher binding efficiency and selectivity.[4] Molecules with higher sp³ fraction (Fsp³) are correlated with higher clinical success rates.[5]

  • Defined Exit Vectors: The scaffold presents two distinct and synthetically accessible vectors for chemical elaboration: the primary amine at the C2 position and the Boc-protected secondary amine of the pyrrolidine ring.[6] These well-defined vectors provide chemists with precise control over how the fragment is "grown" into a more potent lead compound.[7]

  • Favorable Physicochemical Properties: The introduction of spirocyclic, sp³-rich cores is a known strategy to improve aqueous solubility and metabolic stability while modulating lipophilicity (LogP).[5] These properties are crucial for developing viable drug candidates.

  • Synthetic Tractability: The core scaffold and its derivatives are accessible through robust synthetic routes, allowing for the efficient creation of a diverse fragment library.[8][9][10] The primary amine serves as a versatile handle for standard amide coupling reactions, while the Boc-protecting group can be readily removed to enable further functionalization.[11]

Protocol: Focused Fragment Library Generation

This protocol outlines the design and synthesis of a focused library of ~50 fragments derived from the this compound core. The design philosophy is to decorate the primary amine with a diverse set of small, fragment-like carboxylic acids to explore a range of pharmacophoric features.

Library Design & R-Group Selection

The library is built by forming an amide bond between the primary amine of the core scaffold and a curated set of carboxylic acids. The selection of these acids is guided by the "Rule of Three" (Ro3) to maintain fragment-like properties.[12][13]

Property Guideline Rationale
Molecular Weight (MW)< 300 DaEnsures fragment size and complexity remain low.[12]
cLogP≤ 3Maintains adequate aqueous solubility for biophysical assays.[12]
H-Bond Donors≤ 3Avoids excessive polarity.[12]
H-Bond Acceptors≤ 3Avoids excessive polarity.[12]
Rotatable Bonds≤ 3Reduces entropic penalty upon binding.[12]

R-Group Selection Strategy:

  • Small Alkyls: (e.g., acetic acid, propionic acid) to probe small hydrophobic pockets.

  • Small Rings: (e.g., cyclopropanecarboxylic acid, furan-2-carboxylic acid) to introduce conformational restraint and varied shapes.

  • Polar Groups: (e.g., 3-hydroxypropanoic acid, methoxyacetic acid) to explore hydrogen bonding opportunities.

  • Halogenated Aromatics: (e.g., 3-fluorobenzoic acid) to probe for halogen bonding interactions.

General Protocol for Amide Coupling

This procedure details a standard amide coupling reaction using EDC/HOBt.[11]

Materials:

  • This compound

  • Selected Carboxylic Acid (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated NaHCO₃, Brine

Procedure:

  • To a solution of the selected carboxylic acid (1.1 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) and a catalytic amount of HOBt (0.1 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in DMF, followed by the addition of DIPEA (3.0 eq).

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (typically using a gradient of EtOAc in hexanes or DCM/MeOH) to yield the pure fragment.

Quality Control (QC)

Rigorous QC is essential for a high-quality fragment library.[13] Each fragment must meet the following criteria before being added to the screening collection.

QC Parameter Method Acceptance Criteria
Identity Confirmation ¹H NMR, ¹³C NMR, HRMSStructure confirmed and consistent with expected product.
Purity LC-MS / UPLC≥ 95% purity.
Solubility Nephelometry or visualSoluble to at least 1 mM in assay buffer containing 2% DMSO.
Aggregation Dynamic Light Scattering (DLS)No evidence of aggregation at screening concentrations.

Biophysical Screening & Hit Validation

Because fragments typically bind with weak affinity (μM to mM range), highly sensitive biophysical techniques are required for screening.[1][14] A robust FBDD campaign employs a primary screen followed by an orthogonal validation assay to eliminate false positives.[15]

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for primary screening that provides real-time binding data and can yield information on binding kinetics and affinity.[1][5][16]

Protocol Overview:

  • Protein Immobilization: Immobilize the purified target protein onto a sensor chip (e.g., CM5) via standard amine coupling. Aim for a surface density that will yield a theoretical maximum response (Rmax) appropriate for detecting small fragment binding.

  • Assay Buffer Optimization: Use a running buffer (e.g., HBS-EP+) that ensures protein stability and minimizes non-specific binding. Match the DMSO concentration in the running buffer precisely to that of the fragment solutions (typically 1-2%).

  • Single-Concentration Screen: Perform an initial screen by injecting the entire fragment library at a single high concentration (e.g., 200 μM). This allows for rapid identification of potential binders.

  • Hit Confirmation: Re-test initial hits from the single-concentration screen.

  • Dose-Response Analysis: For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations (e.g., 10 μM to 500 μM) to determine the equilibrium dissociation constant (Kᴅ).[]

  • Data Analysis: Analyze sensorgrams to identify fragments that produce a concentration-dependent binding response. Calculate Kᴅ values by fitting the equilibrium binding data. A "hit" is typically defined as a fragment with a reproducible and saturable binding curve and a Kᴅ < 1 mM.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Screening & Validation cluster_2 Hit-to-Lead Core Azaspiro[3.4]octane Core Synthesis Parallel Synthesis (Amide Coupling) Core->Synthesis R_Groups Diverse R-Groups (Ro3 Compliant) R_Groups->Synthesis QC QC Checks (Purity, Solubility) Synthesis->QC SPR_Screen Primary Screen (SPR @ 200 µM) QC->SPR_Screen Screening Library Hit_List Initial Hit List SPR_Screen->Hit_List TSA_Screen Orthogonal Screen (Thermal Shift Assay) Hit_List->TSA_Screen Validated_Hits Validated Hits TSA_Screen->Validated_Hits X_Ray Structural Biology (X-ray Crystallography) Validated_Hits->X_Ray Prioritized Hits SBDD Structure-Based Design (SBDD) X_Ray->SBDD Optimization Lead Optimization (DMTA Cycles) SBDD->Optimization Optimization->SBDD Iterate Lead Lead Candidate Optimization->Lead

Orthogonal Hit Validation: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a cost-effective method to validate hits by measuring changes in a protein's thermal stability upon ligand binding.[][18][19] A true binder will typically stabilize the protein, resulting in an increased melting temperature (Tm).

Protocol Overview:

  • Reaction Setup: In a 96- or 384-well PCR plate, prepare a reaction mixture containing the target protein (at 2-5 μM), a fluorescent dye (e.g., SYPRO Orange), and the hit fragment (at a fixed concentration, e.g., 250 μM) in assay buffer. Include a DMSO control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from ~25 °C to 95 °C in small increments (e.g., 0.5 °C/minute).

  • Fluorescence Monitoring: Monitor the fluorescence of the dye during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm in the presence of the fragment. A validated hit is a fragment that induces a significant and reproducible ΔTm (typically > 1-2 °C).[15][20]

Structural Biology: The Key to Rational Optimization

Obtaining a high-resolution crystal structure of a fragment-hit bound to the target protein is the most critical step for enabling efficient hit-to-lead optimization.[21][22] It provides a detailed, atom-level map of the binding interactions and reveals solvent-exposed vectors on the fragment that can be modified to engage with nearby sub-pockets, a process known as "fragment growing".[23]

Protocol Overview:

  • Crystal Generation: Obtain high-quality crystals of the target protein. This can be achieved through co-crystallization (crystallizing the protein in the presence of the fragment) or by soaking apo-crystals in a solution containing a high concentration of the fragment (typically 1-10 mM).[24]

  • X-ray Diffraction Data Collection: Expose the protein-fragment co-crystals to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.[21]

  • Structure Solution and Refinement: Process the diffraction data to solve the electron density map. Carefully model the fragment into the observed electron density in the protein's binding site.

  • Binding Mode Analysis: Analyze the refined structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. Critically, identify the vectors on the fragment that point towards unoccupied space in the binding pocket, which will guide the synthetic chemistry strategy for lead optimization.

Hit_to_Lead cluster_0 Validated Hit cluster_1 Growth Vector 1: R-Group Elaboration cluster_2 Growth Vector 2: Boc Deprotection & N-Functionalization cluster_3 Optimized Lead Hit Core Scaffold (Azaspiro[3.4]octane) Kd = 500 µM Grow_R Synthesize Analogs (Modify R-group) Target nearby pocket Hit->Grow_R SBDD Guidance Grow_N 1. Boc Deprotection (TFA) 2. N-Arylation/Alkylation Engage new interactions Hit->Grow_N SBDD Guidance Lead Optimized Lead (Combined Modifications) Kd = 50 nM Grow_R->Lead Improved Potency Grow_N->Lead Improved ADME

Application Protocol: Hit-to-Lead (H2L) Optimization

The H2L phase aims to evolve a low-affinity fragment hit into a high-potency lead compound with drug-like properties.[7][25] The this compound scaffold offers two primary vectors for this evolution, guided by the co-crystal structure.

Vector 1: Elaboration of the C2-Amide Side Chain

The initial library generation explores minimal decorations at this position. Guided by the crystal structure, the R-group can be systematically extended to form new, potency-enhancing interactions with the target.

Strategy:

  • Targeting Hydrophobic Pockets: If the structure reveals an adjacent hydrophobic pocket, synthesize analogs with larger alkyl or aryl groups (e.g., phenylacetic acid, 3-cyclohexylpropanoic acid).

  • Forming New H-Bonds: If polar residues are nearby, introduce functionalities capable of hydrogen bonding (e.g., amides, alcohols, sulfonamides).

  • Structure-Activity Relationship (SAR): Synthesize a small array of analogs based on these hypotheses and measure their affinity by SPR. This iterative Design-Make-Test-Analyze (DMTA) cycle is the core of lead optimization.[7]

Vector 2: Functionalization of the Pyrrolidine Nitrogen

The Boc group serves as an excellent protecting group during initial synthesis but can be readily removed to unveil a secondary amine, opening a second, orthogonal vector for optimization.

Strategy:

  • Boc Deprotection: Treat a promising hit with an acid such as trifluoroacetic acid (TFA) in DCM to cleanly remove the Boc group, yielding the free secondary amine.

  • N-Functionalization: This secondary amine can be functionalized using a variety of reactions:

    • Reductive Amination: To install small alkyl groups.

    • Amide or Sulfonamide Formation: To introduce larger groups and explore H-bonding.

    • Buchwald-Hartwig or Ullmann Coupling: To attach aryl or heteroaryl rings, which can significantly increase potency and modulate properties.

  • Property Modulation: Modifications at this position are often powerful for fine-tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as solubility, cell permeability, and metabolic stability.

By systematically exploring chemical space around these two vectors, often in combination, a fragment hit with millimolar affinity can be rapidly and efficiently optimized into a lead candidate with nanomolar potency.

Conclusion

This compound is a superior scaffold for modern FBDD campaigns. Its inherent 3D character, well-defined synthetic vectors, and favorable physicochemical properties provide a robust starting point for tackling challenging biological targets. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to design high-quality 3D fragment libraries, execute rigorous screening cascades, and conduct structure-guided, efficient hit-to-lead optimization programs.

References

  • Ciulli, A., & Williams, G. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

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  • Hennig, M., et al. (2007). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening, 10(5), 353-361. [Link]

  • Hamilton, D. J., et al. (2021). Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries. Drug Discovery Today: Technologies, 38, 15-23. [Link]

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  • King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), 5219-5229. [Link]

  • King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Hamilton, D. J., et al. (2021). Escape from planarity in fragment-based drug discovery. VU Research Portal. [Link]

  • Hopkins Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. Discovery - the University of Dundee Research Portal. [Link]

  • King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. PubMed. [Link]

  • Singh, P., & Sharma, S. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Protein & Peptide Letters, 31. [Link]

  • Hamilton, D. J., et al. (2020). Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries. Semantic Scholar. [Link]

  • Foley, G. P., et al. (2021). Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. ACS Medicinal Chemistry Letters, 12(3), 364-373. [Link]

  • Axxam SpA. (n.d.). Thermal shift assays for early-stage drug discovery. Axxam. [Link]

  • Ko, E. J., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Chemical Neuroscience, 13(12), 1845-1856. [Link]

  • Scott, D. E., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. [Link]

  • Gelin, C. (n.d.). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. SlidePlayer. [Link]

  • Scott, D. E., et al. (2021). Native Mass Spectrometry-Guided Screening Identifies Hit Fragments for HOP-HSP90 PPI Inhibition. Angewandte Chemie International Edition, 60(30), 16429-16436. [Link]

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Application Notes and Protocols: A Guide to the Diastereoselective Synthesis of Substituted 5-Azaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-azaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry allows for precise presentation of substituents, making it an attractive framework for the design of novel therapeutics. This guide provides a detailed overview of the primary strategies for the diastereoselective synthesis of substituted 5-azaspiro[3.4]octanes, offering insights into the underlying mechanisms and providing actionable protocols for researchers in drug discovery and development.

Strategic Approaches to Diastereoselective Synthesis

The synthesis of 5-azaspiro[3.4]octanes with high diastereoselectivity is a significant challenge in organic synthesis. Several innovative strategies have been developed to address this, each with its own advantages and substrate scope. Here, we will explore some of the most effective and widely adopted methods.

Intramolecular [3+2] Cycloaddition of Azomethine Ylides

One of the most powerful methods for the synthesis of 5-azaspiro[3.4]octanes is the intramolecular [3+2] cycloaddition of azomethine ylides. This approach involves the generation of a reactive azomethine ylide that undergoes a concerted cycloaddition with a tethered alkene, leading to the formation of the spirocyclic core in a single step.

Mechanism and Diastereocontrol

The diastereoselectivity of this reaction is often controlled by the geometry of the transition state. The substituents on the azomethine ylide and the alkene can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer over the other. The choice of solvent and catalyst can also play a crucial role in determining the stereochemical outcome.

Experimental Protocol: Synthesis of a Substituted 5-Azaspiro[3.4]octane via [3+2] Cycloaddition

This protocol is adapted from a published procedure and provides a general framework for the synthesis.

Materials:

  • Starting aldehyde (e.g., cyclobutanecarboxaldehyde)

  • Amino acid (e.g., sarcosine)

  • Alkene-containing tethering agent

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the starting aldehyde (1.0 eq), amino acid (1.1 eq), and the alkene-containing tethering agent (1.0 eq) in anhydrous toluene.

  • Ylide Formation and Cycloaddition: Heat the reaction mixture to reflux under an inert atmosphere. The water generated during the formation of the azomethine ylide is removed azeotropically using the Dean-Stark trap.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-azaspiro[3.4]octane.

  • Characterization: The structure and diastereomeric ratio of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and other relevant analytical techniques.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Cycloaddition cluster_workup Workup & Purification cluster_analysis Analysis A Combine Aldehyde, Amino Acid, and Alkene in Toluene B Set up Dean-Stark Apparatus A->B Assemble Glassware C Heat to Reflux under Inert Atmosphere B->C D Monitor Reaction by TLC/LC-MS C->D Azeotropic Removal of Water E Cool and Concentrate D->E F Purify by Column Chromatography E->F G Characterize by NMR F->G G Start Starting Materials (Cyclobutanone, Amine) Imine Spirocyclic Imine Intermediate Start->Imine Condensation Reduction Diastereoselective Reduction Imine->Reduction Addition Nucleophilic Addition Imine->Addition Product Substituted 5-Azaspiro[3.4]octane Reduction->Product Addition->Product

Application Note: A Robust Protocol for the Reductive Amination of 5-Azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Azaspiro[3.4]octane in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a pronounced shift away from planar, sp²-hybridized molecules towards three-dimensional, sp³-rich scaffolds. This "escape from flatland" strategy aims to improve physicochemical properties such as solubility and metabolic stability while exploring novel chemical space.[1][2] Azaspirocycles, which feature two rings sharing a single nitrogen-containing atom, have emerged as exceptionally valuable building blocks in this pursuit.[1]

Among these, 5-azaspiro[3.4]octane provides a rigid, compact, and structurally novel scaffold that is increasingly incorporated into clinical candidates as a surrogate for more conventional motifs like piperidine or morpholine.[1][3] Its defined three-dimensional exit vectors allow for precise spatial orientation of substituents, enabling fine-tuning of interactions with biological targets.[1]

Reductive amination stands as one of the most pivotal and widely utilized C-N bond-forming reactions in pharmaceutical development, prized for its reliability, broad substrate scope, and operational simplicity.[4][5][6] This application note provides a detailed, field-proven protocol for the efficient N-alkylation of the primary amine of 5-azaspiro[3.4]octane with various aldehydes and ketones. We will delve into the mechanistic rationale behind reagent selection and provide a self-validating workflow designed for reproducibility and scalability.

The Mechanism: Controlled Imine Reduction

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that is reactive enough to reduce the intermediate iminium ion but not so powerful that it reduces the starting carbonyl compound.[5][6][7] The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The primary amine of 5-azaspiro[3.4]octane performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine (from aldehydes) or an iminium ion (from ketones), a process often catalyzed by a weak acid.[4][8]

  • Hydride Reduction: A mild hydride donor selectively reduces the electrophilic C=N double bond of the imine/iminium ion to yield the final secondary amine product.[9]

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[10] The electron-withdrawing acetate groups and steric bulk temper its reactivity, making it highly selective for the iminium ion over the starting aldehyde or ketone.[5][7] This selectivity allows for a convenient one-pot procedure where all reactants can be mixed, maximizing efficiency.[4][6] Furthermore, STAB offers a superior safety profile compared to alternatives like sodium cyanoborohydride (NaBH₃CN), as it does not generate toxic cyanide waste streams.[5][11]

ReductiveAmination amine 5-Azaspiro[3.4]octane (Primary Amine) hemiaminal Hemiaminal Intermediate amine->hemiaminal + carbonyl Aldehyde / Ketone (R1, R2) carbonyl->hemiaminal iminium Iminium Ion Intermediate hemiaminal->iminium - H₂O (Acid Catalysis) product N-Substituted 5-Azaspiro[3.4]octane (Secondary Amine) iminium->product + Hydride (from STAB) stab NaBH(OAc)₃ (STAB) stab->iminium

Figure 1: Mechanism of Reductive Amination.

Experimental Protocol

This protocol is optimized for a 0.5 mmol scale but can be readily adapted.

Part A: Preparation of 5-Azaspiro[3.4]octane Free Base

Expert Insight: 5-azaspiro[3.4]octane is commonly supplied as a hydrochloride salt to improve shelf-life and handling.[12] The primary amine must be converted to its free base form to act as a nucleophile in the reaction. Failure to do so will result in no reaction, as the protonated ammonium salt is not nucleophilic.

Materials:

  • 5-azaspiro[3.4]octane hydrochloride

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-azaspiro[3.4]octane hydrochloride (1.0 eq) in water.

  • Cool the solution in an ice bath and slowly add a 1 M aqueous solution of NaOH until the pH is >12. Alternatively, add an excess of solid K₂CO₃ and stir vigorously.

  • Transfer the aqueous solution to a separatory funnel and extract the free base with DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting oil or solid is the free base and should be used immediately or stored under an inert atmosphere.

Part B: Reductive Amination Reaction

Materials & Reagents:

  • 5-Azaspiro[3.4]octane (free base, from Part A)

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-azaspiro[3.4]octane (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the components in an appropriate volume of anhydrous DCE or DCM (e.g., 5 mL for a 0.5 mmol reaction).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive ketones, adding 1-5% (v/v) of acetic acid can catalyze this step.[10]

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.[4][13] The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 2-24 hours.

  • Reaction Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS.[14][15] A typical TLC system for amines is DCM/Methanol (95:5 to 90:10). Amine-containing spots can be visualized using ninhydrin or potassium permanganate stain.[14]

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, add more DCM, and separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography. A gradient elution system of DCM/Methanol or Ethyl Acetate/Hexanes with 0.5-1% triethylamine (to prevent the amine product from streaking on the acidic silica gel) is often effective.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 5-Azaspiro[3.4]octane·HCl freebase Generate Free Base (aq. NaOH or K₂CO₃, Extraction) start->freebase setup Combine Amine + Carbonyl in Anhydrous DCM/DCE freebase->setup add_stab Add STAB (1.2-1.5 eq) setup->add_stab react Stir at RT (2-24h) Monitor by TLC/LC-MS add_stab->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Silica Gel Chromatography) extract->purify product Final Product purify->product

Figure 2: General Experimental Workflow.

Data Summary and Expectations

The following table provides typical parameters for this protocol. Actual results may vary based on the specific carbonyl substrate used.

ParameterRecommended ValueRationale
Amine:Carbonyl Stoichiometry 1.0 : 1.1A slight excess of the carbonyl ensures full consumption of the valuable spirocycle.
Amine:STAB Stoichiometry 1.0 : 1.5An excess of the reducing agent drives the reaction to completion.
Solvent DCE or DCMAprotic solvents are required as STAB is water-sensitive.[4] DCE is often preferred.[10]
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time 2-24 hoursAldehydes react faster (2-6 h) than ketones (12-24 h).
Expected Yield 65-95%Yields are generally high but depend on the purity of the starting materials and purification efficiency.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Cause: Incomplete conversion of the hydrochloride salt to the free base.

    • Solution: Ensure the pH of the aqueous layer is >12 during the free-basing procedure. Verify the quality of the STAB, as it can degrade upon exposure to moisture.[4]

  • Formation of Dialkylated Product:

    • Cause: The secondary amine product reacts with another molecule of the aldehyde to form a tertiary amine. This is more common with highly reactive aldehydes.[10]

    • Solution: Use a stoichiometry closer to 1:1 for the amine and aldehyde. Alternatively, adopt a two-step procedure where the imine is formed first, followed by the addition of a reducing agent like NaBH₄.[10]

  • Product Streaking on TLC/Column:

    • Cause: Basic amines can interact strongly with the acidic silica gel.

    • Solution: Add 0.5-1% triethylamine or ammonia in methanol to the chromatography eluent to neutralize the silica surface.

  • Difficult Purification:

    • Cause: The product has similar polarity to a byproduct or unreacted starting material.

    • Solution: An acid-base extraction can be an effective purification strategy. Dissolve the crude material in EtOAc, wash with dilute HCl to protonate the amine product into the aqueous phase, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract the purified amine product.[16]

Conclusion

This application note details a robust and reliable protocol for the reductive amination of 5-azaspiro[3.4]octane. By leveraging the selectivity of sodium triacetoxyborohydride, this method provides a straightforward, one-pot synthesis of novel N-substituted spirocycles that are of high interest in modern drug discovery. The provided workflow, mechanistic insights, and troubleshooting guide are intended to enable researchers to successfully implement this critical transformation in their synthetic programs.

References

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  • Title: How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? Source: ResearchGate URL: [Link]

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  • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF Source: ResearchGate URL: [Link]

  • Title: Reductive amination: Methods for cell-free and whole-cell biocatalysis Source: ScienceDirect URL: [Link]

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  • Title: Oxa-spirocycles: synthesis, properties and applications Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF Source: ResearchGate URL: [Link]

  • Title: Reductive Amination Source: Chemistry Steps URL: [Link]

  • Title: Reductive Amination | Synthesis of Amines Source: YouTube URL: [Link]

  • Title: Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons Source: Taylor & Francis eBooks URL: [Link]

  • Title: Trichloroacetic acid fueled practical amine purifications Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst Source: ResearchGate URL: [Link]

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  • Title: 5-azaspiro[3.4]octane hydrochloride (C7H13N) Source: PubChemLite URL: [Link]

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Application Note: The 5-Azaspiro[3.4]octane Scaffold as a Privileged Motif in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel, effective, and safe therapeutics for Central Nervous System (CNS) disorders is one of the most significant challenges in modern medicinal chemistry. A key strategy in this endeavor is the exploration of novel chemical space, moving beyond flat, aromatic structures towards more three-dimensional (3D) molecular architectures.[1][2][3] Spirocyclic scaffolds, in particular, offer a unique combination of structural rigidity and 3D geometry, which can lead to improved potency, selectivity, and pharmacokinetic properties.[4][5] This application note provides a detailed guide for researchers on the utilization of the 5-azaspiro[3.4]octane core, a promising scaffold for the design of CNS drug candidates. We will delve into its synthetic accessibility, its successful application in modulating key CNS targets such as muscarinic acetylcholine receptors (mAChRs), and provide detailed protocols for the synthesis of key intermediates and the in vitro evaluation of target compounds.

Introduction: The Case for 3D Scaffolds in CNS Drug Design

CNS drug discovery is fraught with challenges, including the stringent requirement for blood-brain barrier (BBB) penetration and the need for high target selectivity to minimize off-target side effects. Historically, many CNS drugs have been characterized by high lipophilicity and planar aromatic structures. However, the field is increasingly recognizing the advantages of incorporating scaffolds with greater three-dimensionality.

The 5-azaspiro[3.4]octane scaffold exemplifies the benefits of this approach:

  • Structural Rigidity: The spirocyclic fusion of a cyclobutane and a pyrrolidine ring locks the molecule into a defined conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity.[1]

  • Three-Dimensionality: It provides a non-planar exit vector for substituents, allowing for the exploration of complex and often unoccupied regions of a target's binding pocket. This can be crucial for achieving selectivity.

  • "Uncharted" Chemical Space: The novelty of this scaffold can provide a competitive advantage and open up new intellectual property opportunities.[6][7][8]

  • Physicochemical Properties: The inherent properties of the scaffold can be fine-tuned through substitution to optimize CNS exposure (e.g., balancing lipophilicity and polar surface area).

This guide will focus on the practical application of this scaffold, with a primary focus on its role in developing modulators for muscarinic receptors, which are critical targets for diseases like Alzheimer's and schizophrenia.[9][10][11]

Synthetic Strategies and Key Intermediates

The utility of any scaffold is directly tied to its synthetic accessibility. Fortunately, scalable and efficient routes to 5-azaspiro[3.4]octane and its derivatives have been developed, making it an attractive building block for medicinal chemistry campaigns.[6][7][8][12][13][14] A common strategy involves the construction of the spirocyclic core followed by functionalization.

Below is a generalized workflow for the synthesis of functionalized 5-azaspiro[3.4]octane derivatives.

G cluster_0 Core Synthesis cluster_1 Functionalization A Starting Materials (e.g., Cyclopentanone derivatives) B Annulation Strategy (Formation of azetidine ring) A->B Multi-step C N-Protection (e.g., Boc, Cbz) B->C D Protected 5-azaspiro[3.4]octane C->D Purification E N-Deprotection D->E F Amide Coupling / Alkylation E->F R-COOH, Coupling Agent or R-X, Base G Final CNS Candidate F->G

Caption: Generalized synthetic workflow for 5-azaspiro[3.4]octane derivatives.

Protocol 2.1: Synthesis of tert-butyl 5-azaspiro[3.4]octane-5-carboxylate

This protocol describes a common method for preparing the Boc-protected core, a versatile intermediate for further elaboration. The rationale for Boc protection is its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which are often compatible with downstream steps.

Materials:

  • Commercially available starting materials for 2-azaspiro[3.4]octane synthesis[14]

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Synthesize 2-azaspiro[3.4]octane hydrochloride following an established literature procedure.[14]

  • Dissolution: Dissolve 2-azaspiro[3.4]octane hydrochloride (1.0 eq) in DCM (10 mL per gram of starting material).

  • Basification: Cool the solution to 0 °C in an ice bath. Add TEA (2.5 eq) dropwise. Causality: The base is required to neutralize the hydrochloride salt and deprotonate the secondary amine, rendering it nucleophilic for the subsequent reaction.

  • Protection: Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted (Boc)₂O byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Validation: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel. Confirm the structure and purity of the product (tert-butyl 5-azaspiro[3.4]octane-5-carboxylate) by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the large tert-butyl signal at ~1.4-1.5 ppm in the ¹H NMR is a key diagnostic peak.

Application in CNS Targets: Muscarinic Acetylcholine Receptors (mAChRs)

The 5-azaspiro[3.4]octane scaffold has found significant application in the development of modulators for muscarinic acetylcholine receptors (mAChRs), particularly M1 and M4 subtypes. These G-protein coupled receptors (GPCRs) are implicated in cognitive function and psychotic symptoms, making them prime targets for Alzheimer's disease and schizophrenia.[9][10][11]

  • M1 Receptors: Primarily located post-synaptically in the cortex and hippocampus, M1 activation is pro-cognitive. Positive Allosteric Modulators (PAMs) of M1 are sought to enhance cognitive function in Alzheimer's patients without the side effects of pan-muscarinic agonists.[15]

  • M4 Receptors: Highly expressed in the striatum, M4 activation can modulate dopamine signaling, offering a novel, non-dopamine-blocking approach to treating psychosis in schizophrenia.[9][11]

Case Study: 5-Azaspiro[3.4]octane Derivatives as M1 PAMs

Several research programs have successfully incorporated the 5-azaspiro[3.4]octane core into potent and selective M1 PAMs. The spirocyclic core often serves as a rigid handle to correctly orient pharmacophoric elements, such as a hydrogen bond acceptor and an aromatic moiety, into the allosteric binding site.[16][17]

Compound IDR Group (Attached to Spiro N)M1 PAM EC₅₀ (nM)Max % ACh ResponseM1 Agonist EC₅₀ (µM)
Example 1 2-Pyrimidinyl49271%> 30
Example 2 4-Fluorobenzoyl65065%> 30
Example 3 2-Pyrazinyl38075%> 30
Example 4 Benzoyl120050%> 30
(Note: Data is representative and compiled from typical values found in medicinal chemistry literature for illustrative purposes.[15])

The data illustrates a common structure-activity relationship (SAR) trend where heterocyclic R groups often confer higher potency. The lack of significant agonist activity (high EC₅₀ values) is a critical feature of a good PAM, ensuring that the modulator only enhances the signal of the endogenous ligand (acetylcholine) and does not tonically activate the receptor.

Experimental Protocol: In Vitro Evaluation of M1 PAM Activity

A calcium mobilization assay is a standard high-throughput method to assess the activity of M1 modulators.[18] The M1 receptor couples through the Gq signaling pathway, which ultimately leads to the release of intracellular calcium (Ca²⁺). This can be measured using a Ca²⁺-sensitive fluorescent dye.

G cluster_0 Assay Preparation cluster_1 Compound Addition & Reading cluster_2 Data Analysis A Plate CHO or HEK293 cells expressing human M1 receptor B Incubate cells for 24h A->B C Load cells with Ca2+ sensitive dye (e.g., Fluo-4 AM) B->C D Place plate in reader (e.g., FLIPR) E 1. Add Test Compound (PAM) Read baseline fluorescence D->E F 2. Add EC20 concentration of Acetylcholine (ACh) Read fluorescence signal E->F G 3. Add saturating concentration of ACh (optional) Read maximal fluorescence F->G H Calculate % potentiation over ACh EC20 alone I Plot dose-response curve H->I J Determine EC50 and Emax I->J

Caption: Workflow for an M1 PAM Calcium Mobilization Assay.

Protocol Details:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 receptor in appropriate culture medium.

  • Plating: Seed the cells into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer the next day. Incubate at 37°C, 5% CO₂.

  • Dye Loading: The next day, remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Causality: Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye back out, ensuring a stable signal. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the 5-azaspiro[3.4]octane test compounds in an appropriate assay buffer. Also prepare solutions of the agonist, acetylcholine (ACh).

  • Assay Execution:

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • First Addition: Add the test compounds at various concentrations to the wells and measure the fluorescence for 2-3 minutes to determine any direct agonist activity.

    • Second Addition: Add a sub-maximal concentration of ACh (typically an EC₂₀ concentration, which gives 20% of the maximal response) to all wells. Measure the fluorescence signal for another 3-5 minutes. A PAM will potentiate the Ca²⁺ signal induced by the ACh.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • Normalize the data: Set the response of the ACh EC₂₀ concentration alone as 0% potentiation and the response of a saturating concentration of a known full agonist as 100%.

    • Plot the percent potentiation against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of PAM that produces 50% of its maximal effect) and Emax (the maximal potentiation).[19]

Conclusion and Future Outlook

The 5-azaspiro[3.4]octane core represents a validated and highly valuable scaffold in modern CNS drug discovery. Its inherent 3D structure, coupled with tractable synthesis, provides medicinal chemists with a powerful tool to design novel drug candidates with improved pharmacological profiles.[4][5] The successful application of this motif in developing selective muscarinic receptor modulators for devastating diseases like Alzheimer's and schizophrenia highlights its potential.[10][11] Future work will likely see this scaffold applied to other CNS targets, such as ion channels and transporters, further expanding its utility. As the demand for innovative CNS therapies grows, the principles of 3D drug design, exemplified by scaffolds like 5-azaspiro[3.4]octane, will be paramount to success.

References

  • High-Throughput Agonist Shift Assay Development for the Analysis of M1-Positive Allosteric Modulators. PubMed. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Google Patents.
  • The use of spirocyclic scaffolds in drug discovery. CORE. Available at: [Link]

  • The use of spirocyclic scaffolds in drug discovery. Toronto Metropolitan University. Available at: [Link]

  • (PDF) The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. Available at: [Link]

  • Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm. PubMed. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - ACS. Figshare. Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. Available at: [Link]

  • Azaspirooctane-carboxylates as Novel Activators/Modulators of M4 for the Treatment of Alzheimer's Disease and Parkinson's Disease. PMC - NIH. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. Available at: [Link]

  • US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents.
  • M1 Macrophage Polarization Assay. Charles River Laboratories. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate. Available at: [Link]

  • Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. FOLIA. Available at: [Link]

  • Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). PubMed. Available at: [Link]

  • Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. ACS Publications. Available at: [Link]

  • Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). PubMed Central. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]

  • Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles. PubMed. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Expanded characterization of in vitro polarized M0, M1, and M2 human monocyte-derived macrophages: Bioenergetic and secreted mediator profiles. PLOS. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. Available at: [Link]

  • Therapeutic Inhalation of Hydrogen Gas for Alzheimer's Disease Patients and Subsequent Long-Term Follow-Up as a Disease-Modifying Treatment: An Open Label Pilot Study. PMC - PubMed Central. Available at: [Link]

  • Study Finding Xenon Gas Could Protect Against Alzheimer's Disease Leads to Start of Clinical Trial. Mass General Brigham. Available at: [Link]

  • Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of advanced spirocyclic building blocks. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate. Spirocyclic scaffolds are increasingly vital in drug discovery for their ability to provide three-dimensional diversity and novel intellectual property.[1] However, their synthesis can present unique challenges, particularly concerning yield and purity.

This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently encountered issues during the synthesis of this specific target molecule. Our approach is grounded in established chemical principles and field-proven strategies to help you navigate the complexities of this multi-step synthesis and achieve higher, more consistent yields.

Section 1: Overview of the Synthetic Strategy

The most logical and convergent synthetic route to this compound involves the reductive amination of a key ketone precursor: Tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate . This strategy isolates the two main challenges: the construction of the spirocyclic ketone core and the stereoselective installation of the C2-amine.

The general workflow is visualized below.

Synthesis_Workflow cluster_RA Reductive Amination Precursor Ketone Precursor (Tert-butyl 2-oxo-5-azaspiro[3.4] octane-5-carboxylate) Imine Imine Intermediate Precursor->Imine Condensation AmineSource Amine Source (e.g., NH4OAc, NH3) AmineSource->Imine FinalProduct Target Molecule (Tert-butyl 2-amino-5-azaspiro[3.4] octane-5-carboxylate) Imine->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->FinalProduct

Caption: High-level workflow for the synthesis of the target amine via reductive amination.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final reductive amination step is giving a very low yield. What are the likely causes and how can I fix it?

This is the most frequent challenge. Low yields in reductive amination typically stem from one of four issues: poor imine formation, competitive reduction of the starting ketone, formation of side products, or an inappropriate choice of reducing agent.[2][3]

A1: Root Cause Analysis & Solutions

  • Inefficient Imine Formation: The condensation of the ketone with the amine source is a reversible equilibrium.[2] If water is not effectively removed, the equilibrium will favor the starting materials, leading to unreacted ketone and a low overall yield.

    • Solution: Perform the reaction under anhydrous conditions. Use freshly distilled solvents and consider adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture. For larger-scale reactions, a Dean-Stark apparatus can be effective.

  • Competitive Ketone Reduction: Many common reducing agents, like sodium borohydride (NaBH₄), can reduce both the desired imine and the starting ketone.[4] This leads to the formation of Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate as a major byproduct.

    • Solution: Use a reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[5] It is milder and its steric bulk favors reaction with the protonated iminium ion.

  • Over-Alkylation/Side Products: While less common when using ammonia or its equivalent as the amine source for a primary amine, it's possible for the newly formed primary amine product to react with another molecule of the ketone, leading to a secondary amine impurity.[4]

    • Solution: Use a moderate excess of the ammonia source (e.g., 1.5-2.5 equivalents of ammonium acetate) to push the reaction towards the desired primary amine product.

Optimized Protocol: Reductive Amination

Parameter Recommendation Rationale
Amine Source Ammonium Acetate (NH₄OAc)Provides both ammonia and the acidic catalyst (acetic acid) in situ to promote imine formation.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Offers high selectivity for the imine intermediate, minimizing reduction of the starting ketone.[5]
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents that are compatible with NaBH(OAc)₃ and facilitate the reaction.[5]
Temperature Room Temperature (20-25 °C)Mild conditions are usually sufficient and prevent degradation of reagents or products.
Additives 4Å Molecular SievesActively removes water generated during imine formation, driving the equilibrium forward.[2]
Q2: I'm struggling with the synthesis of the ketone precursor, Tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate. Can you suggest a reliable route?

The synthesis of this spirocyclic ketone is not trivial and is rarely a one-step process. A robust strategy involves building the functionalized azetidine ring first, followed by annulation to form the cyclopentanone ring.

A2: Proposed Synthetic Route for the Ketone Precursor

A plausible and effective route starts from commercially available 1-Boc-azetidin-3-one and proceeds via a vinyl Grignard addition, ozonolysis, and an intramolecular aldol condensation.

Ketone_Synthesis A 1-Boc-azetidin-3-one B Tert-butyl 3-hydroxy- 3-vinylazetidine-1-carboxylate A->B 1. VinylMgBr 2. Quench C Tert-butyl 3-(carboxymethyl)- 3-hydroxyazetidine-1-carboxylate B->C 1. O3, DCM, -78°C 2. Oxidative Workup (H2O2) D Ketone Precursor (Tert-butyl 2-oxo-5-azaspiro[3.4] octane-5-carboxylate) C->D Intramolecular Condensation (e.g., Aldol or Dieckmann variant)

Caption: Proposed workflow for synthesizing the key ketone precursor.

Troubleshooting this sequence:

  • Step A -> B (Grignard Reaction): Ensure the Grignard reagent is fresh and titrated. The reaction must be performed under strictly anhydrous conditions to prevent quenching of the reagent.

  • Step B -> C (Ozonolysis): Over-ozonolysis can lead to degradation. Use a colorimetric indicator like Sudan Red 7B to signal the endpoint. An oxidative workup is critical to form the required carboxylic acid.

  • Step C -> D (Cyclization): This is the most critical step. The choice of base and conditions for the intramolecular condensation is key to achieving a good yield. This step may require significant optimization of base, solvent, and temperature.

Q3: My final product is a mixture of diastereomers that is difficult to separate. How can I improve stereoselectivity or achieve separation?

The reduction of the imine intermediate creates a new stereocenter at the C2 position. This will naturally lead to a mixture of cis and trans diastereomers (relative to the spirocyclic core).

A3: Strategies for Stereocontrol and Purification

  • Substrate-Controlled Reduction: The inherent steric environment of the spirocyclic iminium intermediate may favor the formation of one diastereomer over the other. The use of a bulky reducing agent could potentially enhance this diastereoselectivity.

    • Experiment: Try a bulkier reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®), but be aware it can also reduce ketones. This would require a two-step process: imine formation first, followed by careful addition of the reducing agent at low temperature (-78 °C).

  • Purification via Chromatography: If a mixture is unavoidable, chromatographic separation is the most reliable solution.

    • Flash Chromatography: Diastereomers can sometimes be separated on normal phase (silica gel) or reverse phase (C18) flash chromatography. A shallow gradient and careful fraction collection are essential.

    • Chiral Chromatography (SFC/HPLC): This is the definitive method for separating diastereomers. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC for preparative scale separations.

Typical Chiral Separation Starting Conditions

Parameter Stationary Phase (Column) Mobile Phase Notes
SFC Chiralpak® AD-H, ICCO₂ / Methanol (+ 0.1% Diethylamine)The amine additive is crucial to prevent peak tailing.
HPLC (Normal) Chiralpak® AD-H, ICHexane / Isopropanol (+ 0.1% Diethylamine)Gradient elution may be required.
HPLC (Reverse) Chiralpak® ZWIX(+)Acetonitrile / Water / Formic AcidFor zwitterionic stationary phases.

Section 3: Detailed Experimental Protocol (Optimized)

This section provides a comprehensive, step-by-step protocol for the final, critical reductive amination step.

Protocol: Synthesis of this compound

Reagents & Materials:

  • Tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq)

  • Ammonium Acetate (NH₄OAc, 2.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Activated 4Å Molecular Sieves (powdered, ~1g per 10 mL solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq), ammonium acetate (2.0 eq), and the activated 4Å molecular sieves.

  • Solvent Addition: Add anhydrous DCE (approx. 0.1 M concentration relative to the ketone).

  • Imine Formation: Stir the resulting suspension at room temperature for 4-6 hours. This allows for the formation of the imine intermediate in equilibrium.

    • Self-Validation Check: Monitor the reaction by TLC (staining with ninhydrin can visualize the amine product) or LC-MS to confirm the consumption of the starting ketone.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension.

    • Note: The addition may cause some gas evolution.

  • Reaction: Continue to stir the reaction at room temperature overnight (12-18 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of 0-10% Methanol in DCM containing 1% triethylamine (to prevent the amine from streaking on the silica). Combine the fractions containing the product and concentrate to yield the purified this compound as a mixture of diastereomers. Further separation can be achieved via SFC/HPLC as described in Q3.

References

  • Wikipedia. Reductive amination. [Link]

  • Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubChem. tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. [Link]

  • ResearchGate. (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Chemspace. tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. [Link]

Sources

Technical Support Center: Synthesis of 5-Azaspiro[3.4]octane Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-azaspiro[3.4]octane rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. The content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 5-azaspiro[3.4]octane core?

A1: The construction of the 5-azaspiro[3.4]octane scaffold is typically achieved through several key synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns. Three successful approaches involve the annulation of either the cyclopentane or the azetidine ring.[1] Common methodologies include intramolecular SN2 alkylation, N-acylation followed by reduction, and various cycloaddition reactions.[2]

Q2: I am observing a low yield in my spirocyclization reaction. What are the general factors I should investigate?

A2: Low yields in spirocyclization reactions are a frequent challenge. Key factors to investigate include:

  • Reaction Concentration: Intramolecular cyclizations are favored at high dilution to minimize intermolecular side reactions.

  • Leaving Group Quality: A better leaving group (e.g., tosylate, mesylate, iodide) can enhance the rate of the desired intramolecular substitution.

  • Base Strength and Steric Hindrance: The choice of base is critical to avoid competing elimination reactions. A non-nucleophilic, sterically hindered base is often preferred.

  • Solvent Polarity: The solvent should adequately dissolve the substrate and reagents, and its polarity can influence the reaction pathway.

  • Temperature and Reaction Time: Optimization of these parameters is crucial. Higher temperatures can sometimes favor undesired elimination reactions.

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific side reactions that can occur during the synthesis of 5-azaspiro[3.4]octane and provides detailed troubleshooting protocols.

Issue 1: Formation of an Alkenyl Amine byproduct via Elimination

Q: During the intramolecular cyclization of a halo-amine precursor to form the 5-azaspiro[3.4]octane ring, I am isolating a significant amount of an unsaturated open-chain amine. What is happening and how can I prevent it?

A: This is a classic case of a competing E2 elimination reaction outcompeting the desired SN2 intramolecular cyclization. The base used to deprotonate the amine can also act as a base to abstract a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.

Mechanistic Insight:

The desired pathway is an intramolecular nucleophilic substitution where the amine nitrogen attacks the carbon bearing the leaving group. The competing pathway is an E2 elimination, which is favored by strong, sterically unhindered bases and higher temperatures.

G cluster_0 Desired SN2 Cyclization cluster_1 Side Reaction: E2 Elimination A Precursor B 5-Azaspiro[3.4]octane A->B Intramolecular Substitution C Precursor D Alkenyl Amine Byproduct C->D Base-mediated Elimination

Caption: Competing SN2 and E2 pathways in spirocyclization.

Troubleshooting Protocol: Minimizing E2 Elimination
  • Choice of Base:

    • Avoid: Strong, small bases like NaOH, KOH, or NaOEt, as they can readily promote E2 elimination.

    • Recommended: Use a non-nucleophilic, sterically hindered base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH). These bases are more likely to deprotonate the amine without causing significant elimination. For more sensitive substrates, milder inorganic bases like K2CO3 or Cs2CO3 can be effective.

  • Solvent Selection:

    • Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base, making the anion more reactive for deprotonation of the amine, but do not participate in the reaction.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. E2 reactions often have a higher activation energy than SN2 reactions, so lower temperatures will favor the desired cyclization. Start at room temperature and gently heat if necessary, monitoring the reaction by TLC or LC-MS.

  • High-Dilution Conditions:

    • To favor the intramolecular reaction, perform the addition of the substrate to the base solution slowly using a syringe pump. This maintains a low concentration of the substrate, minimizing intermolecular reactions.

ParameterCondition to Favor SN2 (Cyclization)Condition to Favor E2 (Elimination)
Base Weakly basic, sterically hindered (e.g., K2CO3, Cs2CO3, KOtBu)Strong, sterically unhindered (e.g., NaOH, NaOEt)
Temperature Lower temperatureHigher temperature
Solvent Polar aprotic (e.g., DMF, DMSO)Can vary, but less polar may favor E2
Issue 2: Formation of Oligomeric/Polymeric Byproducts

Q: My reaction is producing a significant amount of an insoluble or high molecular weight material, and I am getting very little of the desired spirocycle. What is causing this?

A: This issue arises from intermolecular SN2 reactions competing with the desired intramolecular cyclization. Instead of the amine of one molecule cyclizing on itself, it attacks the electrophilic carbon of another molecule, leading to dimerization and polymerization.

Mechanistic Insight:

This side reaction is highly dependent on the concentration of the reactive intermediate. At high concentrations, the probability of two different molecules reacting is much higher.

G cluster_0 Intramolecular Cyclization (Desired) cluster_1 Intermolecular Polymerization (Side Reaction) A Precursor B Spirocycle A->B 1st Order Kinetics (Concentration Independent Rate) C Precursor 1 E Dimer/Oligomer C->E 2nd Order Kinetics (Concentration Dependent Rate) D Precursor 2 D->E 2nd Order Kinetics (Concentration Dependent Rate)

Caption: Kinetic competition between intra- and intermolecular reactions.

Troubleshooting Protocol: Favoring Intramolecular Cyclization
  • High-Dilution Principle:

    • The most effective way to prevent polymerization is to conduct the reaction under high-dilution conditions. This is typically achieved by dissolving the substrate in a large volume of solvent and adding it very slowly (e.g., over several hours) via a syringe pump to a solution of the base in the same solvent.

    • A good starting concentration is 0.01 M or lower.

  • Reaction Setup:

    • Use a large reaction flask to accommodate the required solvent volume.

    • Ensure efficient stirring to quickly disperse the added substrate.

Issue 3: Ring-Opening of the Azetidine Ring under Acidic Conditions

Q: I successfully synthesized my N-Boc-5-azaspiro[3.4]octane, but upon attempting to deprotect the Boc group with strong acid (e.g., TFA), I am seeing multiple products and loss of my desired spirocycle. What is happening?

A: The azetidine ring in the 5-azaspiro[3.4]octane is strained and can be susceptible to acid-mediated intramolecular ring-opening, especially if there are nucleophilic groups present on the protecting group or in the reaction medium.[3]

Mechanistic Insight:

Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to ring-opening. In the case of N-Boc deprotection with TFA, side reactions can occur if the reaction is not carefully controlled.

Troubleshooting Protocol: Safe N-Boc Deprotection
  • Choice of Acid and Conditions:

    • Milder Conditions: Instead of neat TFA, use a solution of TFA in a solvent like dichloromethane (DCM). Common conditions range from 20-50% TFA in DCM.[4]

    • Alternative Acid: A solution of HCl in dioxane (e.g., 4M) or diethyl ether is often a milder and effective alternative for Boc deprotection.

    • Temperature Control: Perform the deprotection at 0 °C to room temperature. Avoid heating.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of complete deprotection and avoid prolonged exposure to acidic conditions.

  • Work-up Procedure:

    • Once the reaction is complete, quickly neutralize the acid. This can be done by carefully adding a saturated aqueous solution of sodium bicarbonate or by passing the reaction mixture through a plug of basic alumina.

    • Alternatively, for volatile acids like TFA and HCl, the excess acid can be removed under reduced pressure, but care must be taken to avoid prolonged exposure of the product to residual acid.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(3), 533-537. [Link]

  • Burés, J. (2015). A Simple Graphical Method to Determine the Order of Reaction with Respect to a Reagent in Excess. Journal of Chemical Education, 92(9), 1591-1594. [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the Krapcho decarboxylation and related reactions. Tetrahedron, 63(42), 10413-10447. [Link]

  • Scifinder. (n.d.). 5-Azaspiro[3.4]octane. American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(3), 533-537. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved January 18, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1614-1619. [Link]

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Technical Support Center: Overcoming Poor Solubility of Azaspirocyclic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the poor solubility of azaspirocyclic intermediates. Azaspirocycles are increasingly vital scaffolds in modern medicinal chemistry due to their three-dimensional nature and favorable physicochemical properties.[1][2][3][4] However, their unique structures can sometimes lead to solubility issues, creating roadblocks in experimental workflows.

This guide, structured in a question-and-answer format, provides troubleshooting strategies and in-depth explanations to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My azaspirocyclic intermediate has precipitated out of my reaction mixture. What are the immediate steps I should take?

A1: Immediate action is crucial to salvage your experiment. Here’s a prioritized checklist:

  • Do Not Discard: Resist the urge to discard the mixture. The precipitate is your compound of interest.

  • Attempt Re-solubilization in Situ:

    • Gentle Heating: If your compound is thermally stable, gently warm the mixture. This can sometimes be enough to redissolve the precipitate, especially if it crashed out due to a slight temperature change.

    • Solvent Addition: If heating is ineffective or not advisable, cautiously add a small amount of a stronger, compatible co-solvent. For instance, if your reaction is in a less polar solvent like dichloromethane (DCM), adding a small volume of a more polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might help.[5] Be mindful that changing the solvent system can affect reaction kinetics and selectivity.

  • Isolate and Re-evaluate: If in-situ solubilization fails, the next step is to isolate the precipitate by filtration. After drying, confirm its identity. This isolated material can then be used for systematic solubility testing in various solvents.

Q2: Why are my azaspirocyclic intermediates exhibiting poor solubility despite their sp³-rich character, which is often associated with improved solubility?

A2: While it's true that the three-dimensional, sp³-rich nature of azaspirocycles generally correlates with improved physicochemical properties, including solubility, other factors can counteract this advantage:[2][3][4]

  • Crystal Packing: The rigid conformation of spirocycles can sometimes lead to highly stable crystal lattice structures.[2][6][7] The energy required to break these strong intermolecular interactions in the crystal lattice can be substantial, leading to low solubility.[8]

  • Intramolecular Hydrogen Bonding: The specific geometry of your azaspirocycle might favor the formation of strong intramolecular hydrogen bonds. This can reduce the availability of hydrogen bond donors and acceptors for interaction with solvent molecules, thereby decreasing solubility in polar protic solvents.

  • Molecular Symmetry: High molecular symmetry can contribute to a more stable crystal lattice and, consequently, lower solubility.[9]

  • Large Molecular Size and Lipophilicity: Despite the sp³ character, a large molecular weight and the presence of multiple hydrophobic moieties can still lead to overall low aqueous solubility.[10]

Q3: I'm performing an amide coupling reaction, and my carboxylic acid-containing azaspirocyclic intermediate is insoluble in common organic solvents. What are my options?

A3: This is a common challenge. Here are several strategies to consider:

  • In-situ Salt Formation: Convert the carboxylic acid to a more soluble salt form directly in the reaction vessel. Adding a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can form an ammonium carboxylate salt, which often exhibits better solubility in polar aprotic solvents like DMF or acetonitrile.[5]

  • "Slurry" Reaction: If the intermediate remains partially insoluble even after adding base, you can proceed with the reaction as a slurry. As the small amount of dissolved intermediate reacts, more will dissolve to maintain equilibrium, eventually driving the reaction to completion.[5] This often requires longer reaction times and careful monitoring.

  • Solvent Screening: Systematically test the solubility of your intermediate in a range of solvents. High-boiling point polar aprotic solvents like DMSO, NMP, or DMA are often effective for dissolving "brick dust"-like compounds.[5]

  • Activated Ester Approach: Isolate the carboxylic acid and convert it to an activated ester (e.g., an NHS or pentafluorophenyl ester) in a separate step. These activated esters may have different solubility profiles and can be easier to work with in the subsequent coupling reaction.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, step-by-step guidance for systematically addressing solubility issues.

Problem: An azaspirocyclic intermediate is consistently precipitating during aqueous workup.

Causality: This often occurs when an intermediate that is soluble in an organic solvent is introduced to an aqueous environment where it is poorly soluble. The change in solvent polarity causes the compound to crash out.

Troubleshooting Workflow:

Caption: Workflow for determining the kinetic solubility of a compound.

By systematically applying these troubleshooting strategies and experimental protocols, you can effectively overcome the solubility challenges posed by azaspirocyclic intermediates, ensuring the smooth progression of your research and development efforts.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.).
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Solubility Enhancement: Methods & Techniques. (2024). StudySmarter.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr.
  • Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. (2026). AiFChem.
  • Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr.
  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). HitGen OpenDEL™.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. (n.d.).
  • Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine. (n.d.).
  • Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. (n.d.). AIR Unimi.
  • Reaction intermediate being poorly soluble - any workarounds? (2025). Reddit.
  • Troubleshooting Icmt-IN-26 solubility issues in media. (2025). BenchChem.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry.
  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (n.d.).
  • Solubility: A speed‒breaker on the drug discovery highway. (2017). MedCrave online.

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Technical Support Center: Purification of Polar Amino Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of polar amino spirocycles. This guide is designed for researchers, scientists, and drug development professionals who work with these complex scaffolds. Polar amino spirocycles are prevalent in modern medicinal chemistry, yet their purification is often a significant bottleneck due to their inherent physicochemical properties: high polarity, strong basicity, potential for zwitterion formation, and challenging solubility profiles.

This document moves beyond standard protocols to provide a deeper understanding of the underlying principles governing purification, empowering you to troubleshoot effectively and develop robust, scalable methods.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered in the lab.

Q1: My basic amino spirocycle is streaking badly on my silica gel TLC plate and column. What's happening and how do I fix it? A1: Severe tailing or streaking on silica is a classic sign of strong, non-ideal interactions between the basic amine of your spirocycle and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation and low recovery. To mitigate this, you need to mask the acidic sites.

  • Solution: Add a basic modifier to your mobile phase. A common starting point is 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) in your eluent (e.g., DCM/Methanol).[1] This neutralizes the silanols, leading to sharper peaks. For very basic compounds, consider switching to a less acidic stationary phase like neutral or basic alumina.[1]

Q2: My polar compound shows no retention on my C18 reverse-phase column. It elutes in the void volume. What are my options? A2: This is a common failure mode for highly polar molecules in reverse-phase (RP) chromatography, where retention is driven by hydrophobic interactions.[2][3] Your polar spirocycle has insufficient hydrophobicity to partition into the non-polar C18 stationary phase.

  • Solution: You need a chromatography mode that is designed for polar compounds. The premier choice is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like silica, amide, or amino) and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[4][5] This allows for the retention and separation of compounds that are too polar for RP-HPLC.[6][7]

Q3: I've isolated my spirocycle, but it's a persistent, sticky oil. How can I induce crystallization? A3: Oiling out is common for polar, flexible molecules that resist forming an ordered crystal lattice. Impurities can also inhibit crystallization.[8]

  • Solution: Convert the basic amine into a salt. Salt formation introduces strong ionic interactions that facilitate the formation of a stable, crystalline solid.[9][10] Reacting your freebase with an acid (like HCl, H₂SO₄, or methanesulfonic acid) can yield a crystalline salt that is much easier to handle and purify by recrystallization.[8] The choice of counter-ion is critical and can dramatically affect crystallinity and solubility.[8]

Q4: My spirocycle contains both an acidic (e.g., carboxylic acid) and a basic (amine) group. How does this zwitterionic nature affect purification? A4: Zwitterions are notoriously difficult to purify chromatographically because they can be highly polar and may have poor solubility in common organic solvents.[11][12] Their charge state is highly dependent on pH.

  • Solution: The key is to control the pH of your mobile phase to suppress the zwitterionic form. For RP-HPLC, acidifying the mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the carboxylate, making the molecule a net cation and often improving peak shape.[13] For purification, Ion-Exchange Chromatography (IEX) is a powerful, dedicated technique for separating charged molecules, including zwitterions.[14]

Q5: Is Supercritical Fluid Chromatography (SFC) a viable option for my chiral polar amino spirocycle? A5: Absolutely. SFC is an exceptional technique for chiral separations and is increasingly used for purifying polar compounds.[15][16] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations.[17][18] Its normal-phase character makes it well-suited for polar molecules, and it is considered a greener alternative to HPLC due to reduced organic solvent consumption.[19]

In-Depth Troubleshooting Guides
Problem 1: Poor Chromatographic Performance (Peak Tailing, Broadening, Low Resolution)

This is the most frequent challenge, stemming from the unique chemistry of polar amino spirocycles.

start Poor Peak Shape / Resolution cause1 Silica Column Tailing? start->cause1 cause2 Low RP Retention? start->cause2 subcause1a Strong Amine-Silanol Interaction cause1->subcause1a Yes subcause2a Compound is Too Polar cause2->subcause2a Yes solution1a Add Basic Modifier (TEA, NH4OH) subcause1a->solution1a solution1b Switch to Alumina (Neutral or Basic) subcause1a->solution1b solution1c Use Amino- or Cyano-Bonded Phase subcause1a->solution1c solution2a Switch to HILIC Mode subcause2a->solution2a solution2b Consider SFC (especially for chiral) subcause2a->solution2b solution2c Use Ion-Exchange (if charged/zwitterionic) subcause2a->solution2c

Caption: Troubleshooting workflow for chromatographic issues.

ProblemPossible CauseIn-Depth Explanation & Recommended Solution
Severe Tailing on Silica Strong Acid-Base Interaction The lone pair on the spirocycle's nitrogen atom forms a strong hydrogen bond or undergoes proton exchange with acidic silanol groups on the silica surface. This leads to a mixed-mode retention mechanism and causes severe peak tailing. Solution: Add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase to saturate these acidic sites, ensuring a more uniform interaction surface.[1]
No Retention in RP-HPLC High Hydrophilicity The compound is too soluble in the polar mobile phase (e.g., water/acetonitrile) and does not interact with the hydrophobic C18 stationary phase.[20][21] Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates with a high organic mobile phase, creating a water-enriched layer on a polar stationary phase. Polar analytes partition into this layer and are retained.[4][22]
Broad or Split Peaks On-Column Ionization / Zwitterion Formation If the mobile phase pH is close to the pKa of the amine or an acidic functional group, the compound can exist as a mixture of charged and neutral species on the column, leading to poor peak shapes. Solution: Control the pH of the mobile phase. For basic amines, adding a small amount of a basic modifier can help. For zwitterions, acidifying the mobile phase with 0.1% formic acid can force the compound into a single cationic state, often improving chromatography.[13]
Irreproducible Retention Times Unstable HILIC Water Layer In HILIC, the aqueous layer on the stationary phase is crucial for retention. Small changes in mobile phase water content, temperature, or injection solvent can disrupt this layer.[5] Solution: Ensure the mobile phase always contains at least 5% aqueous component.[5] Dissolve the sample in the mobile phase or a weaker solvent (high organic content) to avoid peak distortion.
Problem 2: Difficulty in Isolation and Handling

Even with good chromatographic separation, isolating the final product can be a major hurdle.

ProblemPossible CauseIn-Depth Explanation & Recommended Solution
Product is a Persistent Oil Inhibition of Crystallization The molecule's conformational flexibility, residual solvent, or trace impurities can prevent the formation of an ordered crystal lattice.[23] Solution: Convert the free base to a salt. The introduction of a counter-ion provides strong, directional ionic interactions that promote crystallinity.[8][9] Screen various acids (HCl, H₂SO₄, tartaric acid, etc.) and solvent systems (e.g., Ethanol/Ether, Acetone/Water) to find conditions that yield a crystalline solid.
Low Recovery After Salt Formation Inappropriate pKa Match For stable salt formation, a pKa difference of at least 2-3 units between the compound and the counter-ion is recommended (the "ΔpKa rule").[8][10] If the difference is too small, the equilibrium may not fully favor the salt, leading to incomplete precipitation. Solution: Choose an acid with a pKa that is at least 2-3 units lower than the pKa of your protonated amine.
Salt is Amorphous or an Oil Rapid Precipitation If the salt crashes out of solution too quickly, it doesn't have time to form an ordered lattice.[8] Solution: Slow down the crystallization process. Add the counter-ion solution dropwise at a slightly elevated temperature, and then cool the mixture slowly. Using a solvent system where the salt has slight solubility can also promote the growth of larger, well-defined crystals.
Purified Compound is Highly Hygroscopic High Polarity and Hydrogen Bonding Capacity The polar functional groups (amines, hydroxyls) readily absorb atmospheric moisture, making accurate weighing and handling difficult. Solution: Handle the compound in a glove box or under an inert atmosphere. If possible, form a salt with a more hydrophobic counter-ion, which can sometimes reduce hygroscopicity. Lyophilization from a suitable solvent can also yield a more manageable powder, though it may be amorphous.
Data & Protocols
Comparative Overview of Purification Techniques
TechniquePrincipleTypical Stationary PhaseProsCons
Reversed-Phase (RP-HPLC) Hydrophobic InteractionC18, C8 (Non-polar)High efficiency, reproducibility.[2]Poor retention for very polar compounds.[24]
HILIC Partitioning into a surface water layerSilica, Amide, Amino (Polar)Excellent for polar compounds, MS-friendly mobile phases.[4][5][22]Sensitive to water content, can have longer equilibration times.[5]
Ion-Exchange (IEX) Electrostatic InteractionCharged Resins (Anion/Cation)High selectivity for charged/zwitterionic molecules, high capacity.[25]Requires buffered mobile phases, sensitive to ionic strength.[26]
Supercritical Fluid (SFC) Normal-Phase Adsorption/PartitioningChiral (Polysaccharide-based), Silica, DiolVery fast, reduced organic solvent use, ideal for chiral separations.[17][18][19]Requires specialized equipment, sample solubility can be an issue.[19]
Salt Formation & Recrystallization Differential SolubilityN/AHighly scalable, cost-effective for final purification, yields stable crystalline material.[8][9]Compound must be ionizable, requires screening of counter-ions/solvents.[10]
Protocol 1: HILIC Method Development for a Polar Amino Spirocycle

This protocol outlines a systematic approach to developing a HILIC separation method.

  • Column Selection:

    • Start with a bare silica or an amide-bonded phase column. Amide phases often provide good selectivity for polar neutral and basic compounds.[5] Amino-bonded phases can also be effective but may show different selectivity.[6]

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water (v/v) with a pH modifier. For basic spirocycles, add 10 mM ammonium acetate or 0.1% acetic acid to improve peak shape.

    • Solvent B: 50:50 Acetonitrile:Water (v/v) with the same pH modifier as Solvent A. Note: In HILIC, water is the strong eluting solvent.[5]

  • Initial Gradient Screening:

    • Equilibrate the column with 100% Solvent A for at least 15-20 column volumes.

    • Inject the sample (dissolved in 90:10 ACN:H₂O or Solvent A).

    • Run a broad gradient from 0% to 50% Solvent B over 10-15 minutes.

    • This will establish the approximate water content required to elute your compound.

  • Optimization:

    • Based on the screening run, design a shallower gradient around the elution point to improve resolution between your compound and impurities.

    • If peak shape is poor, adjust the concentration or type of pH modifier (e.g., switch from ammonium acetate to ammonium formate).

    • If retention is too low, decrease the starting water content in Solvent A (e.g., to 2-3%). If retention is too high, increase the starting water content.

Protocol 2: Purification via Diastereomeric Salt Formation (for Chiral Spirocycles)

This method is used to separate enantiomers by converting them into diastereomeric salts, which have different physical properties and can be separated by crystallization.[27]

  • Selection of Resolving Agent:

    • Choose a commercially available, enantiomerically pure chiral acid. Common choices include (+)- or (-)-tartaric acid, (+)- or (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid.

  • Salt Formation:

    • Dissolve 1.0 equivalent of your racemic amino spirocycle in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent. Using 0.5 eq ensures that only one enantiomer will preferentially crystallize as a salt.

    • Slowly add the acid solution to the spirocycle solution, often with gentle warming to maintain solubility.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C.

    • If no crystals form, try adding a co-solvent in which the salt is less soluble (an anti-solvent) such as diethyl ether or heptane, until turbidity is observed, then warm slightly to redissolve and cool slowly.

    • Collect the precipitated crystals by filtration.

  • Purity Check and Liberation of Free Base:

    • Analyze the crystalline salt's diastereomeric excess (d.e.) and the mother liquor's enantiomeric excess (e.e.) by chiral HPLC or SFC.

    • To recover the purified enantiomer, dissolve the salt in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH >10.

    • Extract the liberated free base into an organic solvent (e.g., DCM, EtOAc).

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched spirocycle.

Method Selection Guide

The choice of purification strategy is dictated by the specific properties of your polar amino spirocycle.

start Start: Crude Spirocycle prop Assess Properties: - Polarity (logP/logD) - Basicity (pKa) - Chirality - Scale (mg/g/kg) start->prop chiral_q Is it a Chiral Separation? prop->chiral_q sfc Primary Method: Chiral SFC chiral_q->sfc Yes achiral_q Is it Highly Polar (Poor RP Retention)? chiral_q->achiral_q No salt Alternative: Diastereomeric Salt Crystallization sfc->salt Large Scale final_q Final Purification Step / High Purity Needed? sfc->final_q end Purified Product salt->end hilic Primary Method: HILIC achiral_q->hilic Yes achiral_q->final_q No ionex Alternative: Ion-Exchange (if zwitterionic) hilic->ionex Alternative hilic->final_q ionex->final_q cryst Consider Salt Formation & Recrystallization final_q->cryst Yes final_q->end No cryst->end

Caption: Decision tree for selecting a purification method.

References
  • P. Jandera, "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique," Journal of Separation Science, [Link]

  • R. Roemling, M. Sakata, Y. Kawai, H. Gika, T. A. G. M. Hogenboom, P. J. Schoenmakers, "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column," Chromatography Online, [Link]

  • Biocompare, "Hydrophilic Interaction (HILIC) Columns," Biocompare, [Link]

  • Wikipedia, "Hydrophilic interaction chromatography," Wikipedia, [Link]

  • Taylor & Francis Group, "Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri," Taylor & Francis eBooks, [Link]

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  • Daicel Chiral Technologies, "Supercritical Fluid Chromatography (SFC)," Daicel Chiral Technologies, [Link]

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  • Phenomenex, "Choosing the Right UHPLC Column for Highly Polar Basic Compounds," Phenomenex, [Link]

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Technical Support Center: Stability of Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate, focusing on its stability in acidic conditions. As a key building block in medicinal chemistry, understanding its behavior during acidic reactions, such as deprotection, is critical for successful synthesis and drug development. Spirocyclic scaffolds are increasingly popular in drug discovery due to their inherent three-dimensionality, which can lead to improved potency and optimized physicochemical properties.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when exposing this compound to acidic conditions?

A1: The primary concern is the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[4] This group is intentionally designed to be removed under acidic conditions to reveal the free secondary amine.[5][6][7] Therefore, exposure to acid will initiate the deprotection process. The stability of the azaspiro[3.4]octane core itself is generally robust under conditions typically used for Boc deprotection.

Q2: What is the mechanism of Boc deprotection in acidic media?

A2: The deprotection of a Boc-protected amine is a carbamate hydrolysis that proceeds via a specific, acid-catalyzed mechanism.[5][6]

  • Protonation: The first step involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]

  • Formation of a Tert-butyl Cation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][8]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine.[6][8][9]

  • Protonation of the Amine: The newly liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[6][9]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Amine Protonation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 AmineSalt Amine Salt FreeAmine->AmineSalt + H+

Caption: Mechanism of Acidic Boc Deprotection.

Q3: Are there any potential side reactions to be aware of during acidic deprotection?

A3: Yes, the tert-butyl cation generated during deprotection is an electrophile and can lead to side reactions.[10] It can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[10] Electron-rich aromatic rings are particularly susceptible to this alkylation.[10] To mitigate this, "scavengers" such as anisole or thioanisole can be added to the reaction to trap the tert-butyl cation.[4][6]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the Boc deprotection can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is more polar than the starting Boc-protected compound and will have a lower Rf value. The product can be visualized by staining with ninhydrin, which reacts with primary and secondary amines to produce a colored spot.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and quantitative analysis, making it the gold standard for monitoring reaction progress and assessing the purity of the final product.[11] A reverse-phase C18 column is typically used.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the product's identity by its mass-to-charge ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the equivalents of acid or prolong the reaction time. Monitor the reaction closely by TLC or LC-MS.[11] Some studies have shown a second-order dependence on acid concentration for certain substrates.[13]
Steric hindrance around the Boc group.Consider using a stronger acid system (e.g., neat TFA) or slightly elevated temperatures. However, be cautious as this may affect other sensitive functional groups.
Formation of Side Products Alkylation by the tert-butyl cation.Add a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[4][6]
Degradation of other acid-sensitive functional groups.Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA) or explore alternative deprotection methods if orthogonality is required.[14]
Difficult Product Isolation The product is an amine salt and may be highly polar or an oil.After removing the acid and solvent, try precipitating the amine salt by adding a non-polar solvent like diethyl ether.[6] Alternatively, perform a basic work-up to obtain the free amine, which may be easier to handle and purify.[11]
Residual acid in the final product.Co-evaporate the product with a suitable solvent like toluene or isopropanol to azeotropically remove residual acid.[15]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the complete removal of the Boc group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M solution).

  • Add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[11]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[11]

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[11]

TFA_Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Workup Dissolve Dissolve Boc-amine in DCM Add_TFA Add TFA Dissolve->Add_TFA Stir Stir at RT Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Basic_Wash Basic Wash (NaHCO3) Concentrate->Basic_Wash Dry_Concentrate Dry and Concentrate Basic_Wash->Dry_Concentrate

Caption: Workflow for TFA-Mediated Boc Deprotection.

Protocol 2: Milder Boc Deprotection with HCl in Dioxane

This protocol is suitable for substrates with other acid-sensitive functional groups.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Methanol (optional)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like DCM or methanol.

  • Add a molar excess of 4 M HCl in dioxane (e.g., 4-10 equivalents).

  • Stir the reaction at room temperature. The reaction is often complete within 10-20 minutes.[15]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to precipitate the amine hydrochloride salt.

  • Isolate the product by filtration and wash with cold diethyl ether.

References

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2025). ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2021). ResearchGate. [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). ResearchGate. [Link]

  • Boc De-protection. (2023). Reddit. [Link]

  • How to confirm BOC deprotection by TFA? (2016). ResearchGate. [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). National Institutes of Health. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011). National Institutes of Health. [Link]

  • (5S)-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid. (2026). PubChem. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2010). ResearchGate. [Link]

  • Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. (2026). ACS Publications. [Link]

  • tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate. (n.d.). PubChem. [Link]

  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. (n.d.). PubChem. [Link]

Sources

Troubleshooting low conversion in amide coupling with hindered spiro-amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenging amide coupling reactions, with a particular focus on sterically hindered spiro-amines.

Navigating Challenges in Amide Coupling with Hindered Spiro-Amines

Amide bond formation is a cornerstone of organic and medicinal chemistry.[1][2] However, when substrates such as hindered spiro-amines are involved, standard protocols often fail, leading to low conversion and complex product mixtures. The steric bulk surrounding the nitrogen atom in spirocyclic systems dramatically reduces its nucleophilicity and physically obstructs the approach of the activated carboxylic acid.[3][4] This guide provides a systematic approach to diagnosing and solving these complex coupling challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My standard amide coupling reaction using HATU or EDC/HOBt is giving low to no yield with a hindered spiro-amine. What are the primary causes of failure?

A1: When standard coupling conditions fail with sterically demanding substrates like spiro-amines, several factors are likely at play. Understanding these root causes is the first step toward a successful reaction.

  • Profound Steric Hindrance: The core issue is the three-dimensional bulk around the amine's nitrogen atom. This steric shield physically blocks the nucleophilic attack on the activated carboxylic acid, drastically slowing down the reaction rate.[3][4]

  • Low Nucleophilicity of the Amine: Steric hindrance often correlates with reduced nucleophilicity. The bulky substituents can alter the electronic properties of the amine, making it a weaker nucleophile.

  • Instability of the Activated Intermediate: The activated species of the carboxylic acid (e.g., an O-acylisourea from EDC) is highly reactive. If the subsequent reaction with the hindered amine is too slow, this intermediate can decompose or undergo side reactions before the desired coupling can occur.[3]

  • Competitive Side Reactions:

    • N-Acylurea Formation: With carbodiimide reagents like EDC or DCC, the O-acylisourea intermediate can rearrange into a stable and unreactive N-acylurea, which effectively terminates the reaction pathway for that molecule.[3][5]

    • Guanidinylation: Uronium/aminium reagents like HATU can react with the amine to form a guanidinium byproduct, capping the amine and preventing amide formation.[6] This is especially problematic in slow couplings where the amine has more time to react with the excess coupling reagent.[7]

  • Poor Solubility: If either the spiro-amine or the carboxylic acid is not fully dissolved in the chosen solvent, the reaction rate will be severely diminished.[3]

Q2: I've used LCMS to confirm that my carboxylic acid is being activated, but the reaction with my hindered spiro-amine still doesn't proceed. What should I try next?

A2: This is a common and frustrating scenario. It indicates that the initial activation step is successful, but the subsequent nucleophilic attack by the hindered amine is the rate-limiting—or non-existent—step. The key is to either increase the system's energy to overcome the activation barrier or switch to a more reactive electrophile.

For difficult couplings, thermal energy can provide the necessary push to overcome the high activation energy barrier imposed by steric hindrance.

  • Recommendation: Cautiously increase the reaction temperature. Reactions can be heated, sometimes up to 80 °C or higher.[3]

  • Causality: Higher temperatures increase molecular motion and the kinetic energy of the reactants, making successful collisions between the hindered amine and the activated acid more likely and energetic enough to lead to a reaction.

  • Caution: Be mindful of the thermal stability of your starting materials, products, and reagents. High temperatures can also accelerate side reactions or cause decomposition.[3] Monitor the reaction closely by LCMS.

If heating is insufficient or undesirable, the next logical step is to use a coupling reagent that generates a more reactive activated species.

G cluster_0 Initial Failed Attempt cluster_1 Troubleshooting Pathway cluster_2 Advanced Reagent Classes Start Low Yield with HATU or EDC/HOBt Check LCMS Confirms Acid Activation? Start->Check Heat Increase Temperature (e.g., 80 °C) Check->Heat Yes Reagent Switch to More Potent Reagent Heat->Reagent Still Low Yield AcylFluoride Convert to Acyl Fluoride (TFFH, BTFFH) Reagent->AcylFluoride Still Low Yield Phosphonium Phosphonium Salts (PyBOP, PyAOP) Reagent->Phosphonium Uronium Advanced Uronium (COMU) Reagent->Uronium Success Successful Coupling AcylFluoride->Success Reaction Proceeds

  • Phosphonium Salt Reagents (e.g., PyBOP, PyAOP): These reagents are highly effective for hindered couplings and are known to reduce the risk of racemization.[3][7] PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent choices.[3] A key advantage over uronium salts is that they do not have a guanidinylation side reaction with the amine.[1]

  • Advanced Uronium Reagents (e.g., COMU): COMU is a newer generation uronium reagent based on OxymaPure. It is highly reactive and often succeeds where HATU fails.[3] The incorporation of OxymaPure also makes it safer to handle compared to HOBt- or HOAt-based reagents, which can be explosive.[6]

  • Acyl Fluoride Precursors: Converting the carboxylic acid to an acyl fluoride creates a small, highly reactive intermediate.[8][9] The small size of the fluorine atom minimizes steric clash during the nucleophilic attack, making this an exceptionally powerful strategy for severely hindered systems.[8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH are highly effective for this in situ conversion.[3][10][11]

Reagent ClassExample(s)Key AdvantagesPotential Disadvantages
Carbodiimides EDC, DCCInexpensive, widely available.Prone to N-acylurea formation; risk of racemization without additives.[3][5]
Aminium/Uronium HATU, HBTU, COMUHighly efficient, fast reactions.[7]Can cause guanidinylation of the amine; HOBt/HOAt-based reagents have safety concerns.[6]
Phosphonium PyBOP, PyAOPExcellent for hindered couplings; avoids guanidinylation; low racemization.[3][7]Generally less reactive than HATU; byproducts can complicate purification.
Acyl Fluoride TFFH, BTFFH, DASTGenerates small, highly reactive intermediate, ideal for severe steric hindrance.[8][11]Reagents can be moisture-sensitive and more expensive.
Q3: What is "pre-activation" and how can it improve my low-yield reaction?

A3: Pre-activation is a simple but powerful technique where the carboxylic acid is activated before the amine is introduced to the reaction mixture.[3]

  • Standard Procedure (No Pre-activation): All components (acid, amine, coupling reagent, base) are mixed together at once.

  • Pre-activation Procedure: The carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) are stirred together for a short period (5-15 minutes). This allows for the complete formation of the activated species (e.g., the OAt-ester with HATU). The hindered spiro-amine is then added to this mixture.

Causality and Benefits:

  • Maximizes Activated Species Concentration: It ensures that the activated intermediate is fully formed and present at its maximum concentration when the amine is introduced.

  • Minimizes Side Reactions: It prevents the amine from reacting directly with the coupling reagent (e.g., guanidinylation with HATU) and minimizes the time the highly reactive intermediate is present, reducing the chance of decomposition.[3]

G cluster_0 Step 1: Pre-activation cluster_1 Step 2: Coupling Acid Carboxylic Acid ActivatedEster Activated OAt-Ester (Formed in situ) Acid->ActivatedEster HATU Coupling Reagent (e.g., HATU) HATU->ActivatedEster Base Base (DIPEA) Base->ActivatedEster Solvent Anhydrous Solvent (DMF) Amine Hindered Spiro-Amine Product Amide Product Amine->Product ActivatedEster->Product Stir 5-15 min THEN add Amine

Experimental Protocols
Protocol 1: General Method Using a Phosphonium Reagent (PyBOP)

This protocol is a robust starting point for hindered couplings, minimizing common side reactions.

  • To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (0.1–0.5 M) under an inert atmosphere (N₂ or Ar), add PyBOP (1.1 equiv).

  • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Stir the mixture at room temperature for 5 minutes for pre-activation.

  • Add the hindered spiro-amine (1.1 equiv) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction to completion by LCMS (typically 1-24 hours).

  • Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings (using BTFFH)

This method is reserved for cases where other potent reagents have failed.[8][11]

  • In a reaction vial under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).

  • Add BTFFH (1.2 equiv) followed by a base such as pyridine (3.0 equiv) or DIPEA (2.2 equiv).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride intermediate.

  • Add the hindered spiro-amine (1.0 equiv).

  • Seal the vessel and heat the reaction mixture to a higher temperature (e.g., 60-80 °C).[3]

  • Monitor the reaction progress over 12-48 hours via LCMS.

  • After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Perform a standard aqueous workup and purify the crude product.

References
  • Wanner, J., & Isenegger, P. G. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 20(9), 560-570. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Li, Q., Napier, S., Singh, A. N., Vickery, T. P., Fan, Y., Hernandez, E., Wang, T., & Dalby, S. M. (2025). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 61(4), 453-456. [Link]

  • Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Tinnis, F., Baranczak, A., Himo, F., & Fokin, V. V. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11510-11515. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6). [Link]

  • Various Authors. (2020). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Asian Journal of Organic Chemistry. [Link]

  • Zhang, J., & Movassaghi, M. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 52(10), 2945-2957. [Link]

  • Kim, D., & Martin, R. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]

  • Tinnis, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-144. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(9), 1985. [Link]

  • OAE Publishing Inc. (2021). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Chemical Synthesis, 1(1). [Link]

  • ResearchGate. (2020). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

Sources

Technical Support Center: Catalyst Removal in Azaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the critical step of residual catalyst removal. The unique structural features of azaspiro[3.4]octane, particularly the presence of a tertiary amine, can present specific challenges in purification, which this guide aims to address.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of azaspiro[3.4]octane derivatives.

General Questions

Q1: Why is it so critical to remove residual catalysts from my azaspiro[3.4]octane product?

A1: Residual metal catalysts, even at trace levels, are a significant concern in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for metal impurities in drug substances due to their potential toxicity.[1][2] From a chemical standpoint, residual catalysts can also interfere with downstream reactions, causing unpredictable side reactions, reduced yields, and product degradation.

Q2: My purified azaspiro[3.4]octane product has a persistent color (e.g., yellow, brown, or black). Is this due to residual catalyst?

A2: Yes, this is a very common indicator of residual metal catalyst, especially with ruthenium and palladium complexes which are often highly colored.[3][4] While other impurities could be the cause, if you've used a transition metal catalyst, it should be your primary suspect.

Q3: What are the most common types of catalysts I might need to remove from an azaspiro[3.4]octane synthesis?

A3: The choice of catalyst depends on the specific synthetic route. For the construction of the azaspiro[3.4]octane scaffold, you are likely to encounter:

  • Ruthenium catalysts: Often used in ring-closing metathesis (RCM) reactions to form one of the rings.[5]

  • Palladium catalysts: Widely used in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C-C or C-N bond formation to build up the scaffold or add substituents.[6][7]

  • Other transition metals: Rhodium, iridium, and nickel may also be used in specific transformations. More recently, Lewis acids like Scandium triflate have been used for spirocyclization.[8]

Catalyst-Specific Issues & Troubleshooting

Q4: I used a Grubbs catalyst (ruthenium-based) for a ring-closing metathesis to form my azaspiro[3.4]octane core. Standard chromatography is not removing the color. What should I do?

A4: Ruthenium byproducts from metathesis reactions are notoriously difficult to remove by standard silica gel chromatography alone. The nitrogen atom in your azaspiro[3.4]octane can also chelate with the ruthenium, making it more soluble in organic solvents. Here are some effective strategies:

  • Oxidative Workup: Treat the crude reaction mixture with an oxidizing agent like hydrogen peroxide to convert the ruthenium complexes into insoluble ruthenium dioxide, which can then be filtered off.[9]

  • Scavenging with Phosphine Oxides or DMSO: Before chromatography, stir the crude product with triphenylphosphine oxide or dimethyl sulfoxide (DMSO). These reagents coordinate to the ruthenium, forming more polar adducts that are more easily removed by silica gel filtration.[3][4]

  • Isocyanide Scavengers: Carboxylate-functionalized isocyanides can be added to the reaction mixture post-completion. They react with the ruthenium catalyst to form a polar complex that is readily removed by a simple silica gel plug.[10]

Q5: I'm struggling to remove palladium from a Suzuki or Buchwald-Hartwig reaction used to functionalize my azaspiro[3.4]octane. What are my options?

A5: The amine in your product can act as a strong ligand for palladium, forming stable complexes that are difficult to break and remove.[6] Here’s how to tackle this:

  • Thiol-Based Scavengers: Functionalized silica gels or polymers with thiol groups (e.g., SiliaMetS Thiol, QuadraSil MP) are highly effective at scavenging palladium. The soft thiol group has a high affinity for the soft palladium metal center.

  • Activated Carbon: Treatment with activated carbon is a cost-effective method, but it can sometimes lead to product loss due to non-specific adsorption.[6] It's crucial to screen different types of activated carbon and use the minimum amount necessary.

  • Extraction with Aqueous Solutions: In some cases, washing with an aqueous solution containing a chelating agent like N-acetylcysteine can help extract the palladium into the aqueous phase.[7]

Troubleshooting Low Product Recovery

Q6: I used a scavenger resin to remove the catalyst, but my product yield is very low. What happened?

A6: This is a common issue, often caused by the non-specific adsorption of your product onto the scavenger or purification medium.[6]

  • Reduce the Amount of Adsorbent: You may be using too much scavenger or activated carbon. Try reducing the amount in small-scale trials to find the optimal balance between catalyst removal and product recovery.

  • Change the Solvent: The solvent can significantly impact the interaction between your product and the adsorbent. A more polar solvent might reduce non-specific binding.

  • Screen Different Scavengers: Some scavengers are more prone to non-specific binding than others. If you're using a silica-based scavenger, consider trying a polymer-based one, or vice versa.

Decision Workflow for Catalyst Removal

The following diagram provides a general workflow for selecting an appropriate catalyst removal strategy.

G cluster_0 Initial Assessment cluster_1 Palladium Removal Strategies cluster_2 Ruthenium Removal Strategies cluster_3 Purification & Analysis start Crude Product Containing Azaspiro[3.4]octane & Catalyst catalyst_type Identify Catalyst Type (e.g., Pd, Ru) start->catalyst_type pd_scavenger Thiol-Based Scavenger (e.g., SiliaMetS Thiol) catalyst_type->pd_scavenger Palladium ru_oxidative Oxidative Workup (e.g., H2O2) catalyst_type->ru_oxidative Ruthenium pd_carbon Activated Carbon Treatment pd_scavenger->pd_carbon Alternatives pd_extraction Aqueous Extraction (e.g., with N-acetylcysteine) pd_carbon->pd_extraction Alternatives purification Standard Purification (Chromatography/Crystallization) pd_extraction->purification ru_phosphine Treatment with Ph3P=O or DMSO ru_oxidative->ru_phosphine Alternatives ru_isocyanide Isocyanide Scavenger ru_phosphine->ru_isocyanide Alternatives ru_isocyanide->purification analysis Analyze for Residual Metal (ICP-OES/MS) purification->analysis analysis->catalyst_type > 10 ppm final_product Pure Azaspiro[3.4]octane analysis->final_product < 10 ppm (or target)

Caption: Decision workflow for selecting a catalyst removal method.

Detailed Protocols

Protocol 1: Ruthenium Removal Using Triphenylphosphine Oxide[3][4]

This protocol is effective for removing residual ruthenium catalysts from metathesis reactions.

  • Reaction Quench: After the reaction is complete (as determined by TLC or LCMS), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the bulk of the solvent.

  • Scavenger Addition: Re-dissolve the crude residue in a minimal amount of dichloromethane (DCM). Add triphenylphosphine oxide (Ph₃P=O) (approximately 50 equivalents relative to the amount of catalyst used).

  • Stirring: Stir the mixture at room temperature for at least 8-12 hours. The solution's color should lighten significantly.

  • Purification: Directly load the mixture onto a silica gel column and elute with an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to separate the product from the ruthenium-phosphine oxide adduct and excess phosphine oxide.

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger

This protocol is highly effective for removing palladium from cross-coupling reactions.

  • Solvent Exchange (Optional): If the reaction was performed in a solvent like DMF or DMAc, it's often beneficial to perform a workup and exchange into a solvent like toluene, THF, or ethyl acetate.

  • Scavenger Addition: To the solution of your crude product, add a thiol-functionalized silica gel (typically 3-5 equivalents by weight relative to the palladium catalyst).

  • Heating and Stirring: Heat the mixture to 40-60 °C and stir for 4-24 hours. The progress of palladium removal can be monitored by taking small aliquots, filtering, and submitting for ICP analysis.

  • Filtration: Allow the mixture to cool to room temperature and filter through a pad of celite to remove the scavenger resin. Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Further Purification: The filtrate can then be concentrated and subjected to further purification (e.g., crystallization or chromatography) if necessary.

Comparison of Catalyst Removal Techniques

MethodTarget CatalystsProsCons
Activated Carbon Pd, Ru, Rh, NiInexpensive, widely applicable.[6]Can have low selectivity, leading to product loss; fine particles can be difficult to filter.[6]
Thiol Scavengers Pd, Ru, Rh, CuHigh selectivity for palladium, high efficiency.[11]Higher cost than carbon, may require heating and longer reaction times.
Amine Scavengers Pd, Ru, Rh, CuEffective for a range of metals.Can be difficult to separate from amine-containing products like azaspiro[3.4]octane.
Oxidative Wash RuSimple, inexpensive, forms easily filterable solids.[9]Requires an oxidant that is compatible with the product's functional groups.
Extraction Pd, RuOperationally simple, can remove polar impurities simultaneously.[5]Can be solvent and time-intensive, may not achieve very low residual levels on its own.

Analytical Methods for Catalyst Quantification

To ensure your final product meets the required purity standards, quantitative analysis of residual metal is essential.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are the industry-standard techniques for quantifying trace metal impurities.[1] They offer very low detection limits (down to parts-per-billion) and are highly accurate. The sample is typically digested in strong acid before analysis.

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): This is a non-destructive technique that can be used for rapid screening of residual palladium.[12] It requires minimal sample preparation, often just pressing the powdered sample into a pellet.[12]

References

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413. Available from: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2013). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 11(43), 7576–7580. Available from: [Link]

  • McGrath, N. A., & Brichacek, M. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(6), 1002–1011. Available from: [Link]

  • Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. Available from: [Link]

  • Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals. Available from: [Link]

  • Wang, X., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 14(25), 6829–6835. Available from: [Link]

  • Paquette, L. A., & Schloss, J. D. (2002). A simple oxidative procedure for the removal of ruthenium residues from metathesis products. Tetrahedron Letters, 43(33), 5729-5731. Available from: [Link]

  • ResearchGate. (n.d.). A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions. Available from: [Link]

  • Marguí, E., Van Meel, K., & Van Grieken, R. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(3), 1213–1219. Available from: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2013). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]

  • European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. Available from: [Link]

  • Reddit. (n.d.). Your trick to remove residual palladium. r/Chempros. Available from: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Available from: [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available from: [Link]

Sources

Technical Support Center: Large-Scale Synthesis of Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic building block on a large scale. Spirocyclic scaffolds are increasingly important in drug discovery for their ability to provide novel three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] However, their synthesis, particularly on a larger scale, presents unique challenges.[4][5][6] This resource provides in-depth troubleshooting advice and frequently asked questions to support your synthetic endeavors.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically involves a multi-step sequence. A common disconnection approach involves the formation of the spirocyclic core, followed by functional group manipulations to install the desired amino group. The inherent ring strain of the azetidine portion of the spirocycle can lead to undesired side reactions and stability issues.[7]

A generalized synthetic approach is outlined below. This guide will address potential issues that may arise at each key stage of this process.

Synthetic_Pathway A Starting Materials (e.g., 1-Boc-3-azetidinone) B Spirocycle Formation (e.g., Wittig, Grignard) A->B Step 1 C Intermediate Functionalization (e.g., Hydroxylation, Halogenation) B->C Step 2 D Cyclization to form Pyrrolidine Ring C->D Step 3 E Introduction of Amino Group (e.g., via azide, reductive amination) D->E Step 4 F Final Product Tert-butyl 2-amino-5- azaspiro[3.4]octane-5-carboxylate E->F Step 5

Caption: Generalized synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What are the most critical parameters to control during the spirocyclization step?

A1: The formation of the spirocyclic core is often the most challenging step. Key parameters to control include:

  • Temperature: Many reactions involving strained rings are highly temperature-sensitive. Exothermic reactions, in particular, require careful temperature management to prevent side reactions or decomposition.

  • Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic solvents like THF or DCM are commonly used.

  • Reagent Stoichiometry: Precise control over the stoichiometry of reagents is crucial to minimize the formation of byproducts.

Q2: What are the common side reactions observed during the synthesis?

A2: Several side reactions can occur, leading to impurities and reduced yields. These include:

  • Ring-opening of the azetidine: The strained four-membered ring is susceptible to nucleophilic attack, especially under acidic or basic conditions.[7][8][9]

  • Dimerization or polymerization: Reactive intermediates can sometimes self-react, leading to oligomeric or polymeric byproducts.

  • Incomplete reaction: Due to steric hindrance around the spirocenter, reactions can be sluggish and may not go to completion.

Q3: What are the recommended analytical methods for in-process control and final product characterization?

A3: A combination of analytical techniques is essential for monitoring reaction progress and ensuring the purity of the final product.[10]

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity assessment of the final product. A reverse-phase C18 column with a water/acetonitrile gradient is often suitable.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

Q4: Are there alternative protecting groups to the Boc group that can be used?

A4: While the tert-butyloxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups can be considered depending on the overall synthetic strategy.[12][13][14]

  • Carbobenzyloxy (Cbz): Removed by hydrogenolysis, which can be advantageous if other functional groups are acid-sensitive.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Removed under basic conditions, offering orthogonality to acid-labile protecting groups.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the large-scale synthesis of this compound.

Troubleshooting_Workflow Start Problem Identified Low_Yield Low Yield Start->Low_Yield Impurity Impurity Formation Start->Impurity Isolation Isolation/Purification Issues Start->Isolation Cause1 Incomplete Reaction Low_Yield->Cause1 Cause2 Side Reactions Low_Yield->Cause2 Cause3 Product Decomposition Low_Yield->Cause3 Impurity->Cause2 Impurity->Cause3 Cause4 Poor Solubility Isolation->Cause4 Cause5 Emulsion Formation Isolation->Cause5 Sol1 Increase reaction time/temp. Check reagent quality. Cause1->Sol1 Sol2 Optimize reaction conditions (temp, solvent, stoichiometry). Cause2->Sol2 Sol3 Use milder reaction conditions. Ensure inert atmosphere. Cause3->Sol3 Sol4 Screen different solvent systems. Use co-solvents. Cause4->Sol4 Sol5 Add brine during workup. Filter through Celite. Cause5->Sol5

Caption: A workflow for troubleshooting common synthesis problems.

Problem 1: Low Yield in the Spirocyclization Step
Potential Cause Recommended Action Scientific Rationale
Incomplete Conversion - Increase reaction time and/or temperature cautiously.- Verify the quality and activity of reagents (e.g., organometallics).Steric hindrance at the spiro-center can slow down the reaction, requiring more forcing conditions. Reagent degradation can lead to incomplete reactions.
Side Reactions (e.g., β-lactam formation) - Optimize the reaction temperature; lower temperatures often favor the desired product.- Adjust the rate of reagent addition to maintain a low concentration of reactive intermediates.The formation of four-membered rings like β-lactams can compete with the desired spirocyclization.[15][16][17] Controlling the reaction kinetics can improve selectivity.
Product Decomposition - Employ milder reaction conditions.- Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent degradation by oxygen or moisture.Spirocyclic compounds, especially those with strained rings, can be sensitive to harsh conditions.[4]
Problem 2: Formation of Significant Impurities
Potential Cause Recommended Action Scientific Rationale
Ring-Opened Byproducts - Avoid strongly acidic or basic conditions during reaction and workup.- Consider using a non-nucleophilic base if a base is required.The azetidine ring is susceptible to nucleophilic attack and ring-opening, particularly when protonated or under basic conditions.[7][8][9]
Diastereomer Formation - If a new stereocenter is formed, optimize the reaction conditions (solvent, temperature, additives) to improve diastereoselectivity.- Chiral chromatography may be necessary for separation.The formation of diastereomers is common in spirocycle synthesis. The reaction environment can influence the facial selectivity of the attack on a prochiral center.
Residual Starting Materials - Ensure sufficient reaction time and appropriate stoichiometry of reagents.- Improve purification methods (e.g., column chromatography with an optimized solvent gradient).Incomplete conversion will lead to the presence of starting materials in the crude product.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Recommended Action Scientific Rationale
Poor Crystallinity - Screen a variety of solvent systems for crystallization.- Consider converting the product to a salt (e.g., hydrochloride or trifluoroacetate) to induce crystallization.Amorphous solids can be difficult to handle and purify on a large scale. Salt formation can improve the crystalline nature of the compound.
Emulsion Formation During Workup - Add brine to the aqueous layer to increase its ionic strength.- Filter the biphasic mixture through a pad of Celite.Emulsions can form during the extractive workup of amine-containing compounds, making phase separation difficult.
Co-elution of Impurities during Chromatography - Screen different stationary phases (e.g., silica, alumina, or reverse-phase).- Optimize the mobile phase composition to improve separation.If impurities have similar polarities to the product, they can be challenging to separate by standard column chromatography.

IV. Experimental Protocols

General Protocol for Boc-Protection of the Spirocyclic Amine

This protocol describes a general method for the protection of the secondary amine of the 5-azaspiro[3.4]octane core.

  • Dissolution: Dissolve the spirocyclic amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[18]

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

General Protocol for the Deprotection of the Boc Group

This protocol outlines a standard procedure for the removal of the Boc protecting group to yield the free amine.

  • Dissolution: Dissolve the Boc-protected spirocycle in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4 M), to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[19]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: The product can be isolated as the corresponding salt or neutralized with a base and extracted into an organic solvent.

V. References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Institutes of Health (NIH). [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • t-BUTYL AZODIFORMATE. Organic Syntheses. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • (PDF) tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. ResearchGate. [Link]

  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. ACS Publications. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Publications. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. National Institutes of Health (NIH). [Link]

  • “Linear” and “angular” spirocyclic azetidines in drug discovery: state... ResearchGate. [Link]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. [Link]

  • Comparison of solid-phase extraction methods for the determination of azaspiracids in shellfish by liquid chromatography-electrospray mass spectrometry. PubMed. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Synthesis and reactivity of spiro-fused beta-lactams. ResearchGate. [Link]

  • Protecting-group-free synthesis of 2-deoxy-aza-sugars. PubMed. [Link]

  • (PDF) Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. ResearchGate. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. National Institutes of Health (NIH). [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Royal Society of Chemistry. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. [Link]

  • Lactam synthesis. Organic Chemistry Portal. [Link]

  • Scale-Up And Demo Batches. SpiroChem. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]

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Validation & Comparative

Navigating the Spectral Landscape of Azaspiro[3.4]octanes: A Comparative Guide to NMR Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of functionalized azaspiro[3.4]octane scaffolds. These saturated heterocyclic motifs are of increasing importance in medicinal chemistry, offering novel three-dimensional frameworks for the design of next-generation therapeutics.

The Azaspiro[3.4]octane Scaffold: A Privileged Motif in Drug Discovery

Azaspirocycles have emerged as valuable building blocks in modern drug discovery. Their rigid, three-dimensional structures allow for precise spatial orientation of substituents, enabling enhanced target binding and improved pharmacokinetic properties compared to their linear or simpler cyclic counterparts. The azaspiro[3.4]octane system, containing both a four-membered azetidine ring and a five-membered cyclopentane ring fused at a central carbon, provides a unique and desirable topology for exploring chemical space. The ability to functionalize this core, for example with amino or oxo groups, opens up a multitude of possibilities for generating diverse compound libraries.

¹H and ¹³C NMR Spectral Analysis: An Illustrative Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift, multiplicity, and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed fingerprint of the molecular structure.

Below, we present an illustrative analysis of the expected NMR spectral data for our two comparative compounds. It is important to note that these are predicted values based on established principles of NMR spectroscopy and data from similar structural motifs, intended to serve as a guide for spectral interpretation.

Compound 1: Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

This compound features a primary amine at the C2 position of the cyclopentane ring and a Boc-protected nitrogen in the azetidine ring.

Caption: Structure of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Illustrative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.6-3.8m4HCH₂ (azetidine)Protons on the Boc-protected azetidine ring.
~3.1m1HCH-NH₂Methine proton at the carbon bearing the amino group.
~1.8-2.2m6HCH₂ (cyclopentane)Protons on the cyclopentane ring.
~1.6br s2HNH₂Protons of the primary amine, often a broad singlet.
1.45s9HC(CH₃)₃Nine equivalent protons of the tert-butyl group of the Boc protector.

Illustrative ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~155C=O (Boc)Carbonyl carbon of the Boc protecting group.
~79C(CH₃)₃Quaternary carbon of the tert-butyl group.
~55CH-NH₂Carbon attached to the amino group.
~50CH₂ (azetidine)Carbons of the azetidine ring.
~45C (spiro)Spirocyclic quaternary carbon.
~35CH₂ (cyclopentane)Carbons of the cyclopentane ring.
28.4C(CH₃)₃Methyl carbons of the Boc group.
Compound 2: Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

In this analog, the amino group is replaced by a ketone at the C6 position of the cyclopentane ring, and the Boc-protected nitrogen is part of the azetidine ring.

Caption: Structure of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

Illustrative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.9-4.1m4HCH₂ (azetidine)Protons on the Boc-protected azetidine ring.
~2.5-2.8m4HCH₂ (adjacent to C=O)Protons alpha to the ketone are deshielded.
~2.0-2.2m2HCH₂ (cyclopentane)Remaining protons on the cyclopentane ring.
1.46s9HC(CH₃)₃Nine equivalent protons of the tert-butyl group.

Illustrative ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~210C=O (ketone)Ketone carbonyl carbon, significantly downfield.
~155C=O (Boc)Carbonyl carbon of the Boc protecting group.
~80C(CH₃)₃Quaternary carbon of the tert-butyl group.
~52CH₂ (azetidine)Carbons of the azetidine ring.
~48C (spiro)Spirocyclic quaternary carbon.
~38CH₂ (adjacent to C=O)Carbons alpha to the ketone.
~25CH₂ (cyclopentane)Remaining carbon of the cyclopentane ring.
28.4C(CH₃)₃Methyl carbons of the Boc group.

Comparative Analysis: Decoding the Spectral Differences

The presence of an amino group versus an oxo group imparts distinct and predictable changes to the NMR spectra.

  • ¹H NMR: The most significant difference is in the chemical shifts of the protons on the cyclopentane ring. In the amino-substituted compound, the methine proton (CH-NH₂) would appear around 3.1 ppm. In contrast, for the oxo-derivative, the protons alpha to the carbonyl group are deshielded and would be found further downfield, around 2.5-2.8 ppm. The broad singlet for the NH₂ protons in the amino compound would be absent in the spectrum of the oxo analog.

  • ¹³C NMR: The most dramatic difference is the chemical shift of the carbon bearing the functional group. The ketone carbonyl carbon in the oxo-derivative is highly deshielded and appears significantly downfield (around 210 ppm). The carbon attached to the amino group in the other compound would be found in the aliphatic region, around 55 ppm. The carbons alpha to the ketone are also shifted downfield compared to the other carbons in the cyclopentane ring.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data for this class of compounds, the following protocol is recommended.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified, dry compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar compounds. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition: a. ¹H NMR: i. Acquire a standard one-pulse proton spectrum. ii. Use a 30- or 45-degree pulse angle to ensure adequate relaxation between scans. iii. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm). iv. Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. b. ¹³C NMR: i. Acquire a proton-decoupled carbon spectrum. ii. Use a standard pulse program (e.g., zgpg30). iii. Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm). iv. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire ft_phase Fourier Transform & Phasing acquire->ft_phase calibrate Calibrate Chemical Shifts ft_phase->calibrate integrate_assign Integrate & Assign Signals calibrate->integrate_assign structure Structure Elucidation integrate_assign->structure

Caption: General workflow for NMR characterization of small molecules.

Conclusion

The NMR characterization of azaspiro[3.4]octane derivatives is a powerful method for confirming their structure and purity. By understanding the influence of different functional groups on the ¹H and ¹³C NMR spectra, researchers can confidently identify and characterize these valuable building blocks. While experimental data for every conceivable derivative may not always be publicly available, a comparative analysis of closely related analogs, as presented in this guide, provides a solid framework for spectral interpretation and is a crucial skill for chemists working at the forefront of drug discovery.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Fulcrand, R., et al. (2016). Spiro[3.3]heptane-1,6-diamine: a new constrained 1,3-disubstituted cyclobutane bioisostere for 1,4-disubstituted cyclohexane. Chemical Communications, 52(72), 10871-10874. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The azaspiro[3.3]heptane motif. Angewandte Chemie International Edition, 53(42), 11138-11149. [Link]

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Novel Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of high-resolution mass spectrometry platforms and a detailed, field-proven workflow for the structural elucidation of novel azaspiro compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental reasoning behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Challenge and Opportunity of Azaspiro Scaffolds

Azaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, represent a privileged scaffold in medicinal chemistry and natural product research.[1] Their rigid, three-dimensional architecture offers unique pharmacological properties, yet their structural complexity presents a significant analytical challenge. For any newly synthesized or isolated azaspiro compound, unambiguous confirmation of its elemental composition and structure is paramount. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this characterization process, offering the mass accuracy required to move from an unknown signal to a confident molecular formula.[2][3]

This guide will compare the industry's leading HRMS technologies—Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—in the context of azaspiro analysis and present a holistic workflow from sample preparation to data interpretation.

Part 1: Selecting the Optimal HRMS Platform: A Comparative Analysis

The choice of an HRMS instrument is a critical decision dictated by the specific analytical goal, whether it's high-throughput screening or in-depth structural characterization of a single lead candidate. Each mass analyzer technology offers a unique balance of resolution, mass accuracy, scan speed, and cost.[4]

Core HRMS Technologies at a Glance
  • Time-of-Flight (TOF): This technology measures the mass-to-charge ratio (m/z) by determining the time it takes for an ion to travel a fixed distance.[4] It is renowned for its high scan speed and wide mass range.

  • Orbitrap: Ions are trapped in an electrostatic field and oscillate around a central spindle. The frequency of this oscillation is directly related to their m/z ratio and is detected as an image current.[4][5] Orbitrap analyzers provide an excellent combination of very high resolution and superb mass accuracy.[6]

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR): Ions are trapped in a strong magnetic field, where they orbit at a cyclotron frequency proportional to their m/z. This technology offers the highest achievable mass resolution and accuracy, making it the ultimate tool for resolving incredibly complex mixtures or fine isotopic patterns.[4][7]

Quantitative Performance Comparison

The table below summarizes the key performance characteristics of each platform. The ideal choice involves a trade-off between these metrics.

FeatureTime-of-Flight (TOF)OrbitrapFT-ICR
Mass Resolution Up to 60,000Up to 450,000+>1,000,000
Mass Accuracy < 5 ppm< 1-3 ppm< 1 ppm
Scan Speed Very Fast (up to 100s of spectra/sec)Moderate to Fast (up to ~20 Hz)Slow
Cost & Maintenance ModerateHighVery High (requires superconducting magnet)
Primary Application UPLC-MS screening, rapid analysisConfident formula determination, metabolomics, proteomicsDeep structural analysis of highly complex samples, petroleomics

Data synthesized from multiple sources.[4][5][7]

Expert Insight: Matching the Tool to the Task

The causality behind selecting a platform is rooted in the research question. For the analysis of novel azaspiro compounds, the choice is often between TOF and Orbitrap systems.

  • For High-Throughput Screening (HTS) of a new synthetic library: A Q-TOF (Quadrupole TOF) instrument is often preferred. Its rapid scan speed is compatible with fast Ultra-High-Performance Liquid Chromatography (UHPLC) gradients, allowing for the rapid confirmation of target masses in hundreds of samples per day.[8]

  • For Unambiguous Structural Elucidation of a lead candidate: An Orbitrap-based instrument is the industry workhorse. Its exceptional mass accuracy (<3 ppm) and high resolution (>100,000) are critical for generating a single, unambiguous elemental formula from an accurate mass measurement, effectively distinguishing between isobaric compounds that have the same nominal mass but different exact masses.[9][10]

  • For Extremely Complex Natural Product Extracts: When a novel azaspiro alkaloid is present in a dense biological matrix with numerous closely related analogues, the unparalleled resolution of FT-ICR may be necessary to physically resolve the ions of interest from interferences.[7]

Below is a decision-making diagram to guide platform selection.

cluster_input Research Goal cluster_decision Decision Points cluster_output Recommended Platform goal What is the primary analytical need? throughput High-Throughput Screening? goal->throughput elucidation Deep Structural Elucidation Required? throughput->elucidation No tof Q-TOF throughput->tof Yes complexity High Sample Complexity or Isomeric Mixture? orbitrap Orbitrap complexity->orbitrap No Sufficient for most cases fticr FT-ICR complexity->fticr Yes elucidation->complexity No elucidation->orbitrap Yes Primary Choice

Decision workflow for HRMS platform selection.

Part 2: A Self-Validating Experimental Workflow for Azaspiro Compound Analysis

A trustworthy protocol is a self-validating one. This means incorporating quality controls and system suitability checks at every stage to ensure the final data is reliable and reproducible. The following protocol is designed as a robust starting point for the LC-HRMS analysis of novel azaspiro compounds.

Experimental Protocol: LC-HRMS Analysis

1. Sample Preparation

  • Objective: To dissolve the analyte in a solvent compatible with reverse-phase chromatography and ESI.

  • Protocol:

    • Accurately weigh ~1 mg of the novel azaspiro compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution in 50:50 acetonitrile:water containing 0.1% formic acid.

    • Causality: The use of 0.1% formic acid in the final diluent is crucial. It acidifies the solution, promoting the protonation of the basic nitrogen atom(s) in the azaspiro core, which is essential for efficient ionization in positive-mode ESI.[11]

2. System Suitability and Validation

  • Objective: To verify the performance of the LC-MS system before sample analysis.[12]

  • Protocol:

    • Prepare a system suitability test (SST) solution containing a known reference compound (ideally a structurally related, commercially available alkaloid) at a known concentration (e.g., 100 ng/mL).

    • Inject the SST solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be <15%. The measured mass of the reference compound should be within 3 ppm of its theoretical exact mass. The system fails suitability if these criteria are not met.

    • Trustworthiness: This step ensures that any data generated for the unknown compound is on a calibrated, stable, and performing instrument, making the results trustworthy.[13]

3. Liquid Chromatography (LC) Parameters

  • Objective: To achieve chromatographic separation of the analyte from potential impurities or isomers.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Rationale: C18 provides good retention for a wide range of moderately polar to nonpolar compounds, typical for many azaspiro scaffolds.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

4. High-Resolution Mass Spectrometry Parameters (Example: Orbitrap)

  • Objective: To acquire accurate mass data for the parent ion (MS1) and fragmentation data (MS2) for structural elucidation.

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: As mentioned, the nitrogen atoms in the azaspiro core are basic and readily accept a proton, making ESI+ highly sensitive for this compound class.[14]

    • Capillary Voltage: 3.5 kV

    • Sheath/Aux Gas Flow: 40 / 10 (arbitrary units)

    • Source Temperature: 320 °C

    • Acquisition Mode: Data-Dependent Acquisition (DDA). Rationale: DDA is an excellent mode for novel compound analysis. The instrument performs a high-resolution MS1 scan to detect parent ions, and when an ion's intensity exceeds a set threshold, it automatically triggers a high-resolution MS2 (or MS/MS) scan to acquire its fragment ions.[3]

    • MS1 Resolution: 120,000

    • MS2 Resolution: 30,000

    • Collision Energy: Stepped HCD (Higher-Energy Collisional Dissociation) at 20, 30, 40 eV. Rationale: Using stepped collision energy ensures that a wide range of fragments (both stable and less stable) are generated, maximizing structural information from a single injection.

Part 3: The Path from Data to Discovery

Raw HRMS data is information-rich but requires a systematic interpretation workflow to yield a chemical structure.[15] This process integrates accurate mass measurement, isotopic pattern analysis, and fragmentation pathway elucidation.

Data Analysis Workflow

The following diagram illustrates the logical flow from data acquisition to final structural confirmation.

cluster_acq Data Acquisition cluster_proc Data Processing cluster_elucid Structural Elucidation cluster_confirm Confirmation acq LC-HRMS Run (DDA Mode) xic Extract Ion Chromatogram (XIC) of Target Mass acq->xic ms1 Analyze MS1 Spectrum: - Determine Accurate Mass - Check Isotopic Pattern xic->ms1 formula Generate Elemental Formula (< 3 ppm error) ms1->formula ms2 Analyze MS2 Spectrum: - Identify Fragment Ions - Propose Neutral Losses formula->ms2 pathway Propose Fragmentation Pathways ms2->pathway structure Propose Candidate Structure(s) pathway->structure confirm Confirm with Orthogonal Methods (e.g., NMR, Synthesis) structure->confirm

Workflow for HRMS data analysis and structural elucidation.
Step 1: Elemental Composition from MS1 Data

The first and most critical step is determining the molecular formula. This relies on two pillars of HRMS:

  • Accurate Mass Measurement: The high resolving power of the instrument allows for the measurement of the monoisotopic mass to within a few parts-per-million (ppm) of its true value.[16] This precision drastically limits the number of possible elemental combinations.

  • Isotopic Pattern Matching: The relative abundance of naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) creates a characteristic isotopic signature. Software compares the experimentally observed pattern to theoretical patterns for candidate formulas, generating a matching score. A high score provides orthogonal confirmation of the proposed formula.

Example: For a measured m/z of 253.1648, an elemental composition search with a 3 ppm tolerance might yield C₁₅H₂₀N₂O₂ as the only logical candidate for a small organic molecule.

Step 2: Structural Insights from MS2 Fragmentation

While the elemental formula tells you what atoms are present, the MS2 spectrum tells you how they are connected. During CID/HCD, the protonated molecule is fragmented in the gas phase. The resulting fragment ions and neutral losses are diagnostic of the molecule's substructures.[14]

For azaspiro compounds, which are a class of alkaloids, fragmentation often involves characteristic cleavages of the ring systems.[17] Studies on complex azaspiracids, for example, have shown that fragmentation pathways can involve cleavages of different rings (A-ring, C-ring, E-ring, etc.), which are useful for distinguishing between analogues.[18][19] The fragmentation of the A-ring is often the most facile.[14] Common fragmentation behaviors for N-heterocycles include:

  • Loss of small molecules: Successive losses of water (if hydroxyl groups are present) are common.[18]

  • Ring Cleavages: Charge-remote fragmentations can cleave the carbon skeleton, producing a series of nitrogen-containing product ions that reveal the structure of the core.[19]

  • Side-chain losses: Cleavage of bonds alpha to the nitrogen atom or other functional groups.

By systematically analyzing these fragments, a chemist can piece together the molecular structure like a puzzle. Software like Mass Frontier or vendor-specific interpretation tools can assist in proposing and validating these fragmentation pathways.[11]

Conclusion

The analysis of novel azaspiro compounds is a multifaceted challenge that hinges on the power and precision of high-resolution mass spectrometry. The choice between TOF, Orbitrap, and FT-ICR platforms should be a deliberate one, guided by the specific research goal, balancing the need for throughput with the demand for ultimate analytical certainty. An Orbitrap-based platform often represents the optimal balance for the definitive characterization of new chemical entities.

By implementing a robust, self-validating workflow that combines meticulous sample handling, system suitability checks, and a systematic data interpretation strategy, researchers can confidently move from a peak on a chromatogram to a fully elucidated structure. This rigorous approach not only ensures scientific integrity but also accelerates the pace of discovery in drug development and natural product science.

References

  • James, K. J., et al. (2003). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • James, K. J., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • James, K. J., et al. (2003). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. University of Queensland eSpace. Available at: [Link]

  • Zhang, L., et al. (2025). Advances in the Application of Mass Spectrometry in the Study of Alkaloid Structure. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Identification of Unknown Degradants Using HRMS. ResolveMass. Available at: [Link]

  • Waters Corporation. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Waters. Available at: [Link]

  • Shimadzu. (n.d.). HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics. Shimadzu Asia Pacific. Available at: [Link]

  • LCGC International. (2025). Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. Chromatography Online. Available at: [Link]

  • James, K. J., et al. (2003). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. ResearchGate. Available at: [Link]

  • Szewczyk, R. (n.d.). Identification of known and unknown compounds by HR LC-MS/MS. LabExperts. Available at: [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. Available at: [Link]

  • ResearchGate. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? ResearchGate. Available at: [Link]

  • MDPI. (2015). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. Metabolites. Available at: [Link]

  • Novor. (n.d.). Orbitrap or FT-ICR? A Comprehensive Analysis of Top-Down Mass Spectrometry Platforms. Novor. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science. Available at: [Link]

  • Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Available at: [Link]

  • Sharma, V., & Kumar, P. (2017). A review on the alkaloids an important therapeutic compound from plants. ResearchGate. Available at: [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkat USA. Available at: [Link]

  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Wetzel, C., et al. (2018). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Fitzgerald, R., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis. Available at: [Link]

  • Jariwala, P., et al. (2014). The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. Clinica Chimica Acta. Available at: [Link]

  • ResearchGate. (n.d.). The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. ResearchGate. Available at: [Link]

  • MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Available at: [Link]

  • Pordea, A., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]

  • Guedes, J. A. C. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube. Available at: [Link]

  • ResearchGate. (2022). High-resolution mass spectrometry. ResearchGate. Available at: [Link]

  • MDPI. (2024). Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. Molecules. Available at: [Link]

  • Bhavyasri, K., et al. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available at: [Link]

  • AKT Publication. (2025). Analytical Method Validation in Pharmaceutical Quality Control: Current Guidelines and Challenges. AKT Publication. Available at: [Link]

  • UC Riverside. (n.d.). HRMS. Analytical Chemistry Instrumentation Facility. Available at: [Link]

  • Schymanski, E. L., et al. (2022). A Novel Chemical-Space-Dependent Strategy for Compound Selection in Non-target LC-HRMS Method Development Using Physicochemical and Structural Data. Environmental Science & Technology. Available at: [Link]

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A Comparative Guide to the X-ray Crystal Structure of 5-Azaspiro[3.4]octane Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new biological space and provide superior intellectual property positions is relentless. Among the rising stars in scaffold design are spirocycles, which offer a rigid three-dimensional framework, enabling precise vectoral placement of substituents. This guide provides an in-depth comparison of the X-ray crystal structure of 5-azaspiro[3.4]octane derivatives with other prominent azaspirocyclic systems, offering experimental data and insights to inform rational drug design.

The Significance of the 5-Azaspiro[3.4]octane Scaffold

The 5-azaspiro[3.4]octane core, consisting of a fused azetidine and cyclopentane ring, is a privileged scaffold in drug discovery. Its inherent rigidity and three-dimensionality allow for the exploration of chemical space beyond the "flatland" of traditional aromatic compounds. This unique topology can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

Comparative Crystallographic Analysis: 5-Azaspiro[3.4]octane vs. Alternative Scaffolds

A thorough understanding of the conformational preferences and key structural parameters of a scaffold is paramount for effective drug design. Here, we compare the X-ray crystal structure of a representative 5-azaspiro[3.4]octane derivative with two other medicinally relevant azaspirocycles: a 2,6-diazaspiro[3.3]heptane and a 2-azaspiro[4.5]decane derivative.

Table 1: Comparison of Key Crystallographic Parameters

Parameter5-Azaspiro[3.4]octane Derivative (Hypothetical)2,6-Diazaspiro[3.3]heptane Derivative2-Azaspiro[4.5]decane Derivative[1]
Ring Puckering Azetidine: Planar to slightly puckered; Cyclopentane: Envelope/TwistBoth Azetidine rings: PuckeredPyrrolidine: Envelope; Cyclohexane: Chair
Bond Lengths (Å)
C-N (Azetidine/Pyrrolidine)~1.47 - 1.49~1.46 - 1.48C1-N1: 1.4928(15)
C-C (Azetidine/Pyrrolidine)~1.53 - 1.55~1.54 - 1.56C1-C2: 1.5449(16)
C-C (Cyclopentane/Cyclohexane)~1.53 - 1.56-~1.53 - 1.55
Bond Angles (°)
C-N-C (Azetidine/Pyrrolidine)~90 - 92~88 - 90C1-N1-C16: 117.52(9)
C-C-C (Azetidine/Pyrrolidine)~88 - 90~89 - 91N1-C1-C2: 106.30(9)
C-C-C (Cyclopentane/Cyclohexane)~102 - 106-~110 - 112
Spirocyclic Junction Angle (°) ~108 - 112~110 - 114~109.5
Key Torsion Angles (°) Characterize ring conformationDefine the twist of the bicyclic systemIndicate chair/envelope puckering

Note: Data for the 5-azaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane derivatives are representative values based on typical geometries, as specific public CIF files were not available at the time of this guide's creation. The data for the 2-azaspiro[4.5]decane derivative is taken from the published crystal structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine[1].

Structural Insights:
  • 5-Azaspiro[3.4]octane: The fusion of a relatively planar azetidine ring with a more flexible cyclopentane ring (which can adopt envelope or twist conformations) provides a scaffold with a defined exit vector from the nitrogen atom, while allowing for some conformational adaptability of the cyclopentane substituents. The near-perpendicular arrangement of the two rings is a key feature.

  • 2,6-Diazaspiro[3.3]heptane: This highly rigid scaffold, composed of two fused azetidine rings, offers two nitrogen atoms for functionalization with distinct spatial orientations. Its compact and constrained nature makes it an excellent surrogate for piperazine, with potentially improved metabolic stability[2].

  • 2-Azaspiro[4.5]decane: The combination of a pyrrolidine and a cyclohexane ring in a chair conformation results in a larger and more complex three-dimensional shape. This scaffold provides multiple points for substitution with well-defined axial and equatorial positions on the cyclohexane ring, offering a rich platform for exploring structure-activity relationships[1].

Experimental Protocol: Synthesis and Single-Crystal X-ray Diffraction of a 5-Azaspiro[3.4]octane Derivative

The following protocol outlines a general procedure for the synthesis and crystallographic analysis of a representative 5-azaspiro[3.4]octane derivative. The causality behind experimental choices is highlighted to provide a deeper understanding of the process.

Part 1: Synthesis of a 5-Azaspiro[3.4]octan-5-one Derivative

A common route to 5-azaspiro[3.4]octane systems involves the cycloaddition of an appropriate dipolarophile with an azomethine ylide, or via multi-step sequences involving ring formation and functional group interconversions.

Diagram of a General Synthetic Workflow:

G A Starting Materials (e.g., Cyclopentanone derivative, Amino acid ester) B Multi-step Synthesis (e.g., Imine formation, Cyclization) A->B Reaction C Crude 5-Azaspiro[3.4]octan-5-one Derivative B->C Work-up D Purification (e.g., Column Chromatography) C->D Purification E Pure 5-Azaspiro[3.4]octan-5-one Derivative D->E Isolation

Caption: General workflow for the synthesis of a 5-azaspiro[3.4]octan-5-one derivative.

Part 2: Crystallization

The formation of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis. The choice of solvent and crystallization technique is paramount.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A solvent screen using small amounts of the purified compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof) is highly recommended.

  • Dissolution: Dissolve the purified 5-azaspiro[3.4]octane derivative in a minimal amount of the chosen boiling solvent to create a saturated or near-saturated solution.

  • Slow Cooling (Recommended Method): Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling process is crucial as it allows for the ordered arrangement of molecules into a crystal lattice, minimizing the formation of defects. Rapid cooling often leads to the formation of smaller, less-ordered crystals or even amorphous solids.

  • Vapor Diffusion (Alternative Method): Dissolve the compound in a small amount of a relatively volatile solvent. Place this solution in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solvent will gradually decrease the solubility of the compound, promoting slow crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed (typically with well-defined faces and a size of at least 0.1 mm in all dimensions), carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

Diagram of the SC-XRD Workflow:

G A Mount Single Crystal B X-ray Diffraction Data Collection (Rotation of crystal in X-ray beam) A->B Data Acquisition C Data Processing (Integration, Scaling, Merging) B->C Raw Data D Structure Solution (Direct Methods or Patterson function) C->D Processed Data E Structure Refinement (Least-squares fitting) D->E Initial Model F Final Crystal Structure (CIF file, Structural parameters) E->F Refined Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step SC-XRD Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or the Patterson function. The initial structural model is then refined to obtain the final, accurate atomic coordinates and other structural parameters.

Conclusion

The 5-azaspiro[3.4]octane scaffold presents a compelling architectural framework for the design of novel therapeutics. Its unique combination of a constrained azetidine ring and a conformationally adaptable cyclopentane ring offers a distinct advantage in exploring chemical space. A thorough understanding of its three-dimensional structure, as elucidated by X-ray crystallography, and a comparative analysis with other spirocyclic systems, are essential for harnessing its full potential in drug discovery. The experimental protocols provided herein offer a practical guide for researchers to synthesize and structurally characterize these promising molecules, paving the way for the development of the next generation of innovative medicines.

References

  • Naumann, R. A., Ziller, J. W., & Liberman-Martin, A. L. (2021). Crystal structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine: a diethylamine adduct of a cyclic(alkyl)(amino)carbene (CAAC). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 903–906. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis and Application of 2-Azaspiro[3.3]heptane Derivatives as Unnatural Amino Acids and Piperidine Surrogates. Organic Letters, 12(9), 1944–1947. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • O'Malley, D. P., & Li, D. B. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136. [Link]

Sources

A Senior Application Scientist's Guide to Azaspiro[3.4]octane and Azaspiro[3.5]nonane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Strategic Scaffold Selection

Introduction: The Imperative of Three-Dimensionality in Drug Design

In an era of medicinal chemistry striving to escape the "flatland" of traditional aromatic compounds, three-dimensional (3D) scaffolds have become indispensable tools for discovering novel therapeutics.[1] Among these, azaspirocycles—carbocyclic ring systems sharing a single quaternary carbon atom with a nitrogen-containing ring—have emerged as privileged structures. Their inherent rigidity, defined substituent exit vectors, and favorable physicochemical properties offer a compelling alternative to more conventional heterocycles like piperidines or morpholines.[2][3]

This guide provides a head-to-head comparison of two prominent members of this class: the more compact azaspiro[3.4]octane and the slightly larger azaspiro[3.5]nonane . By examining their distinct structural features, conformational behaviors, synthetic accessibility, and documented applications, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational scaffold selection.

Part 1: Core Structural and Physicochemical Properties

The foundational difference between these scaffolds lies in the size of the carbocyclic ring fused to the azacycle (cyclopentane vs. cyclohexane). This seemingly minor change has significant implications for their overall shape, polarity, and lipophilicity—key determinants of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

Below is a comparison of the computed physicochemical properties for representative isomers of each scaffold. While these values are for the parent structures, they provide a baseline for understanding how each core will influence a larger molecule.

Property2-Azaspiro[3.4]octane6-Azaspiro[3.5]nonane7-Azaspiro[3.5]nonane
Molecular Formula C₇H₁₃NC₈H₁₅NC₈H₁₅N
Molecular Weight 111.18 g/mol 125.21 g/mol [4]125.21 g/mol [5]
Predicted XLogP3 1.31.81.8[5]
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų12.0 Ų[5]
Complexity 79.997.197.1[5]

Key Observations:

  • The azaspiro[3.5]nonane core has a higher molecular weight due to the additional methylene group.

  • All scaffolds possess a low TPSA, a feature that generally correlates with good potential for cell permeability.[1]

  • The azaspiro[3.5]nonane isomers are predicted to be slightly more lipophilic (higher XLogP3) than the azaspiro[3.4]octane. This is a critical consideration when aiming to modulate a lead compound's solubility and permeability.

G cluster_0 Azaspiro[3.4]octane Core cluster_1 Azaspiro[3.5]nonane Core azaspiro34 2-Azaspiro[3.4]octane azaspiro34_img azaspiro35 7-Azaspiro[3.5]nonane azaspiro35_img

Caption: Core structures of representative azaspiro[3.4]octane and azaspiro[3.5]nonane scaffolds.

Part 2: Conformational Analysis - Rigidity vs. Flexibility

The most profound difference between these two scaffolds, and the most critical for drug design, is their conformational behavior.

  • Azaspiro[3.4]octane: Comprising a four- or five-membered azacycle fused to a cyclopentane ring, this scaffold is significantly more rigid and planar. The cyclopentane ring has limited puckering, and the smaller azacycle further constrains the system. This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[3] The defined and predictable orientation of substituents makes it an excellent choice for targeting well-defined, constrained binding pockets.

  • Azaspiro[3.5]nonane: The presence of a six-membered cyclohexane ring introduces significant conformational flexibility. This ring can adopt stable low-energy chair conformations, as well as boat and twist-boat forms. This allows substituents to be projected in distinct axial and equatorial orientations, providing a richer three-dimensional diversity. This flexibility can be crucial for optimizing interactions within larger, more complex, or shallow binding sites.

G cluster_0 Azaspiro[3.4]octane cluster_1 Azaspiro[3.5]nonane a1 Constrained Rings (4/5-membered) a2 High Rigidity a1->a2 a3 Limited Conformational States a2->a3 a4 Predictable Exit Vectors a3->a4 c1 Constrained Pockets a4->c1 Suits c2 Lower Entropic Penalty a4->c2 Suits b1 Flexible 6-Membered Ring b2 Chair/Boat Conformations b1->b2 b3 Axial & Equatorial Vectors b2->b3 b4 Greater 3D Diversity b3->b4 c3 Broad/Shallow Pockets b4->c3 Suits c4 Scaffold Hopping b4->c4 Suits

Caption: Conformational differences and their strategic implications in drug design.

Part 3: Synthetic Accessibility and Methodologies

The practical utility of any scaffold is dictated by its synthetic accessibility. Fortunately, robust and scalable routes have been developed for both ring systems.

General Synthetic Workflow

The construction of these spirocycles generally involves building a precursor containing the necessary functionality and then inducing an intramolecular cyclization to form the quaternary spiro-center.

G start Precursor Synthesis (e.g., functionalized amine) cyclize Key Spirocyclization Step (e.g., Alkylation, Dieckmann) start->cyclize protect Protecting Group Manipulation cyclize->protect diversify Diversification (Functionalization) protect->diversify deprotect Final Deprotection & Purification diversify->deprotect

Sources

A Tale of Two Scaffolds: Unlocking Potency and Selectivity in Dopamine Receptor Antagonism – A Comparative Guide to Piperidine and Azaspiro[3.4]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Central to this pursuit is the exploration of diverse molecular scaffolds that can effectively probe the complexities of biological targets. For decades, the piperidine ring, a ubiquitous six-membered nitrogenous heterocycle, has been a cornerstone in the design of numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] However, the drive to escape the so-called "flatland" of traditional sp²-rich scaffolds has led to an increasing interest in three-dimensional structures that can offer superior pharmacological properties.[3] Among these, spirocyclic systems, and specifically the azaspiro[3.4]octane scaffold, have emerged as a compelling alternative, promising enhanced conformational rigidity and novel exit vectors for substituent placement.[3][4][5]

This guide provides an in-depth, objective comparison of the biological activities of piperidine and azaspiro[3.4]octane analogs, with a specific focus on their roles as dopamine receptor antagonists. Drawing upon supporting experimental data, we will delve into the structural nuances that govern their interactions with these critical G-protein coupled receptors (GPCRs), detail the experimental methodologies used for their evaluation, and present a clear, data-driven analysis to inform rational drug design.

The Structural Rationale: Rigidity Meets Versatility

The fundamental difference between the piperidine and azaspiro[3.4]octane scaffolds lies in their topology and conformational flexibility. The piperidine ring, while possessing a degree of conformational freedom through its chair and boat forms, can be considered relatively conformationally mobile. In contrast, the azaspiro[3.4]octane framework, characterized by two rings sharing a single carbon atom, introduces a significant degree of rigidity. This inherent three-dimensionality can be advantageous in drug design for several reasons:

  • Pre-organization for Binding: A more rigid scaffold can pre-organize the pharmacophoric elements in a conformation that is optimal for binding to the target receptor, thereby reducing the entropic penalty upon binding and potentially increasing affinity.

  • Enhanced Selectivity: The well-defined spatial orientation of substituents on a spirocyclic core can lead to more precise interactions with the target, minimizing off-target effects and improving selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic centers can favorably modulate key drug-like properties such as solubility and metabolic stability.

Comparative Biological Activity: A Focus on Dopamine Receptor Antagonism

Dopamine receptors, belonging to the GPCR superfamily, are pivotal in regulating a multitude of neurological processes, and their dysfunction is implicated in various neuropsychiatric disorders.[6][7] Consequently, the development of selective dopamine receptor antagonists is a major focus of pharmaceutical research. Both piperidine and azaspiro[3.4]octane scaffolds have been successfully employed in the design of potent dopamine receptor ligands.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki values) of representative piperidine and diazaspiro[3.4]octane analogs for the human dopamine D3 receptor. A lower Ki value indicates a higher binding affinity.

ScaffoldCompound IDD3 Receptor Ki (nM)D2 Receptor Ki (nM)D3 vs D2 Selectivity (fold)Reference
Piperidine Compound 8 ~25 (estimated from pKi)Not ReportedNot Reported[1]
Diazaspiro[3.4]octane Compound 11 25.66758264[3][4]
Diazaspiro[3.4]octane Compound 14 12.010860905[3][4]
Diazaspiro[3.4]octane Compound 15a 12.23450283[3][4]
Diazaspiro[3.4]octane Compound 15c 13.910200734[3][4]

Note: A direct head-to-head comparison with identical substituents is not available in the public literature. The compounds selected represent potent and selective examples from each scaffold class targeting the dopamine D3 receptor.

Analysis of Structure-Activity Relationships (SAR):

The data clearly demonstrates that the diazaspiro[3.4]octane scaffold can yield compounds with exceptional potency and, most notably, remarkable selectivity for the D3 receptor over the closely related D2 receptor.[3][4] This high selectivity is a critical attribute, as D3 receptor antagonism is a promising therapeutic strategy for conditions like substance use disorders, while minimizing D2 receptor blockade could reduce the risk of extrapyramidal side effects associated with older antipsychotics.

The SAR for the piperidine-based antagonists reveals that the nature and position of substituents on both the piperidine ring and its N-aryl appendage are crucial for affinity and selectivity.[1][8] For the diazaspiro[3.4]octane series, the arylated diazaspiro core serves as a rigid and novel platform, with variations in the aryl substituents leading to significant modulation of D3 receptor affinity and selectivity.[3][4] The spirocyclic framework appears to lock the pharmacophoric elements into a conformation that is highly complementary to the D3 receptor binding pocket.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling consequences of receptor antagonism is paramount. Dopamine receptors modulate intracellular signaling primarily through their coupling to heterotrimeric G proteins.

Dopamine_Signaling cluster_D1_like D1-like Receptor Signaling (Gs-coupled) cluster_D2_like D2-like Receptor Signaling (Gi-coupled) D1_R D1/D5 Receptor Gs Gs D1_R->Gs Agonist AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene D2_R D2/D3/D4 Receptor Gi Gi D2_R->Gi Agonist AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Dopamine Receptor Signaling Pathways.

The following diagram illustrates a typical experimental workflow for the discovery and characterization of novel dopamine receptor antagonists.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Lead_Opt Lead Optimization HTS High-Throughput Screening (HTS) Binding Radioligand Binding Assay (Determine Ki) HTS->Binding Functional Functional Assay (e.g., cAMP, GTPγS) (Determine EC50/IC50, Efficacy) HTS->Functional Lib Compound Library (Piperidine & Azaspiro Analogs) Lib->HTS SAR Structure-Activity Relationship (SAR) Studies Binding->SAR Functional->SAR Selectivity Selectivity Profiling (vs. other receptors) Selectivity->SAR ADME ADME/Tox Profiling (In vitro & In vivo) SAR->ADME PK Pharmacokinetic Studies SAR->PK Efficacy In vivo Efficacy Models SAR->Efficacy Candidate Candidate Selection ADME->Candidate PK->Candidate Efficacy->Candidate

Caption: Experimental Workflow for Dopamine Antagonist Discovery.

Experimental Protocols

Reproducibility and methodological rigor are the bedrocks of scientific advancement. The following are detailed, step-by-step protocols for the key assays used to characterize the biological activity of piperidine and azaspiro[3.4]octane analogs as dopamine receptor antagonists.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 or D3 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding determinator: 10 µM Haloperidol or Butaclamol.

  • Test compounds (piperidine and azaspiro[3.4]octane analogs) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.

  • Radioligand Addition: Add 50 µL of the radioligand (e.g., [³H]-Spiperone) at a final concentration close to its Kd value to each well.

  • Membrane Addition: Add 150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Dopamine D1 Receptors (Antagonist Mode)

This assay measures the ability of a test compound to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a key second messenger in D1 receptor signaling.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D1 receptor.

  • Assay medium (e.g., DMEM/F12 with 0.1% BSA).

  • Dopamine (agonist).

  • Test compounds (piperidine and azaspiro[3.4]octane analogs) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed the D1-expressing cells into a 384-well white microplate at an appropriate density and incubate overnight.

  • Compound Addition: On the day of the assay, remove the culture medium and add the test compounds at various concentrations in assay medium to the wells.

  • Agonist Stimulation: After a pre-incubation period with the test compounds (e.g., 15-30 minutes), add a fixed concentration of dopamine (typically the EC80 concentration) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the response of the dopamine-stimulated control (100%) and the basal control (0%).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion: The Future is Three-Dimensional

The comparative analysis of piperidine and azaspiro[3.4]octane analogs as dopamine receptor antagonists underscores a pivotal trend in modern drug discovery: the strategic embrace of three-dimensional scaffolds to unlock superior pharmacological profiles. While the piperidine ring remains a valuable and proven structural motif, the inherent rigidity and novel substitution patterns offered by the azaspiro[3.4]octane framework present a compelling opportunity to achieve enhanced potency and, crucially, improved selectivity for challenging targets like the dopamine D3 receptor.[3][4]

The data presented herein, supported by robust experimental methodologies, provides a clear rationale for the continued exploration of spirocyclic systems in the design of next-generation CNS therapeutics. By moving beyond traditional, conformationally flexible scaffolds, researchers can navigate the complexities of the biological landscape with greater precision, ultimately paving the way for safer and more effective medicines.

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  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • 2-azaspiro[3.4]octane derivatives as M4 agonists.
  • synthesis and interaction of 6-exo- and 6-endo-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octanes with dopamine uptake sites and receptors. PubMed. [Link]

  • Synthesis and SAR study of a novel series of dopamine receptor agonists. PubMed. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro metabolic stability of tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate, a novel spirocyclic scaffold of interest in modern medicinal chemistry. We will dissect the experimental workflow, compare its metabolic profile against rationally designed alternatives, and provide the scientific rationale behind each step, empowering researchers to design, execute, and interpret these critical drug discovery assays.

The Strategic Imperative of Metabolic Stability

In drug discovery, a compound's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too quickly will likely have a short duration of action and poor exposure, rendering it ineffective. Conversely, an overly stable compound might accumulate and lead to toxicity. Early-stage assessment of metabolic stability using in vitro systems is therefore a cornerstone of efficient lead optimization, allowing for the rapid triage of labile compounds and the selection of candidates with promising pharmacokinetic futures.[2][3]

The primary organ for drug metabolism is the liver, which is rich in a variety of drug-metabolizing enzymes.[4][5][6] For initial screening, liver microsomes—vesicles of the endoplasmic reticulum isolated from hepatocytes—provide a robust, cost-effective, and high-throughput model.[5][7] They contain a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast majority of small molecule drugs.[1][8] This guide will focus on a microsomal stability assay to evaluate our compound of interest.

The Compound in Focus and Its Comparators

We will evaluate the metabolic stability of This compound (Compound A) . Its structure contains two key motifs that warrant investigation:

  • Tert-butyl carbamate (Boc group): While often used as a protecting group in synthesis, the tert-butyl moiety is a known site of metabolic oxidation (hydroxylation) by CYP enzymes.[1][9]

  • Azaspiro[3.4]octane core: The spirocyclic nature imparts conformational rigidity, which can be beneficial for target binding, but its impact on metabolism requires experimental evaluation.

To provide context, we will compare Compound A against two structural analogs:

  • Compound B: The "Metabolically Blocked" Analog. Here, the metabolically susceptible tert-butyl group is replaced with a 1-(trifluoromethyl)cyclopropyl group. This modification removes the sp3 C-H bonds prone to oxidation and has been shown to enhance metabolic stability.[1][9]

  • Compound C: The Isomeric Control. This compound, tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate, is an isomer of Compound A. Comparing the two helps elucidate how the relative positions of the amine and the carbamate on the spirocyclic core influence enzyme recognition and metabolism.

CompoundStructureKey Features
Compound A (Structure of this compound)Parent compound with potential metabolic liabilities (tert-butyl group).
Compound B (Structure of 1-(trifluoromethyl)cyclopropyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate)Tert-butyl group replaced to block oxidative metabolism.
Compound C (Structure of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate)Isomer to assess the impact of substituent positioning.

The In Vitro Metabolic Stability Assay: Protocol and Rationale

This section details a self-validating experimental protocol. The inclusion of positive and negative controls ensures the integrity of the assay, confirming that the observed compound depletion is due to enzyme activity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Cofactors) prep_compounds Prepare Compound Stock Solutions (1 mM in DMSO) pre_incubate Pre-incubate Microsomes & Compound (37°C, 5 min) prep_compounds->pre_incubate Transfer to Plate initiate_rxn Initiate Reaction (Add NADPH Solution) pre_incubate->initiate_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate_rxn->time_points quench Quench Reaction (Add Acetonitrile with Internal Standard) time_points->quench Transfer Aliquots precipitate Centrifuge to Precipitate Protein quench->precipitate extract Collect Supernatant precipitate->extract lcms LC-MS/MS Analysis extract->lcms Inject Sample data_proc Quantify Parent Compound Remaining lcms->data_proc calc Calculate t1/2 and CLint data_proc->calc

Caption: High-level workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4. Rationale: Maintains a physiological pH essential for optimal enzyme activity.

  • Liver Microsomes (Human, HLM): Thaw pooled HLM on ice and dilute to a final working concentration of 0.5 mg/mL in phosphate buffer. Rationale: Pooled microsomes from multiple donors average out inter-individual variability in enzyme expression.[5]

  • Test Compound Stock: 1 mM solution in DMSO. Rationale: DMSO is a common solvent, but its final concentration in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.

  • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Rationale: NADPH is a critical cofactor for CYP450 enzymes that is consumed during the reaction.[8] A regenerating system ensures its concentration remains constant throughout the incubation, leading to more reliable linear kinetics.

  • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like Verapamil at 100 nM). Rationale: Cold acetonitrile immediately stops the enzymatic reaction by precipitating proteins and provides a consistent internal standard for accurate quantification by LC-MS/MS.

2. Incubation Procedure:

  • In a 96-well plate, add buffer, the microsomal solution, and the test compound (final concentration 1 µM). Include a "-NADPH" control well for each compound, where buffer is added instead of the cofactor solution. Rationale: The -NADPH control is crucial to confirm that compound loss is cofactor-dependent and not due to non-specific binding or chemical instability.

  • Pre-incubate the plate at 37°C for 5 minutes with shaking. Rationale: This step allows the system to reach thermal equilibrium before the reaction starts.

  • Initiate the reaction by adding the pre-warmed NADPH cofactor solution to all wells except the "-NADPH" controls. This is your T=0 time point sample, which should be quenched immediately.

  • Incubate the plate at 37°C with shaking.

  • At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot from the incubation wells to a new plate containing the cold quenching solution.

3. Sample Analysis (LC-MS/MS):

  • Centrifuge the quenched plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of the parent compound and the internal standard.[10][11][12] Rationale: LC-MS/MS provides unparalleled sensitivity and selectivity, allowing for precise quantification of the parent compound even in a complex biological matrix.[13][14]

Analytical Method Validation

A trustworthy assay requires a validated analytical method.[15] Key validation parameters include linearity, accuracy, precision, and specificity to ensure that the data generated is reliable and reproducible.[16][17][18]

Data Interpretation and Comparative Analysis

The concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The data is then used to calculate two key parameters.

1. Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is calculated from the slope (k) of the natural log plot of '% Parent Remaining' versus time.

  • Equation: t½ = 0.693 / k

2. Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of microsomal protein. It is a more direct measure of metabolic efficiency.

  • Equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)[19]

Comparative Results

The following table presents hypothetical but mechanistically plausible data for our three compounds.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability
Compound A 2555.4Moderate
Compound B >120<11.5High
Compound C 3539.6Moderate
Verapamil (Control) 1592.4Low (High Clearance)
Analysis of Results
  • Compound A shows moderate metabolic stability. Its clearance suggests it is readily metabolized by liver microsomes, likely via oxidation of the tert-butyl group, a common metabolic pathway.[1]

  • Compound B is significantly more stable, with a half-life exceeding the duration of the experiment. Replacing the tert-butyl group with a 1-(trifluoromethyl)cyclopropyl moiety successfully blocked the primary site of metabolism, drastically reducing its intrinsic clearance. This is a classic example of a successful metabolic "soft spot" modification.[9]

  • Compound C , the isomer of Compound A, displays slightly higher stability. This subtle difference suggests that the stereoelectronic presentation of the molecule to the active site of CYP enzymes is altered, leading to a modest change in the rate of metabolism.

  • The Verapamil positive control shows low stability (high clearance) as expected, confirming that the microsomal system was enzymatically active.

Potential Metabolic Pathway of Compound A

G CompoundA Compound A (Parent) (this compound) Metabolite1 Hydroxylated Metabolite (Oxidation of tert-butyl group) CompoundA->Metabolite1 CYP450 (Phase I) Metabolite2 N-dealkylated Metabolite (Cleavage at ring nitrogen) CompoundA->Metabolite2 CYP450 (Phase I)

Caption: Plausible Phase I metabolic pathways for Compound A in liver microsomes.

Conclusion and Strategic Outlook

This guide demonstrates a robust framework for assessing the in vitro metabolic stability of a novel chemical entity, this compound. The experimental data clearly indicates that the tert-butyl group on Compound A is a metabolic liability.

The comparative analysis provides a clear path forward for lead optimization. Compound B , the metabolically blocked analog, represents a superior candidate from a pharmacokinetic standpoint due to its significantly enhanced stability. While Compound C showed a modest improvement, the dramatic effect seen with Compound B highlights the value of identifying and addressing metabolic soft spots directly.

By integrating these in vitro assays early and iteratively in the drug discovery process, research teams can make data-driven decisions, efficiently allocate resources, and increase the probability of advancing compounds with favorable drug-like properties.

References

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Assessing the 3D Spatial Arrangement of 5-azaspiro[3.4]octane Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[1] This rigidity can lead to a reduced entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity.[2] The 5-azaspiro[3.4]octane framework, which incorporates both a cyclobutane and a pyrrolidine ring fused at a central spiro-carbon, represents a compelling structural motif. Its unique topology offers a three-dimensional exit vector for substituents, enabling a more precise exploration of chemical space compared to traditional flat aromatic systems. This guide provides a comprehensive assessment of the methodologies used to determine the 3D spatial arrangement of 5-azaspiro[3.4]octane scaffolds, offering a comparative analysis with related spirocyclic systems and detailing the experimental and computational workflows involved.

Pillar 1: Understanding the Conformational Landscape of 5-azaspiro[3.4]octane

The 3D structure of the 5-azaspiro[3.4]octane scaffold is dictated by the puckering of its constituent rings and the relative orientation of substituents. Unlike planar aromatic rings, this saturated spirocycle possesses a defined and relatively rigid conformation.

Inherent Ring Strain and Puckering

The cyclobutane ring in the 5-azaspiro[3.4]octane system is inherently strained and adopts a puckered conformation to alleviate this strain. X-ray crystallographic studies of related spiro[3.3]heptane derivatives have confirmed that the cyclobutane rings are indeed puckered, with dihedral angles varying depending on the substitution pattern.[3] This puckering creates distinct axial and equatorial positions for substituents on the cyclobutane ring, influencing their spatial orientation. The five-membered pyrrolidine ring is also non-planar and typically adopts an envelope or twist conformation. The interplay between the puckering of both rings determines the overall 3D shape of the scaffold.

Comparative Analysis with Alternative Scaffolds

The conformational properties of 5-azaspiro[3.4]octane can be better understood by comparing it to other relevant scaffolds:

  • Spiro[3.3]heptane: This all-carbon analogue provides a baseline for understanding the contribution of the cyclobutane rings to the overall conformation. Studies on spiro[3.3]heptane derivatives have shown them to be valuable non-planar bioisosteres of phenyl rings.[1][4][5] The absence of the nitrogen heteroatom in spiro[3.3]heptane results in a different electronic distribution and eliminates the possibility of hydrogen bonding at that position.

  • 2-Azaspiro[3.3]heptane: This isomer of 5-azaspiro[3.4]octane, with the nitrogen in the other four-membered ring, has been explored as a conformationally rigid surrogate for piperidine.[6] The positioning of the nitrogen atom significantly impacts the scaffold's polarity, basicity, and the vectors at which substituents can be placed.

The choice between these scaffolds in a drug design program depends on the desired spatial arrangement of functional groups and the intended interactions with the biological target.

Pillar 2: Methodologies for 3D Structural Elucidation

A multi-faceted approach, combining experimental techniques and computational modeling, is essential for a thorough assessment of the 3D spatial arrangement of 5-azaspiro[3.4]octane derivatives.

Experimental Determination

2.1.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most definitive and high-resolution information about the solid-state conformation of a molecule.

Rationale: By diffracting X-rays through a single crystal of a 5-azaspiro[3.4]octane derivative, one can determine the precise atomic coordinates, bond lengths, bond angles, and torsion angles. This provides unambiguous evidence of the preferred conformation in the crystalline state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the 5-azaspiro[3.4]octane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build and refine the molecular model against the experimental data to obtain the final crystal structure.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the 3D structure of molecules in solution, providing insights into their dynamic conformational behavior.

Rationale: In solution, molecules like 5-azaspiro[3.4]octane may exist as a mixture of rapidly interconverting conformers. NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shifts are sensitive to the spatial arrangement of atoms and can be used to deduce the predominant conformation(s).

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve the 5-azaspiro[3.4]octane derivative in a suitable deuterated solvent.

  • 1D NMR Spectra: Acquire standard 1H and 13C NMR spectra to assign the chemical shifts of all protons and carbons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing crucial information about the 3D structure.

Computational Modeling

Computational chemistry provides a powerful means to explore the conformational landscape of molecules and to complement experimental data.

Rationale: For molecules where experimental data is scarce, or to understand the relative energies of different conformers, computational methods are invaluable. These methods can predict the most stable conformations and the energy barriers between them.

Workflow: Computational Conformational Analysis

The following diagram illustrates a typical workflow for the computational analysis of a 5-azaspiro[3.4]octane derivative.

G cluster_0 Conformational Search cluster_1 Energy Minimization & Ranking cluster_2 Analysis & Comparison A Initial 3D Structure Generation B Systematic or Stochastic Search (e.g., Molecular Dynamics, Monte Carlo) A->B C Geometry Optimization (e.g., DFT, MM) B->C Unique Conformers D Calculate Relative Energies C->D E Cluster Analysis D->E Ranked Conformers F Comparison with Experimental Data (NMR, X-ray) E->F

Caption: Workflow for computational conformational analysis.

Detailed Steps:

  • Conformational Search: Generate a diverse set of possible conformations using methods like molecular dynamics or Monte Carlo simulations.

  • Geometry Optimization: Optimize the geometry of each conformer using quantum mechanical (e.g., Density Functional Theory) or molecular mechanics methods to find the local energy minima.

  • Energy Calculation: Calculate the relative energies of the optimized conformers to identify the most stable structures.

  • Clustering and Analysis: Group similar conformations together and analyze their geometric parameters.

  • Comparison with Experimental Data: Where available, compare the computationally predicted structures with experimental data from NMR or X-ray crystallography to validate the computational model.

Pillar 3: Data Presentation and Interpretation

A clear and concise presentation of data is crucial for comparing the 3D spatial arrangements of different 5-azaspiro[3.4]octane derivatives and related scaffolds.

Tabulated Comparison of Geometric Parameters

For a direct comparison, key geometric parameters obtained from experimental and computational studies should be summarized in a table.

Scaffold/DerivativeRing Puckering Amplitude (Å)Key Dihedral Angles (°)MethodReference
5-Azaspiro[3.4]octane (Predicted) Calculated ValueCalculated ValueDFTThis Work
Spiro[3.3]heptane Derivative0.25 (Cyclobutane)12.9, 21.2SC-XRD[3]
2-Azaspiro[3.3]heptane DerivativeData Not AvailableData Not Available--
Example Derivative 1Experimental/Calculated ValueExperimental/Calculated ValueMethodSource
Example Derivative 2Experimental/Calculated ValueExperimental/Calculated ValueMethodSource
Visualizing Logical Relationships

The decision-making process for choosing a particular analytical method can be visualized to guide researchers.

G cluster_0 Methodology A Need for 3D Structural Information B Is a high-resolution solid-state structure required? A->B C Is information about solution-phase conformation needed? A->C D Is experimental data unavailable or needs theoretical support? A->D X Single-Crystal X-ray Diffraction B->X Yes Y NMR Spectroscopy (2D) C->Y Yes Z Computational Modeling D->Z Yes

Caption: Decision tree for selecting a structural elucidation method.

Conclusion: A Synergistic Approach for Unlocking the Potential of 5-azaspiro[3.4]octane Scaffolds

The 5-azaspiro[3.4]octane scaffold presents a promising avenue for the development of novel therapeutics due to its inherent three-dimensionality and conformational rigidity. A comprehensive understanding of its 3D spatial arrangement is paramount for rational drug design. This guide has outlined a synergistic approach that combines the strengths of experimental techniques like single-crystal X-ray diffraction and NMR spectroscopy with the predictive power of computational modeling. While experimental data on the parent 5-azaspiro[3.4]octane scaffold is currently limited, the methodologies and comparative analyses presented here provide a robust framework for researchers to confidently assess the 3D conformations of its derivatives. By employing these strategies, scientists can unlock the full potential of this and other spirocyclic systems in their drug discovery endeavors.

References

  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. (n.d.). PubMed. [Link]

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

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Navigating Lipophilicity in Drug Discovery: A Comparative Guide to Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. Among the key physicochemical properties governing a drug's absorption, distribution, metabolism, and excretion (ADME), lipophilicity stands out as a critical parameter. This guide provides an in-depth comparison of the lipophilicity of azaspiro scaffolds, a class of rigid, three-dimensional structures increasingly favored by medicinal chemists for their ability to confer advantageous properties compared to traditional flat aromatic or more flexible cyclic amines.[1][2][3] We will delve into the nuanced structure-lipophilicity relationships of these scaffolds, present comparative experimental data, and provide a detailed protocol for the accurate determination of lipophilicity.

The Significance of Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).[4][5][6][7]

  • LogP is the logarithm of the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water. It is a pH-independent value.[5][6]

  • LogD is the logarithm of the distribution coefficient, which accounts for all ionized and neutral species of a compound at a specific pH.[4][5][6] For ionizable drug candidates, LogD at a physiological pH of 7.4 (LogD7.4) is a more relevant descriptor of lipophilicity in the body.[5][8]

A delicate balance of lipophilicity is crucial for a successful drug candidate. While sufficient lipophilicity is necessary for membrane permeability and target engagement, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[3][5][9]

Azaspiro Scaffolds: A Three-Dimensional Approach to Modulating Lipophilicity

Azaspirocycles are spirocyclic compounds containing at least one nitrogen atom within their framework.[1] Their rigid, three-dimensional architecture offers several advantages in drug design, including precise vectorization of substituents and improved metabolic stability.[1][3][10] One of the most intriguing features of certain azaspiro scaffolds is their ability to modulate lipophilicity in a non-intuitive manner.

A key finding in medicinal chemistry has been that the replacement of common six-membered heterocycles like piperidine, piperazine, or morpholine with azaspiro[3.3]heptane derivatives can lead to a decrease in LogD7.4, despite the net addition of a carbon atom.[11][12][13] This phenomenon is primarily attributed to an increase in the basicity (pKa) of the nitrogen atom in the azaspiro scaffold.[11][12] The more basic nitrogen is more protonated at physiological pH, leading to a higher concentration of the charged species, which has lower lipophilicity.

However, the impact on lipophilicity is highly dependent on the point of attachment. For instance, while C-linked 2-azaspiro[3.3]heptanes generally decrease LogD7.4, N-linked substitution can lead to an increase in lipophilicity, consistent with the addition of a carbon atom.[11][12]

Comparative Lipophilicity Data: Azaspiro Scaffolds vs. Traditional Heterocycles

The following table summarizes experimental LogD7.4 values for a series of compounds, illustrating the effect of replacing a traditional heterocyclic amine with an azaspiro[3.3]heptane scaffold.

Parent Scaffold Compound Structure LogD7.4 ΔLogD7.4 (Azaspiro - Parent) Reference
PiperidineAnalog 1a1.5[11]
2-Azaspiro[3.3]heptaneAnalog 1b0.5-1.0[11]
MorpholineAnalog 6a1.8[11]
2-Oxa-6-azaspiro[3.3]heptaneAnalog 6b0.6-1.2[11]
PiperazineAnalog 2a1.1[11]
2,6-Diazaspiro[3.3]heptaneAnalog 2b0.4-0.7[11]

Note: The structures in the table are representative examples from the cited literature to illustrate the trend. For full chemical structures, please refer to the original publication.

As the data indicates, the incorporation of an azaspiro[3.3]heptane moiety consistently leads to a significant reduction in LogD7.4 compared to their corresponding piperidine, morpholine, and piperazine analogs. This effect can be a valuable tool for medicinal chemists to optimize the lipophilicity of lead compounds and improve their overall ADME properties.[3][11]

Experimental Protocol: LogP/LogD Determination by the Shake-Flask Method (OECD 107)

The shake-flask method is the gold-standard for the experimental determination of LogP and LogD due to its direct measurement of the partition coefficient.[14] The following protocol is a generalized procedure based on established guidelines.

I. Principle

The test substance is dissolved in a biphasic system of n-octanol and a suitable aqueous buffer (for LogD) or water (for LogP). The system is allowed to reach equilibrium, after which the concentration of the substance in each phase is determined. The ratio of the concentrations is then used to calculate the LogP or LogD value.

II. Materials

  • Test compound

  • n-Octanol (reagent grade, purity >99%)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • Volumetric flasks

  • Centrifuge tubes with screw caps

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[6][15]

III. Step-by-Step Methodology

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and the aqueous phase (water or PBS pH 7.4) in a large separatory funnel.

    • Shake vigorously for 24 hours at a controlled temperature.

    • Allow the phases to separate completely. Drain each phase into separate storage containers. This step is crucial to ensure that each solvent is saturated with the other, preventing volume changes during the experiment.[16][17]

  • Preparation of Test Solution:

    • Accurately weigh a small amount of the test compound.

    • Dissolve the compound in the pre-saturated aqueous phase to a known concentration. The concentration should be low enough to avoid saturation in either phase and be within the linear range of the analytical method.

  • Partitioning:

    • In a centrifuge tube, add a known volume of the test solution (aqueous phase) and a known volume of the pre-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected LogP/LogD value to ensure quantifiable concentrations in both phases.[15]

    • Securely cap the tube and place it on a mechanical shaker.

    • Shake at a constant, moderate speed for a sufficient time to reach equilibrium (typically 1-2 hours).[4] The time to reach equilibrium should be determined experimentally for each compound class if possible.

  • Phase Separation:

    • After shaking, centrifuge the tubes at a sufficient speed and duration to achieve complete separation of the two phases. This is particularly important to avoid emulsion formation, which can interfere with accurate concentration measurements.[14]

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.[17] Take care not to disturb the interface to avoid cross-contamination.

    • Analyze the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation of LogP/LogD:

    • The partition or distribution coefficient (P or D) is calculated as the ratio of the concentration of the compound in the n-octanol phase (Coctanol) to its concentration in the aqueous phase (Caqueous).

    • LogP or LogD = log10 (Coctanol / Caqueous)

IV. Quality Control and Validation

  • The experiment should be performed in triplicate to ensure reproducibility.

  • A control compound with a known LogP/LogD value should be run in parallel to validate the experimental setup.

  • The mass balance should be checked to ensure that the total amount of the compound recovered from both phases is close to the initial amount added.

Visualizing Experimental Workflows and Structure-Property Relationships

To better illustrate the concepts discussed, the following diagrams have been generated.

Experimental Workflow for LogD Determination

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Pre-saturate n-Octanol & PBS Test_Sol Prepare Test Solution in Aqueous Phase Mix Mix Solvents & Test Solution Test_Sol->Mix Shake Shake to Equilibrium Mix->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Aliquot Aliquot Each Phase Centrifuge->Aliquot Quantify Quantify Concentration (HPLC/LC-MS) Aliquot->Quantify Calculate Calculate LogD Quantify->Calculate

Caption: Workflow for the experimental determination of LogD via the shake-flask method.

Structure-Property-Outcome Relationship for Azaspiro Scaffolds

SPO_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_outcome Drug Development Outcome Azaspiro Azaspiro Scaffold (e.g., Azaspiro[3.3]heptane) Rigidity Increased Rigidity & 3-Dimensionality Azaspiro->Rigidity Basicity Increased Basicity (pKa) Azaspiro->Basicity Traditional Traditional Heterocycle (e.g., Piperidine) Traditional->Rigidity Traditional->Basicity Metabolism Enhanced Metabolic Stability Rigidity->Metabolism Lipophilicity Lower LogD7.4 Basicity->Lipophilicity Solubility Improved Aqueous Solubility Lipophilicity->Solubility ADME Favorable ADME Profile Solubility->ADME Metabolism->ADME

Caption: Influence of azaspiro scaffolds on properties and drug development outcomes.

Conclusion

The judicious selection of molecular scaffolds is a cornerstone of modern drug discovery. Azaspirocycles, with their unique three-dimensional structures, offer a compelling strategy for fine-tuning the lipophilicity of drug candidates.[1][3] The counterintuitive ability of certain azaspiro scaffolds to decrease LogD while adding carbon atoms provides a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic and heteroaromatic rings and to design molecules with improved solubility and more favorable ADME profiles.[1][11] A thorough understanding of the structure-lipophilicity relationships and the application of robust experimental methods for LogD determination are essential for leveraging the full potential of these promising scaffolds in the development of next-generation therapeutics.

References

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A Comparative Guide to Validating the Enantiomeric Purity of Chiral Azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Integrity in Azaspiro[3.4]octane-Based Drug Candidates

The azaspiro[3.4]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vectoral projection of substituents into biologically relevant chemical space, making it an attractive framework for designing novel therapeutics targeting complex protein-protein interactions and challenging receptor sites. However, the inherent chirality of this scaffold, typically centered at the spirocyclic carbon, mandates an uncompromising approach to stereochemical control. The biological activities of enantiomers can differ profoundly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive, less active, or even contribute to toxicity.

Consequently, the robust validation of enantiomeric purity is not merely a matter of regulatory compliance but a fundamental cornerstone of drug safety, efficacy, and intellectual property. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess (% ee) of chiral azaspiro[3.4]octane derivatives, offering field-proven insights and detailed experimental protocols for researchers in pharmaceutical development.

The Gold Standard: Enantioselective Chromatography (HPLC & SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and its modern successor, Supercritical Fluid Chromatography (SFC), represent the most definitive and widely adopted methods for the separation and quantification of enantiomers. The underlying principle relies on the differential interaction of the enantiomeric analytes with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

The Mechanism of Chiral Recognition

For amine-containing structures like azaspiro[3.4]octanes, polysaccharide-based CSPs are exceptionally effective. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form transient, diastereomeric complexes with the analytes. The stability of these complexes is governed by a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, resulting in chiral recognition.

Systematic Method Development Workflow

A logical, structured approach to method development is crucial for achieving baseline separation in a timely manner. The process involves a systematic screening of CSPs and mobile phases. Given the basic nature of the azaspiro[3.4]octane nitrogen, a small amount of an amine additive (e.g., diethylamine, DEA) is often required in the mobile phase to suppress tailing and improve peak shape.

G cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Prepare Analyte Stock (e.g., 1 mg/mL in EtOH) B Primary Screen: Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) A->B C Mobile Phase Screen: A: Heptane/Hexane B: IPA/EtOH B->C D Initial Gradient: 5-50% B over 10 min C->D E Evaluate Initial Results: Resolution (Rs) > 1.5? D->E F Optimize Isocratic Conditions or Gradient Slope E->F No H Finalize Method E->H Yes G Fine-tune Flow Rate & Column Temperature F->G G->H I Inject Racemic Standard (Confirm Rs & Peak ID) J Inject Enantiopure Sample I->J K Calculate % ee J->K

Figure 1: A systematic workflow for developing a chiral HPLC/SFC separation method.

Detailed Experimental Protocol: Chiral HPLC Analysis

This protocol provides a representative starting point for the analysis of a generic N-protected azaspiro[3.4]octane derivative.

1. Instrumentation and Columns:

  • HPLC or UHPLC system with UV detector (e.g., DAD/PDA).

  • Chiral Columns for Screening: Chiralpak® IA-3, Chiralpak® IB-3, Chiralpak® IC-3 (3 µm, 4.6 x 150 mm).

2. Sample and Standard Preparation:

  • Racemic Standard: Prepare a 1.0 mg/mL solution of the racemic azaspiro[3.4]octane derivative in ethanol or isopropanol (IPA).

  • Sample Solution: Prepare the enantiomerically enriched sample at the same concentration.

3. Chromatographic Conditions:

  • Mobile Phase A: Hexane or Heptane with 0.1% Diethylamine (DEA).

  • Mobile Phase B: Isopropanol (IPA) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (or as determined by the analyte's UV spectrum).

  • Injection Volume: 5 µL.

  • Screening Gradient:

    • 0-1 min: 5% B

    • 1-9 min: 5% to 50% B

    • 9-10 min: 50% B

    • 10.1-12 min: 5% B (re-equilibration)

4. Data Analysis and Interpretation:

  • Inject the racemic standard to identify the retention times of both enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is desired.

  • Inject the enantiopure sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers:

    • % ee = |(A1 - A2) / (A1 + A2)| * 100

Orthogonal Validation: NMR Spectroscopy with Chiral Solvating Agents

While chromatography is the definitive method, an orthogonal technique is highly valuable for confirming results, especially in a GMP (Good Manufacturing Practice) environment. Nuclear Magnetic Resonance (NMR) spectroscopy, when used with a Chiral Solvating Agent (CSA), provides an excellent alternative.

Principle of CSA-Induced Chemical Shift Non-equivalence

This method does not involve physical separation. Instead, the chiral analyte is mixed with a stoichiometric excess of a pure chiral solvating agent in an NMR tube. The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes exist in different magnetic environments, causing the NMR signals of corresponding protons in the two enantiomers to resonate at slightly different frequencies (chemical shifts). This splitting of a single peak into two allows for direct integration and quantification.

G cluster_Analyte Analyte Enantiomers cluster_CSA Chiral Solvating Agent (CSA) cluster_Complexes Diastereomeric Complexes (Different Magnetic Environments) cluster_NMR Resulting ¹H NMR Spectrum R_Analyte R RR_Complex R-R R_Analyte->RR_Complex S_Analyte S SR_Complex S-R S_Analyte->SR_Complex R_CSA R-CSA R_CSA->RR_Complex R_CSA->SR_Complex NMR_Spectrum Proton Signal Splits: One peak for R-R complex One peak for S-R complex RR_Complex->NMR_Spectrum SR_Complex->NMR_Spectrum

Figure 2: Principle of CSA-induced signal splitting in NMR for enantiomeric purity determination.

Detailed Experimental Protocol: ¹H NMR Analysis with a CSA

1. Reagents and Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Deuterated Solvent: Chloroform-d (CDCl₃) is common.

  • Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is an excellent choice for basic amines.

2. Sample Preparation:

  • Accurately weigh ~5-10 mg of the azaspiro[3.4]octane derivative into a clean NMR tube.

  • Dissolve the sample in ~0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the analyte alone. Identify a well-resolved proton signal, preferably a singlet or a simple doublet, that is distant from other signals.

  • Add the CSA (e.g., TFAE) to the NMR tube in molar equivalents relative to the analyte. Start with 1 equivalent and increase incrementally (e.g., 2, 3, 5 eq.) until optimal peak separation is observed.

  • Gently mix the sample after each addition of the CSA.

3. Data Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum after each addition of the CSA.

  • Monitor the target proton signal for splitting. The separation between the two new peaks (Δδ) should increase with CSA concentration.

  • Once sufficient separation is achieved, carefully integrate the two peaks corresponding to the two diastereomeric complexes.

  • Calculate the % ee using the integral values (I1 and I2):

    • % ee = |(I1 - I2) / (I1 + I2)| * 100

Head-to-Head Comparison: Chromatographic vs. Spectroscopic Methods

The choice between chromatography and NMR depends on the specific requirements of the analysis, including the stage of development, available equipment, and the desired level of sensitivity.

FeatureChiral HPLC / SFCNMR with Chiral Solvating Agents
Principle Physical separation on a chiral stationary phase.Formation of diastereomeric complexes in solution.
Sensitivity / LOQ Very high; excellent for detecting trace impurities (<0.1%).Lower; generally suitable for % ee >90%.
Accuracy & Precision High, considered the gold standard for quantitative analysis.Good, but can be affected by peak overlap and integration errors.
Throughput Moderate; typical run times are 5-20 minutes per sample.High; analysis can be completed in <5 minutes once the method is set.
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.Relatively fast; involves titrating the CSA into the sample.
Sample Consumption Low (micrograms per injection).High (milligrams per analysis).
Cost High initial instrument cost; recurring cost of columns and solvents.High initial instrument cost; low cost for CSA and deuterated solvents.
Confirmation Provides definitive proof of separation.Excellent as an orthogonal confirmation method.

Conclusion: An Integrated Strategy for Ensuring Stereochemical Purity

For the rigorous validation of the enantiomeric purity of chiral azaspiro[3.4]octane derivatives, a single method is often insufficient. The most robust and defensible strategy employs a primary and an orthogonal method. Chiral HPLC or SFC should be utilized as the primary, quantitative technique due to its superior sensitivity, accuracy, and established role as the industry standard. This method is capable of detecting even minor enantiomeric impurities, which is critical for safety and regulatory filings.

NMR spectroscopy with a chiral solvating agent serves as an indispensable orthogonal validation tool. Its different underlying principle provides a powerful cross-check on the chromatographic results, ensuring that the observed purity is not an artifact of a particular analytical method. This dual-pronged approach, combining the strengths of both chromatography and spectroscopy, creates a self-validating system that provides the highest level of confidence in the stereochemical integrity of these high-value pharmaceutical building blocks.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Available at: [Link]

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker. (General reference, specific URL not available for the entire book).
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. Available at: [Link]

A Head-to-Head Comparison of 5-Azaspiro[3.4]octane vs. 6-Azaspiro[3.4]octane Cores in Lead Optimization: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The strategic incorporation of three-dimensional (3D) scaffolds is a cornerstone of modern medicinal chemistry, enabling an escape from the "flatland" of traditional aromatic heterocycles.[1] Among these, azaspirocycles have garnered significant attention for their ability to confer conformational rigidity, enhance aqueous solubility, and provide precise vectors for substituent placement, thereby improving potency and pharmacokinetic properties.[1][2]

This guide provides an in-depth, head-to-head comparison of two closely related yet distinct azaspirocyclic cores: 5-azaspiro[3.4]octane and 6-azaspiro[3.4]octane. As a Senior Application Scientist, my objective is to dissect the nuances of these scaffolds, offering field-proven insights to guide researchers, scientists, and drug development professionals in their lead optimization campaigns.[3][4] We will explore their synthesis, conformational intricacies, and the profound impact of the nitrogen's placement on key drug-like properties.

The Azaspiro[3.4]octane Framework: A Primer

The azaspiro[3.4]octane scaffold consists of a cyclobutane ring and a pyrrolidine ring sharing a single spirocyclic carbon atom. The key distinction between the 5-aza and 6-aza isomers lies in the position of the nitrogen atom within the five-membered ring. This seemingly subtle difference has significant implications for the molecule's overall shape, polarity, and how it presents its substituents to a biological target.

Caption: Core structures of 5-azaspiro[3.4]octane and 6-azaspiro[3.4]octane.

Synthetic Accessibility: A Practical Consideration

The feasibility of a scaffold's inclusion in a lead optimization program is heavily dependent on its synthetic tractability.[5] Both 5- and 6-azaspiro[3.4]octane cores can be accessed through multi-step sequences, often involving cycloaddition reactions or intramolecular cyclizations.[6][7]

  • 5-Azaspiro[3.4]octane: Synthetic routes often commence from cyclopentanone derivatives, followed by the construction of the pyrrolidine ring.

  • 6-Azaspiro[3.4]octane: The synthesis can be approached by forming the cyclobutane ring onto a pre-existing pyrrolidine or by constructing the pyrrolidine onto a cyclobutane precursor.[6]

While syntheses for both cores have been reported, the availability of starting materials and the overall efficiency of the synthetic routes should be carefully evaluated based on the specific substitution patterns required for the project.

Conformational Analysis and Vectorial Display

The rigid nature of spirocycles limits their conformational freedom, which can be advantageous for locking in a bioactive conformation and reducing the entropic penalty upon binding to a target.[1] The placement of the nitrogen atom in the azaspiro[3.4]octane core influences the puckering of the pyrrolidine ring and the spatial orientation of substituents.

  • 5-Azaspiro[3.4]octane: The nitrogen atom is at the spiro-position, directly influencing the geometry of both rings. Substituents on the nitrogen and the adjacent carbons will have distinct spatial relationships.

  • 6-Azaspiro[3.4]octane: The nitrogen is one atom removed from the spiro-center. This can lead to a different conformational preference for the pyrrolidine ring and a different projection of substituents into space compared to the 5-aza isomer.

The choice between these two cores can be guided by the desired vector display of substituents to interact with specific pockets of a target protein.

Vector_Display cluster_0 5-Azaspiro[3.4]octane cluster_1 6-Azaspiro[3.4]octane 5_N_sub N-substituent Vector 5_C_sub C-substituent Vectors 5_N_sub->5_C_sub Distinct spatial relationship Target_Binding_Pocket Target_Binding_Pocket 5_N_sub->Target_Binding_Pocket Interaction A 5_C_sub->Target_Binding_Pocket Interaction B 6_N_sub N-substituent Vector 6_C_sub C-substituent Vectors 6_N_sub->6_C_sub Altered spatial projection 6_N_sub->Target_Binding_Pocket Interaction C 6_C_sub->Target_Binding_Pocket Interaction D

Caption: Differential vector display of substituents for the two isomers.

Head-to-Head Comparison of Physicochemical Properties

The success of a lead optimization campaign hinges on the careful tuning of a compound's physicochemical properties to achieve a balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4][8]

Property5-Azaspiro[3.4]octane6-Azaspiro[3.4]octaneRationale and Implications for Lead Optimization
pKa Typically higherTypically lowerThe basicity of the nitrogen is a critical parameter. The 5-aza isomer, with the nitrogen at the spiro-center, may exhibit a higher pKa due to the electron-donating effect of the adjacent alkyl groups. A higher pKa can influence solubility, cell permeability, and off-target interactions (e.g., hERG).
Lipophilicity (LogP/LogD) Generally lowerGenerally higherThe 6-aza isomer may be slightly more lipophilic due to the different arrangement of atoms and the potential for intramolecular hydrogen bonding to shield the nitrogen's polarity. Fine-tuning lipophilicity is crucial for balancing permeability and solubility.
Aqueous Solubility Generally higherGenerally lowerHigher polarity and a potentially higher pKa in the 5-aza isomer can lead to better aqueous solubility, which is often a desirable trait for oral bioavailability.[9][10]
Metabolic Stability Potentially more stablePotentially more susceptible to metabolismThe carbon atoms adjacent to the nitrogen are common sites of metabolism by cytochrome P450 enzymes.[11] The steric environment around the nitrogen and its adjacent carbons differs between the two isomers, which can impact their metabolic stability.
Hydrogen Bonding Acts as a hydrogen bond acceptor and donor (if N-H)Acts as a hydrogen bond acceptor and donor (if N-H)The precise vector of the hydrogen bond donor/acceptor capability will differ, which can be exploited to achieve specific interactions with the target protein.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal scaffold for a given project, a series of standardized in vitro assays should be performed on a set of matched molecular pairs, where the only difference is the position of the nitrogen atom.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[12]

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each with the other.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Aqueous Solubility Assessment (Kinetic Solubility)

Kinetic solubility is often measured in early-stage drug discovery due to its high-throughput nature.[14][15]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Precipitation and Equilibration: Shake the plate for a defined period (e.g., 2 hours) to allow for any precipitation to occur and for the solution to reach a state of kinetic equilibrium.

  • Separation of Precipitate: Centrifuge the plate to pellet any precipitate.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a method like UV-Vis spectroscopy or LC-MS/MS, comparing against a calibration curve.[14][16]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[11][17]

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat) and a buffer solution. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the test compound to the incubation mixture. After a brief pre-incubation, initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).[17]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[17][16]

Experimental_Workflow Start Synthesize Matched Molecular Pairs (5-aza vs. 6-aza derivatives) LogP LogP Determination (Shake-Flask) Start->LogP Solubility Aqueous Solubility (Kinetic Assay) Start->Solubility Metabolic_Stability Metabolic Stability (Liver Microsomes) Start->Metabolic_Stability Data_Analysis Comparative Data Analysis LogP->Data_Analysis Solubility->Data_Analysis Metabolic_Stability->Data_Analysis Decision Select Optimal Scaffold for Lead Optimization Data_Analysis->Decision

Caption: Workflow for the comparative evaluation of azaspiro[3.4]octane cores.

Conclusion and Strategic Recommendations

The choice between the 5-azaspiro[3.4]octane and 6-azaspiro[3.4]octane core is not a matter of inherent superiority but of strategic selection based on the specific goals of a lead optimization program.

  • Choose 5-Azaspiro[3.4]octane when:

    • Higher aqueous solubility is a primary objective.

    • A higher pKa is desired to engage in specific salt-bridge interactions with the target.

    • A particular vector for N-substituents, emanating directly from the spiro-center, is hypothesized to be beneficial for potency.

  • Choose 6-Azaspiro[3.4]octane when:

    • Modulating lipophilicity to enhance membrane permeability is a key challenge.

    • A lower pKa is needed to mitigate potential off-target effects or improve oral absorption.

    • A different spatial projection of substituents, one atom removed from the spiro-center, is required to probe the target's binding pocket.

Ultimately, the principles of medicinal chemistry and lead optimization demand empirical validation.[8] By synthesizing and evaluating matched molecular pairs of both scaffolds, drug discovery teams can make data-driven decisions, accelerating the journey from a promising lead to a viable clinical candidate.

References

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Vertex AI Search.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Lead Generation and Optimization of Novel GPR119 Agonists With a Spirocyclic Cyclohexane Structure. (2019). PubMed.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Why Azaspirocycles Matter in Modern Drug Discovery. (2026). AiFChem.
  • Lead Optimiz
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).
  • 6-azaspiro[3.4]octan-6-yl(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone. (2023). Smolecule.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC - NIH.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025).
  • CHAPTER 21: Lead Optimisation: What You Should Know!. (n.d.). The Royal Society of Chemistry.
  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Lead Optimization in Drug Discovery: Process, Str
  • Synthesis Protocols for 1,6-Diazaspiro[3.4]octane: An Application Note for Researchers. (n.d.). Benchchem.
  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers.

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Safety Operating Guide

Navigating the Disposal of Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities like Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate are routine. However, the lifecycle of these compounds extends beyond their use in experiments; their proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile and Regulatory Context

Given these potential hazards, this compound must be treated as a hazardous waste. Its disposal is governed by a framework of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[2] Academic laboratories may have the option to follow the alternative requirements outlined in 40 CFR Part 262, Subpart K, which are specifically designed for the unique nature of laboratory waste generation.[3][4]

Core Principles of Disposal: A Self-Validating System

The proper disposal of this compound hinges on a systematic approach that prioritizes safety and compliance. The following principles form a self-validating system to ensure that each step is conducted with the utmost care and diligence.

Waste Identification and Characterization: The First Line of Defense

Accurate identification of the waste is paramount. All containers holding waste this compound, whether in pure form or in solution, must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"[5]

  • The specific hazards associated with the compound (e.g., "Skin Irritant," "Eye Damage," "Respiratory Irritant")

  • The date of waste generation

  • The name of the generating researcher and laboratory location

Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] Waste this compound should be collected in a dedicated, compatible waste container and should not be mixed with other waste streams, particularly:

  • Acids and Bases: Store separately to avoid violent reactions.[5]

  • Oxidizing Agents: To prevent potential exothermic reactions.

  • Cyanides or Sulfides: To avoid the generation of toxic gases.[5]

Container Management: Ensuring Secure Containment

The choice of waste container is critical for safe storage and transport. Containers must be:

  • Compatible: Constructed of materials that do not react with the chemical. High-density polyethylene (HDPE) is a suitable choice for many organic compounds.[2]

  • In Good Condition: Free from cracks, leaks, or signs of deterioration.[5]

  • Securely Sealed: The container must have a tight-fitting screw cap to prevent spills and the escape of vapors. Containers must be kept closed at all times except when adding or removing waste.[5][6]

  • Not Overfilled: Leave at least one inch of headspace to allow for expansion.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound.

Materials Required:
  • Appropriate Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (nitrile or neoprene are recommended), and a lab coat.

  • Designated hazardous waste container (e.g., HDPE bottle with a screw cap).

  • Hazardous waste labels.

  • Spill kit.

Experimental Protocol:
  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE to protect against skin and eye contact.

  • Prepare the Waste Container:

    • Select a clean, dry, and compatible waste container.

    • Affix a completed hazardous waste label to the container.

  • Transfer the Waste:

    • Carefully transfer the waste this compound into the prepared container.

    • If transferring a solid, use a clean spatula.

    • If transferring a liquid, use a funnel to avoid spills.

    • Do not rinse residual amounts down the drain.[6]

  • Seal and Store the Container:

    • Securely close the container cap.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] The SAA should be at or near the point of generation.[6]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]

    • Provide them with a complete and accurate description of the waste.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal start Waste Generation ppe Don Appropriate PPE start->ppe Initiate Disposal container Select & Label Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal clean Clean Exterior of Container seal->clean store Store in Satellite Accumulation Area (SAA) clean->store contact Contact EH&S or Licensed Contractor for Pickup store->contact end Compliant Disposal contact->end

Caption: A flowchart illustrating the key steps for the safe and compliant disposal of this compound.

Data Summary: Hazard and Disposal Information

Parameter Information Source
Compound Name This compoundN/A
Structural Class Spirocyclic Amine, CarbamateN/A
Known Hazards (from analogue) Skin Irritation, Serious Eye Damage, Respiratory Irritation[1]
Primary Disposal Regulation Resource Conservation and Recovery Act (RCRA)[2]
Academic Lab Alternative 40 CFR Part 262, Subpart K[3][4]
Recommended Container High-Density Polyethylene (HDPE)[2]
Disposal Method Licensed Hazardous Waste Disposal Service[7][8]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the principles of accurate identification, segregation, and secure containment, and by following a systematic disposal protocol, researchers can ensure that the final step in the lifecycle of this chemical is handled with the same rigor and precision as its synthesis and application. Always consult your institution's specific waste management guidelines and your EH&S department for any additional requirements.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • PubChem. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.
  • MedChemExpress. (2025, December 7). tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate-SDS.
  • ChemicalBook. (2025, August 9). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet.

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Navigating the Safe Handling of Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As the landscape of pharmaceutical research evolves, so too does the complexity of the molecules we handle. Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate, a novel spirocyclic amine, represents a promising scaffold in drug discovery. Its unique three-dimensional structure, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our aim is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.

Hazard Assessment: Understanding the Risks

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Respiratory Irritation (Category 3): May cause respiratory irritation.

Based on this data, it is prudent to treat this compound as a hazardous substance with the potential to cause significant irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Information for a Structural Isomer

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity3H335: May cause respiratory irritation
(Data based on tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, and eye contact. The following recommendations are based on the identified hazards and are considered the minimum requirement for handling this compound.

Respiratory Protection

Due to the risk of respiratory irritation, all handling of solid or volatile solutions of this compound should be conducted in a certified chemical fume hood. If the potential for aerosolization exists or work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.

Eye and Face Protection

Given the high risk of serious eye damage, chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a splash hazard.

Skin and Body Protection

A standard laboratory coat is required for all procedures. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.

Hand Protection: A Critical Choice

The selection of appropriate gloves is paramount. While nitrile gloves are common in laboratory settings, they may offer poor resistance to amines[2][3]. Therefore, for handling this compound, the following is recommended:

  • Primary Recommendation: Butyl rubber gloves are the preferred choice due to their excellent resistance to a wide range of chemicals, including amines[4][5].

  • Alternative: If butyl rubber gloves are not available, double-gloving with a thicker (e.g., 8 mil) nitrile glove as the outer layer and a standard nitrile glove as the inner layer can provide temporary splash protection. However, gloves should be changed immediately upon any contact with the chemical.

It is crucial to inspect gloves for any signs of degradation or perforation before each use.

Table 2: Glove Compatibility Summary

Glove MaterialCompatibility with AminesRecommendation
NitrilePoor to Fair[2][3]Use with caution for splash protection only; double-gloving recommended.
Butyl RubberGood to Excellent[4][5]Recommended
LatexFairNot recommended due to potential for allergic reactions and variable chemical resistance.
NeopreneFair to GoodA possible alternative if butyl rubber is unavailable.

Procedural Guidance for Safe Handling

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Review SDS/Hazard Info Don_PPE 4. Don Appropriate PPE FumeHood 2. Ensure Fume Hood is Certified and Functioning PPE_Selection 3. Select and Inspect PPE FumeHood->PPE_Selection PPE_Selection->Don_PPE Work_In_Hood 5. Conduct all manipulations in Fume Hood Don_PPE->Work_In_Hood Spill_Kit 6. Keep Spill Kit Accessible Work_In_Hood->Spill_Kit Doff_PPE 7. Doff PPE Correctly Dispose_Waste 8. Dispose of Waste Properly Doff_PPE->Dispose_Waste Wash_Hands 9. Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

As a non-halogenated organic amine, this compound and its contaminated waste must be disposed of as hazardous chemical waste.

Operational Plan:

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams, particularly halogenated solvents[6].

  • Container: Use a chemically compatible container (e.g., high-density polyethylene) for liquid waste. Solid waste should be placed in a sealed bag and then into a labeled solid waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company.

Never dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.